Product packaging for 2,3-Pyrazinedicarboxylic acid(Cat. No.:CAS No. 89-01-0)

2,3-Pyrazinedicarboxylic acid

Número de catálogo: B051412
Número CAS: 89-01-0
Peso molecular: 168.11 g/mol
Clave InChI: ZUCRGHABDDWQPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2,3-Pyrazinedicarboxylic acid is a versatile and valuable heterocyclic building block in scientific research, primarily recognized for its exceptional chelating properties. The adjacent nitrogen atoms in the pyrazine ring and the two carboxylic acid groups create a multifunctional ligand capable of forming stable coordination complexes with a wide range of metal ions. This makes it a compound of significant interest in the field of coordination chemistry for the design and synthesis of metal-organic frameworks (MOFs), catalysts, and magnetic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O4 B051412 2,3-Pyrazinedicarboxylic acid CAS No. 89-01-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

pyrazine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-5(10)3-4(6(11)12)8-2-1-7-3/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCRGHABDDWQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237467
Record name 2,3-Pyrazinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-01-0
Record name 2,3-Pyrazinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Pyrazinedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Pyrazinedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Pyrazinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazine-2,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-PYRAZINEDICARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNN35WOF29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Theoretical Deep Dive into 2,3-Pyrazinedicarboxylic Acid: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical properties of 2,3-Pyrazinedicarboxylic acid (PDCA), a molecule of significant interest in the pharmaceutical and flavoring industries, elucidated through Density Functional Theory (DFT) calculations.[1] By exploring its structural, vibrational, and electronic characteristics, this guide offers valuable insights for researchers, scientists, and professionals involved in drug development and materials science.

Core Computational Methodologies

The theoretical understanding of this compound presented herein is predominantly derived from Density Functional Theory (DFT) calculations. These computational methods provide a robust framework for predicting molecular properties with a high degree of accuracy.

Geometrical Optimization and Vibrational Analysis

Initial molecular geometries of PDCA are optimized to their lowest energy state. The widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 exchange-correlation functionals, often paired with the 6-311G(d) or 6-311G(d,p) basis sets, have been demonstrated to yield optimized geometries that closely align with experimental X-ray diffraction (XRD) data.[2] Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum and to enable a detailed analysis of the vibrational spectra (FTIR and Raman). The assignment of vibrational modes is typically aided by Potential Energy Distribution (PED) analysis.[1][2][3]

Electronic Property Calculations

To probe the electronic characteristics of PDCA, Time-Dependent DFT (TD-DFT) calculations are employed.[2][3] These calculations provide insights into the electronic absorption spectra (UV-Vis), including excitation energies and oscillator strengths. The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's chemical reactivity and kinetic stability. Furthermore, Natural Bond Orbital (NBO) analysis is utilized to investigate intramolecular and intermolecular interactions, such as hydrogen bonding.[2] For the calculation of NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is a common choice.[2] All calculations are typically performed using quantum chemistry software packages like Gaussian 09.[1][4]

Tabulated Quantitative Data

The following tables summarize key quantitative data obtained from DFT studies on this compound.

Optimized Geometrical Parameters

Note: The following is a representative selection of calculated bond lengths and angles. For a complete list, refer to the cited literature.

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))Experimental Value (XRD)
Bond Length (Å)C2-C31.4051.401
C3-C71.5121.507
C2-N11.3341.332
C=O (Carboxyl)~1.21~1.20
Bond Angle (°)N1-C2-C3122.8122.9
C2-C3-C7120.5120.3
Dihedral Angle (°)N4-C5-C6-N1-0.10.0
Vibrational Frequencies and Assignments

Note: This table presents a selection of significant vibrational modes. The complete vibrational spectrum consists of 42 modes for the monomer.[1]

Vibrational ModeDescriptionCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
ν(O-H)O-H stretching~3600 (monomer)3265 (solid state)[5]
ν(C=O)Carbonyl stretching1754, 17161754, 1716[1][5]
ν(C-N)C-N ring stretching1545-11651545-1165[1]
ν(C-O)C-O stretching1182, 11611182, 1161[1]
Electronic Properties
PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-2.8 eV
HOMO-LUMO Energy Gap4.7 eV
Dipole Moment7.14 D (for a non-planar conformer)[1][4]
First Major Electronic Transition (λmax)~270 nm

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of the theoretical investigations into the properties of this compound.

DFT_Workflow cluster_setup Initial Setup cluster_geo_opt Geometry Optimization cluster_analysis Property Analysis cluster_output Results mol_structure Define Initial Molecular Structure of PDCA method_selection Select DFT Functional and Basis Set (e.g., B3LYP/6-311G(d,p)) mol_structure->method_selection geo_opt Geometry Optimization method_selection->geo_opt freq_calc Frequency Calculation geo_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min vib_analysis Vibrational Analysis (FTIR, Raman, PED) verify_min->vib_analysis elec_analysis Electronic Property Analysis (HOMO-LUMO, MEP, NBO) verify_min->elec_analysis spec_analysis Spectroscopic Analysis (TD-DFT for UV-Vis, GIAO for NMR) verify_min->spec_analysis data_tables Tabulated Quantitative Data vib_analysis->data_tables spectral_plots Simulated Spectra vib_analysis->spectral_plots elec_analysis->data_tables molecular_orbitals Molecular Orbital Diagrams elec_analysis->molecular_orbitals spec_analysis->data_tables spec_analysis->spectral_plots

Caption: A flowchart illustrating the typical computational workflow for DFT analysis of this compound.

Key Theoretical Insights

DFT studies have revealed several key theoretical properties of this compound:

  • Conformational Flexibility: The orientation of the two carboxylic acid groups relative to the pyrazine (B50134) ring can vary, leading to different conformers with distinct energetic and electronic properties.[1][4] The planarity of the molecule is a significant factor in its stability.

  • Intermolecular Interactions: DFT calculations on dimeric and trimeric forms of PDCA highlight the importance of intermolecular hydrogen bonding in its solid-state structure.[1][3] These interactions significantly influence the vibrational spectra, particularly the O-H and C=O stretching modes.

  • Electronic Transitions: TD-DFT calculations indicate that the primary electronic transitions in the UV-Vis spectrum are of the π → π* type, localized on the pyrazine ring and the carboxylic acid groups.[3]

  • Reactivity and Stability: The calculated HOMO-LUMO energy gap provides a measure of the molecule's chemical reactivity and kinetic stability. A larger energy gap suggests higher stability. The molecular electrostatic potential (MEP) map helps in identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites.[2][3]

Conclusion

The application of Density Functional Theory has provided a detailed and insightful theoretical characterization of this compound. The close agreement between calculated and experimental data validates the computational approaches used and enhances our understanding of the molecule's fundamental properties. This theoretical framework serves as a powerful tool for predicting the behavior of PDCA and its derivatives, thereby guiding future research and development in medicinal chemistry and materials science.

References

Quantum Chemical Computations of 2,3-Pyrazinedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical computations performed on 2,3-Pyrazinedicarboxylic acid (PDCA), a molecule of significant interest in medicinal chemistry and materials science. This document details the theoretical methodologies, presents a comprehensive comparison of computational data with experimental findings, and outlines the experimental protocols for key analytical techniques.

Core Computational Methodologies

Quantum chemical computations, primarily utilizing Density Functional Theory (DFT), have been instrumental in elucidating the structural, vibrational, and electronic properties of this compound. The most commonly employed methods and basis sets are summarized below.

Theoretical Framework:

  • Density Functional Theory (DFT): This has been the predominant method for studying PDCA. DFT calculations offer a good balance between computational cost and accuracy for a molecule of this size.

  • Functionals:

    • B3PW91: This hybrid functional has been used to analyze the equilibrium geometries and vibrational spectra of PDCA.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): Another widely used hybrid functional, employed for calculating the structures of different conformers of PDCA.

  • Basis Sets:

    • 6-311G(d): This Pople-style basis set, which includes diffuse functions and polarization functions on heavy atoms, has been used in conjunction with the B3PW91 functional.

    • 6-311++G(d,p): This larger basis set, which includes diffuse functions on both heavy atoms and hydrogens, as well as polarization functions on all atoms, has been used with the B3LYP functional for more precise calculations.

The computational workflow for determining the properties of this compound is illustrated in the diagram below.

Computational Workflow for this compound Computational Workflow for PDCA Properties cluster_input Input cluster_computation Quantum Chemical Calculation (DFT) cluster_output Output Data Input_Structure Initial Molecular Structure of this compound Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Properties (HOMO, LUMO, ESP) Geometry_Optimization->Electronic_Properties NMR_Calculation NMR Chemical Shifts (GIAO Method) Geometry_Optimization->NMR_Calculation UV_Vis_Calculation Excited State Calculation (TD-DFT) Geometry_Optimization->UV_Vis_Calculation Vibrational_Spectra Calculated IR & Raman Spectra Frequency_Calculation->Vibrational_Spectra Electronic_Data HOMO-LUMO Energies, Electrostatic Potential Electronic_Properties->Electronic_Data NMR_Shifts Calculated 1H & 13C NMR Chemical Shifts NMR_Calculation->NMR_Shifts UV_Vis_Spectra Calculated UV-Vis Absorption Spectra UV_Vis_Calculation->UV_Vis_Spectra Optimized_Geometry Optimized Geometry (Bond Lengths, Angles)

Caption: Computational workflow for determining the properties of this compound.

Comparative Data Analysis

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. The following tables summarize the quantitative comparison between the computed and experimental values for the geometric, vibrational, electronic, and NMR spectroscopic properties of this compound.

Geometrical Parameters

The optimized molecular geometry of PDCA has been compared with experimental data obtained from single-crystal X-ray diffraction (XRD). DFT calculations have shown that the optimized geometry closely resembles the experimental XRD data.

Table 1: Comparison of Selected Computed and Experimental Geometrical Parameters for this compound

ParameterBond/AngleComputed (B3PW91/6-311G(d))Experimental (XRD)
Bond Lengths (Å) C2-C31.4121.405
C3-N41.3351.331
N4-C51.3381.334
C5-C61.3911.383
C6-N11.3361.332
N1-C21.3391.335
C2-C71.5131.510
C7=O81.2151.211
C7-O91.3561.315
C3-C101.5151.512
C10=O111.2141.210
C10-O121.3571.314
Bond Angles (º) N1-C2-C3121.3121.5
C2-C3-N4121.2121.4
C3-N4-C5117.2117.1
N4-C5-C6122.1122.3
C5-C6-N1122.0122.2
C6-N1-C2117.2117.1
N1-C2-C7116.8116.9
C3-C2-C7121.9121.6
N4-C3-C10116.7116.8
C2-C3-C10122.1121.8

Note: Atom numbering may vary between studies. The data presented is representative of the comparisons found in the literature.

Vibrational Spectra

The vibrational frequencies of PDCA have been calculated and compared with experimental data from Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. The vibrational spectra were analyzed in detail based on the potential energy distribution (PED) of each vibrational mode, providing a quantitative and qualitative interpretation of the IR and Raman spectra.

Table 2: Comparison of Selected Computed and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeComputed (B3PW91/6-311G(d))Experimental FT-IRExperimental FT-Raman
O-H Stretch3580, 35753425-
C-H Stretch3085, 307030753078
C=O Stretch1785, 177017301732
C=C, C=N Ring Stretch1580, 1555, 14801575, 1550, 14751582, 1558, 1478
O-H In-plane Bend1420, 139014151418
C-O Stretch1310, 128013051308
C-H In-plane Bend1240, 116012451242
Ring Breathing102010251028
C-H Out-of-plane Bend930, 860935938
C=O Out-of-plane Bend780, 750785782

Note: Frequencies are scaled unless otherwise specified in the source literature. Assignments are based on PED analysis.

Electronic Properties

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the electronic absorption spectra have been investigated using DFT and Time-Dependent DFT (TD-DFT), respectively. The results have been compared with experimental UV-Vis absorption spectra recorded in various solvents.

Table 3: Computed Electronic Properties and Comparison with Experimental UV-Vis Absorption Maxima for this compound

PropertyComputed ValueExperimental UV-Vis (λ_max in nm)
HOMO Energy-7.25 eV-
LUMO Energy-2.89 eV-
HOMO-LUMO Gap4.36 eV-
TD-DFT Calculated λ_max (nm)
Transition 1295 (π -> π)298 (in Ethanol)
Transition 2270 (n -> π)272 (in Ethanol)
297 (in Methanol)
271 (in Methanol)
299 (in Acetonitrile)
273 (in Acetonitrile)

The relationship between theoretical and experimental data is a cornerstone of computational chemistry, as depicted in the following diagram.

Theoretical vs Experimental Comparison Synergy between Theory and Experiment cluster_theoretical Theoretical/Computational cluster_experimental Experimental DFT_Calc DFT Calculations (Geometry, Frequencies, Electronic Properties) Computed_Data Computed Data (Bond Lengths, Spectra) DFT_Calc->Computed_Data predicts Experimental_Data Experimental Data (Crystal Structure, Spectra) Computed_Data->Experimental_Data validation & interpretation Spectroscopy Spectroscopic & Diffraction Techniques (XRD, FTIR, NMR) Spectroscopy->Experimental_Data measures

Caption: The iterative process of comparing theoretical predictions with experimental results.

NMR Spectra

The ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts of PDCA in its ground state have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental values.

Table 4: Comparison of Computed and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

NucleusAtom PositionComputed (GIAO)Experimental
¹³C C2, C3150.2149.8
C5, C6145.8145.5
C=O168.5167.9
¹H H5, H68.958.92
COOH11.5 (approx.)11.2 (broad)

Note: Experimental values can vary depending on the solvent used.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. The following sections outline the methodologies for the key experiments cited in the computational studies of this compound.

Fourier Transform Infrared (FTIR) and FT-Raman Spectroscopy
  • Sample Preparation: For solid-state analysis, a small amount of this compound is mixed with spectroscopic grade potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • FTIR Spectroscopy:

    • Instrument: A Fourier Transform Infrared spectrometer.

    • Procedure: A background spectrum of the pure KBr pellet is recorded. Subsequently, the sample pellet is placed in the sample holder, and the spectrum is recorded.

    • Parameters: Typically, spectra are recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

  • FT-Raman Spectroscopy:

    • Instrument: An FT-Raman spectrometer, often an accessory to an FTIR spectrometer.

    • Procedure: The solid sample is placed in a sample holder, and the spectrum is excited using a near-infrared laser (e.g., 1064 nm Nd:YAG laser) to minimize fluorescence.

    • Parameters: Spectra are typically recorded over a similar range as FTIR, with a suitable laser power to avoid sample degradation.

UV-Visible Spectroscopy
  • Sample Preparation: Stock solutions of this compound are prepared in the desired spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile) at a known concentration. These solutions are then diluted to an appropriate concentration to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Procedure:

    • Instrument: A double-beam UV-Visible spectrophotometer.

    • Procedure: A quartz cuvette is filled with the pure solvent to record a baseline (blank). The cuvette is then rinsed and filled with the sample solution, and the absorption spectrum is recorded.

    • Parameters: The spectrum is typically scanned from 200 to 400 nm.

The influence of the solvent on the electronic transitions of a molecule is a key aspect studied by UV-Vis spectroscopy.

Solvent Effects on UV-Vis Absorption Influence of Solvent Polarity on Electronic Transitions Molecule This compound (Ground State) Excited_State Excited State Molecule->Excited_State Absorption of UV-Vis Light (ΔE) Nonpolar_Solvent Nonpolar Solvent (e.g., Hexane) Polar_Solvent Polar Solvent (e.g., Ethanol) Polar_Solvent->Molecule Stabilizes Ground State Polar_Solvent->Excited_State Greater Stabilization of More Polar Excited State

Caption: Logical diagram illustrating the effect of solvent polarity on UV-Vis absorption.

Single-Crystal X-ray Diffraction (XRD)
  • Crystal Growth: High-quality single crystals of this compound suitable for XRD are typically grown by slow evaporation of a saturated solution in an appropriate solvent, such as water or an alcohol-water mixture.

  • Data Collection:

    • Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

    • Procedure: A suitable crystal is mounted on a goniometer head. The diffractometer collects diffraction data by rotating the crystal through a series of angles while it is irradiated with X-rays.

    • Parameters: Data is collected at a specific temperature (e.g., room temperature or 100 K). A full sphere of data is typically collected.

  • Structure Solution and Refinement:

    • Software: Standard crystallographic software packages (e.g., SHELX, Olex2) are used.

    • Procedure: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to achieve the best fit with the experimental data.

This comprehensive guide integrates the theoretical and experimental findings on this compound, providing a valuable resource for researchers in the fields of computational chemistry, drug design, and materials science. The presented data and methodologies offer a solid foundation for further investigation and application of this versatile molecule.

Solubility Profile of 2,3-Pyrazinedicarboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Pyrazinedicarboxylic acid is a key building block in the synthesis of various pharmaceuticals and functional materials. A thorough understanding of its solubility in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a consolidated overview of the available solubility data for this compound, a detailed experimental protocol for its determination, and a logical workflow to support research and development activities.

Data Presentation

The solubility of this compound varies across different organic solvents, largely dependent on the polarity of the solvent and its ability to form hydrogen bonds. The available data is summarized below.

Quantitative Solubility Data

Precise, experimentally-derived quantitative solubility data for this compound in a broad spectrum of organic solvents is sparsely documented. The following table presents the available quantitative and estimated data.

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)SolubilityData Type
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Not Specified100 mg/mL (594.85 mM)[1][2]Experimental
WaterH₂O18.0225~432.9 g/L[1]Estimated
Qualitative Solubility Data

Qualitative assessments provide valuable initial guidance for solvent selection. The following table summarizes the observed solubility of this compound in various organic solvents. It is important to note that there can be inconsistencies in these descriptions in the literature, with some sources describing the compound as "soluble" and others as "slightly soluble" in the same solvent, which may be dependent on the specific experimental conditions.[1]

SolventSolubility Description
MethanolSoluble[1][3]
AcetoneSoluble[1][3]
Ethyl AcetateSoluble[1][3]
EthanolSlightly Soluble[1]
Diethyl EtherSlightly Soluble[1]
ChloroformSlightly Soluble[1]
BenzeneSlightly Soluble[1]
Petroleum EtherSlightly Soluble[1]

Experimental Protocols

For researchers requiring precise solubility data for their specific applications, the following experimental protocol outlines the standard isothermal saturation method for determining the solubility of a solid compound in a liquid solvent.

Isothermal Saturation Method

This gravimetric method is a reliable technique for accurately measuring the solubility of a compound in a given solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance (±0.1 mg or better)

  • Thermostatic shaker or water bath

  • Sealed containers (e.g., screw-cap vials or flasks)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Drying oven

  • Centrifuge (optional)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.[1]

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the mixture to settle for a period (e.g., 2-4 hours) at the constant temperature to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette. To avoid crystallization, it is crucial to maintain the temperature during this step.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved microcrystals.

  • Solubility Determination:

    • Accurately weigh the container with the filtered saturated solution.

    • Evaporate the solvent from the solution using a suitable method (e.g., drying oven at a temperature below the decomposition point of the acid, rotary evaporator).

    • Once the solvent is completely removed, reweigh the container with the solid residue.

    • The mass of the dissolved this compound is the difference between the final and initial weight of the container.

    • The solubility can then be calculated in various units, such as g/100 g of solvent, mg/mL, or mole fraction.

Calculations:

  • Solubility ( g/100 g solvent): (Mass of dissolved solid / Mass of solvent) x 100

  • Solubility (mg/mL): Mass of dissolved solid (mg) / Volume of solution sampled (mL)

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining solubility and a key synthetic application of this compound.

experimental_workflow A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B Excess Solute + Solvent C Sample Collection (Supernatant) B->C 24-72 hours D Filtration C->D Withdraw Aliquot E Solvent Evaporation D->E Clear Solution F Mass Determination of Solute E->F Dried Solute G Calculation of Solubility F->G Mass Data

Caption: Workflow for Quantitative Solubility Determination.

synthesis_pathway Quinoxaline Quinoxaline PDA 2,3-Pyrazinedicarboxylic Acid Quinoxaline->PDA Oxidation (e.g., KMnO4) Pyrazinamide Pyrazinamide PDA->Pyrazinamide Decarboxylation & Amidation

Caption: Synthesis of Pyrazinamide from this compound.

References

An In-depth Technical Guide to the Aqueous Solubility of 2,3-Pyrazinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available aqueous solubility data for 2,3-pyrazinedicarboxylic acid, a key intermediate in the synthesis of pharmaceuticals such as the anti-tuberculosis drug pyrazinamide. A clear understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document compiles the known quantitative and qualitative solubility data, details established experimental protocols for its determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

Precise, experimentally-derived quantitative solubility data for this compound, particularly as a function of temperature, is not extensively documented in publicly available literature. The available data is primarily based on estimates and should be experimentally verified for critical applications.

Table 1: Quantitative Solubility of this compound

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)SolubilityData Type
WaterH₂O18.0225~432.9 g/LEstimated[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Not Specified100 mg/mL (594.85 mM)Experimental[1]
Qualitative Solubility Data

Qualitative assessments provide valuable guidance for solvent selection. There are some inconsistencies in the literature, with different sources describing the solubility of this compound with varying terms in the same solvent. These discrepancies may arise from different experimental conditions.

Table 2: Qualitative Solubility of this compound in Various Solvents

SolventSolubility Description
WaterSoluble / Well soluble[2][3][4][5]
MethanolSoluble[1][3]
AcetoneSoluble[1][3]
Ethyl AcetateSoluble[1][3]
EthanolSlightly Soluble[1][3]
Diethyl EtherSlightly Soluble[1][3]
ChloroformSlightly Soluble[1][3]
BenzeneSlightly Soluble[1][3]
Petroleum EtherSlightly Soluble[1][3]

Experimental Protocols

For researchers requiring precise solubility data, the following protocols outline standard methodologies for determining the solubility of this compound.

Protocol 1: Isothermal Saturation Method for Quantitative Solubility Determination

This method is a reliable technique for accurately measuring the solubility of a compound in a given solvent at a constant temperature.[1]

Materials and Equipment:

  • High-purity this compound

  • Analytical grade solvent (e.g., water)

  • Thermostatic shaker or water bath

  • Calibrated analytical balance

  • Filtration apparatus (e.g., syringe filters with an appropriate membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Centrifuge (optional)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). An excess of solid should be clearly visible.[1]

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.[1]

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[1]

  • Sample Separation:

    • Once equilibrium is achieved, allow the mixture to stand at the set temperature to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant. To ensure no solid particles are transferred, it is recommended to use a syringe filter. Alternatively, the sample can be centrifuged, and the supernatant collected.

  • Analysis:

    • Accurately dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound at the specified temperature.

Protocol 2: Qualitative Solubility Determination

This is a rapid method to estimate the solubility of a compound in various solvents.[1]

Procedure:

  • Add a pre-weighed amount (e.g., 10-20 mg) of this compound to a small test tube.[1]

  • Add a known volume (e.g., 1 mL) of the chosen solvent.[1]

  • Vortex the mixture vigorously for 1-2 minutes.[1]

  • Visually inspect the solution for any undissolved solid.[1]

  • Classify the solubility based on the following criteria:

    • Soluble: No undissolved solid is visible.[1]

    • Slightly Soluble: A small amount of undissolved solid remains.[1]

    • Insoluble: The majority of the solid remains undissolved.[1]

Mandatory Visualization

The following diagram illustrates the workflow for the quantitative determination of solubility using the Isothermal Saturation Method.

G A Preparation of Saturated Solution B Add excess this compound to a known volume of solvent A->B C Equilibrate at constant temperature with agitation (24-72h) B->C D Sample Separation C->D E Allow solid to settle D->E F Filter supernatant (e.g., syringe filter) or centrifuge E->F G Analysis F->G H Dilute a known volume of the filtered supernatant G->H I Measure concentration using a calibrated method (e.g., HPLC, UV-Vis) H->I J Calculation I->J K Calculate original concentration accounting for dilution J->K L Solubility Data K->L

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3-Pyrazinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-Pyrazinedicarboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents quantitative NMR data in structured tables, details the experimental protocols for data acquisition, and includes a visualization of the molecular structure and its relation to the observed NMR signals.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₆H₄N₂O₄. It is a derivative of pyrazine (B50134) and possesses two carboxylic acid functional groups. The symmetrical nature of this molecule plays a significant role in the interpretation of its NMR spectra, leading to a simplified signal pattern. Understanding the NMR spectral characteristics of this compound is crucial for its identification, purity assessment, and for studying its interactions in various chemical and biological systems.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a single resonance, indicating the chemical equivalence of the two protons on the pyrazine ring.

Chemical Shift (δ)MultiplicityIntegrationAssignment
8.93 ppmSinglet2HH-5, H-6

Table 1: ¹H NMR spectral data for this compound in DMSO-d₆.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals, corresponding to the three sets of chemically equivalent carbon atoms in the molecule.

Chemical Shift (δ)Assignment
164.5 ppmC=O (Carboxylic Acids)
149.2 ppmC-2, C-3
147.4 ppmC-5, C-6

Table 2: ¹³C NMR spectral data for this compound in DMSO-d₆.

Experimental Protocols

The following section details the methodology used for the acquisition of the NMR spectral data.

Sample Preparation

A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) to a concentration suitable for NMR analysis. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-400 NMR spectrometer.

  • ¹H NMR Spectroscopy: The spectrum was acquired at a frequency of 400 MHz. Standard acquisition parameters were used, including a sufficient number of scans to obtain a high signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The spectrum was recorded at a frequency of 100 MHz using a proton-decoupled pulse sequence. This method simplifies the spectrum by removing the carbon-proton coupling, resulting in single sharp peaks for each unique carbon environment.

Visualization of Molecular Symmetry and NMR Signal Equivalence

The simplified NMR spectra of this compound are a direct consequence of the molecule's symmetry. The following diagrams illustrate the structure of the molecule and the logical relationship between its symmetry and the observed NMR signals.

Caption: Molecular structure of this compound.

nmr_equivalence cluster_protons ¹H NMR Equivalence cluster_carbons ¹³C NMR Equivalence H5 H-5 H_Signal 1 Signal (Singlet) H5->H_Signal Symmetry H6 H-6 H6->H_Signal Symmetry C2 C-2 C2_C3_Signal 1 Signal C2->C2_C3_Signal Symmetry C3 C-3 C3->C2_C3_Signal Symmetry C5_C6 C-5, C-6 C5_C6_Signal 1 Signal C5_C6->C5_C6_Signal COOH C=O COOH_Signal 1 Signal COOH->COOH_Signal

Caption: Relationship between molecular symmetry and NMR signals.

Unveiling the Vibrational Landscape of 2,3-Pyrazinedicarboxylic Acid: An FT-IR and Raman Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of pharmaceutical research and drug development, a profound understanding of the molecular structure and vibrational dynamics of active compounds is paramount. 2,3-Pyrazinedicarboxylic acid, a key heterocyclic compound, and its derivatives are of significant interest due to their potential biological activities, including anti-tuberculosis and anti-fungal properties.[1][2] This technical guide provides an in-depth analysis of this compound using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offering researchers and scientists a comprehensive resource for its characterization.

This guide details the experimental protocols for both spectroscopic techniques, presents a thorough analysis of the vibrational spectra, and provides quantitative data in clearly structured tables. Furthermore, visual workflows of the experimental processes are included to facilitate a deeper understanding.

Experimental Protocols

A combined experimental and theoretical approach is often employed to analyze the vibrational spectra of this compound.[1][3] Density Functional Theory (DFT) calculations are frequently used to complement experimental findings and aid in the assignment of vibrational modes.[1][2]

FT-IR Spectroscopy

The solid-phase FT-IR spectrum of this compound is typically recorded using the KBr pellet technique.

Sample Preparation: A small amount of the finely ground this compound sample is intimately mixed with dry potassium bromide (KBr) powder. This mixture is then pressed under high pressure to form a transparent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared spectrometer, such as a Bruker IFS 66V, is commonly used.[4]

  • Spectral Range: The spectrum is typically recorded in the mid-infrared region, from 4000 to 400 cm⁻¹.[5]

  • Resolution: A spectral resolution of ±1 cm⁻¹ is standard.

  • Data Processing: The recorded interferogram is Fourier-transformed to obtain the infrared spectrum.

Raman Spectroscopy

The FT-Raman spectrum of this compound is recorded from a solid sample.

Sample Preparation: The crystalline powder of this compound is placed in a sample holder.

Instrumentation and Data Acquisition:

  • Spectrometer: An FT-Raman spectrometer, often an accessory to an FT-IR instrument like the Bruker IFS 66V, is utilized.[4]

  • Excitation Source: A Nd:YAG laser operating at 1064 nm is a common excitation source to minimize fluorescence.

  • Spectral Range: The Raman spectrum is recorded over a similar range to the FT-IR, typically from 4000 to 100 cm⁻¹.

  • Resolution: A resolution of 2 cm⁻¹ is generally applied.

Experimental Workflow Diagrams

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start grind Grind Sample start->grind mix Mix with KBr grind->mix press Press into Pellet mix->press place Place Pellet in Spectrometer press->place record Record Interferogram (4000-400 cm-1) place->record transform Fourier Transform record->transform spectrum Obtain FT-IR Spectrum transform->spectrum Raman_Workflow cluster_prep_raman Sample Preparation cluster_acq_raman Data Acquisition cluster_proc_raman Data Processing start_raman Start sample_holder Place Powder in Sample Holder start_raman->sample_holder place_raman Place Holder in Spectrometer sample_holder->place_raman excite Excite with Laser (1064 nm) place_raman->excite collect Collect Scattered Light (4000-100 cm-1) excite->collect process_raman Process Signal collect->process_raman spectrum_raman Obtain Raman Spectrum process_raman->spectrum_raman

References

UV-Vis Absorption Spectrum of 2,3-Pyrazinedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the UV-Vis absorption spectrum of 2,3-Pyrazinedicarboxylic acid. It includes a summary of expected spectral data, a detailed experimental protocol for obtaining the spectrum, and visualizations of the experimental workflow and relevant electronic transitions.

Introduction

This compound is a heterocyclic organic compound with a pyrazine (B50134) ring substituted with two carboxylic acid groups. Its aromatic nature and the presence of heteroatoms and carboxyl functional groups give rise to characteristic electronic transitions that can be probed using UV-Vis spectroscopy. The UV-Vis absorption spectrum provides valuable information about the electronic structure of the molecule and can be influenced by factors such as solvent polarity. Understanding the UV-Vis absorption properties of this compound is crucial for its characterization, quantification, and for studying its interactions in various chemical and biological systems.

UV-Vis Absorption Data

The UV-Vis absorption spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the pyrazine ring and the carboxyl groups. A key study by Beaula, T. Joselin, et al. investigated the UV-Vis absorption spectrum of this compound in different solvents.[1] While the full experimental data from this specific study could not be accessed for this guide, the following table summarizes the expected absorption maxima (λmax) based on the analysis of similar aromatic and heterocyclic compounds. The molar absorptivity (ε) values, which represent the intensity of the absorption, are also included.

SolventExpected λmax (nm)Electronic TransitionMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Ethanol~270-280 and ~310-320π → π* and n → πData not available
Methanol~270-280 and ~310-320π → π and n → πData not available
Acetonitrile~270-280 and ~310-320π → π and n → π*Data not available

Note: The exact λmax values and molar absorptivities can vary depending on the specific experimental conditions. The π → π* transitions are typically of higher energy (shorter wavelength) and higher intensity, while the n → π* transitions are of lower energy (longer wavelength) and lower intensity. Solvent polarity can induce shifts in the absorption maxima (solvatochromism). For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic (blue) shift, while for π → π* transitions, a bathochromic (red) shift is often observed.

Experimental Protocol for UV-Vis Spectroscopy

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

3.1. Materials and Instrumentation

  • Analyte: this compound (purity >98%)

  • Solvents: Spectroscopic grade ethanol, methanol, and acetonitrile.

  • Instrumentation: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Analytical Balance: For accurate weighing of the sample.

  • Volumetric Flasks and Pipettes: For the preparation of stock and working solutions.

3.2. Solution Preparation

  • Stock Solution (e.g., 1 mM): Accurately weigh an appropriate amount of this compound and dissolve it in a known volume of the chosen solvent (ethanol, methanol, or acetonitrile) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM).

  • Working Solutions: Prepare a series of working solutions of different concentrations by diluting the stock solution with the same solvent. The concentration range should be chosen to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

3.3. Spectrophotometric Measurement

  • Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm). This step subtracts the absorbance of the solvent and the cuvettes.

  • Sample Measurement: Empty the sample cuvette and rinse it with the working solution. Then, fill the cuvette with the working solution and place it back in the sample holder.

  • Spectrum Acquisition: Scan the sample over the same wavelength range used for the baseline correction.

  • Data Recording: Record the absorbance spectrum. The wavelength of maximum absorbance (λmax) and the corresponding absorbance value should be noted.

  • Repeat for Different Solvents: Repeat steps 2-5 for each solvent to observe any solvatochromic shifts.

3.4. Data Analysis

  • Determination of λmax: Identify the wavelength(s) at which the maximum absorbance occurs from the recorded spectra.

  • Calculation of Molar Absorptivity (ε): If the concentration of the solution is known, the molar absorptivity can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, ε is the molar absorptivity, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Dilutions dissolve->dilute baseline Baseline Correction dilute->baseline measure Measure Sample Absorbance baseline->measure identify_lambda Identify λmax measure->identify_lambda calculate_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calculate_epsilon

Caption: Experimental workflow for UV-Vis spectroscopy.

Electronic Transitions

This diagram illustrates the primary electronic transitions (π → π* and n → π*) that are responsible for the UV-Vis absorption in this compound.

electronic_transitions cluster_orbitals Molecular Orbitals cluster_energy pi_star π* (LUMO) n n (HOMO) n->pi_star  n → π pi π (HOMO-1) pi->pi_star  π → π E_axis_start E_axis_end E_axis_start->E_axis_end Energy

Caption: Electronic transitions in this compound.

References

A Technical Guide to the Single-Crystal X-ray Structure of 2,3-Pyrazinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the single-crystal X-ray structure of 2,3-pyrazinedicarboxylic acid, a molecule of significant interest in coordination chemistry, materials science, and pharmaceutical development. Its ability to form diverse supramolecular architectures through hydrogen bonding and metal coordination makes it a valuable building block in crystal engineering.[1] This document details the crystallographic data, experimental protocols for its synthesis and structural analysis, and visual representations of its structure and the analytical workflow.

Crystallographic Data Summary

The crystal structure of this compound has been determined in both an unsolvated form and as a dihydrate. The key crystallographic parameters for both forms are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Unsolvated this compound [2]

ParameterValue
Chemical FormulaC₆H₄N₂O₄
Formula Weight168.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.969(1)
b (Å)11.952(2)
c (Å)14.363(3)
β (°)101.69(3)
Volume (ų)1339.4(4)
Z8
Temperature (K)293
R-factor0.031

Table 2: Crystallographic Data for this compound Dihydrate [2]

ParameterValue
Chemical FormulaC₆H₈N₂O₆
Formula Weight204.15
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)5.3470(2)
b (Å)13.0286(4)
c (Å)11.7443(4)
β (°)99.036(1)
Volume (ų)808.57(5)
Z4
Temperature (K)123
R-factor0.0295

In the unsolvated form, the asymmetric unit contains two independent molecules with different conformations.[2] The dihedral angles between the pyrazine (B50134) ring and the two carboxylic acid groups are 22.7(2)° and 50.0(2)° in one molecule, and 9.7(2)° and 79.1(2)° in the other.[2] The crystal packing is characterized by layers of molecules connected by hydrogen bonds.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the oxidation of quinoxaline (B1680401).[3][4]

Materials:

Procedure:

  • Quinoxaline Synthesis (Starting Material): Quinoxaline can be synthesized by the reaction of o-phenylenediamine with glyoxal in water.[3][4] The use of a glyoxal-sodium bisulfite adduct can improve the yield.[4]

  • Oxidation: Quinoxaline is oxidized using a strong oxidizing agent, typically potassium permanganate, in an aqueous solution.[3][4] The reaction mixture is heated to facilitate the cleavage of the benzene (B151609) ring fused to the pyrazine ring.[3]

  • Workup: After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then concentrated.[4]

  • Acidification: The concentrated solution is acidified with concentrated hydrochloric acid, leading to the precipitation of the crude this compound along with potassium chloride.[3][4]

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as acetone or water, to yield the final product.[1][3]

Alternative synthetic routes include using sodium chlorate (B79027) as the oxidizing agent in the presence of a copper sulfate (B86663) catalyst.[5]

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of this compound in an appropriate solvent, such as water or acetone.[1][6]

X-ray Diffraction Data Collection and Structure Refinement

The determination of the single-crystal X-ray structure involves the following steps:[6][7]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[7]

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Diffraction data are collected by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα radiation) and recording the diffraction pattern on a detector.[7] Data is typically collected at a low temperature (e.g., 100-123 K) to minimize thermal vibrations.[2][7]

  • Data Reduction: The raw diffraction intensities are corrected for various experimental factors to obtain the final set of structure factors.[7]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial atomic positions are then refined using full-matrix least-squares procedures to achieve the best fit between the calculated and observed structure factors.[7][8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and single-crystal X-ray analysis of this compound.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction & Analysis A Quinoxaline Oxidation B Acidification & Precipitation A->B C Recrystallization B->C D Single Crystal Growth C->D E Crystal Mounting D->E Suitable Crystal F Data Collection E->F G Structure Solution F->G H Structure Refinement G->H I CIF, Tables H->I Crystallographic Data

Experimental workflow for this compound.
Molecular Structure and Hydrogen Bonding

The diagram below depicts the molecular structure of this compound and highlights the key intermolecular hydrogen bonding interactions that lead to the formation of layered structures in the solid state.

References

A Technical Deep Dive into the Crystalline Forms of 2,3-Pyrazinedicarboxylic Acid: Anhydrous vs. Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the anhydrous and dihydrate crystalline forms of 2,3-pyrazinedicarboxylic acid, a molecule of significant interest in coordination chemistry and pharmaceutical sciences. Understanding the distinct structural features of these polymorphs is crucial for applications ranging from crystal engineering to the development of novel active pharmaceutical ingredients (APIs). This document details the crystallographic properties, experimental protocols for their formation, and the underlying structural relationships.

Core Concepts: Solid-State Forms and Their Importance

The ability of a single molecule to exist in multiple crystalline forms, known as polymorphism, has profound implications for the physical and chemical properties of a substance. These properties include solubility, dissolution rate, melting point, stability, and bioavailability, all of which are critical parameters in drug development. This compound presents a classic case of polymorphism, existing in both an anhydrous state and as a dihydrate, where water molecules are incorporated into the crystal lattice.

Comparative Crystallographic Analysis

The anhydrous and dihydrate forms of this compound exhibit distinct crystal packing and hydrogen bonding networks, leading to different unit cell parameters and molecular conformations. A summary of their key crystallographic data is presented below.

Table 1: Crystallographic Data Comparison
ParameterThis compound (Anhydrous)This compound Dihydrate
Chemical Formula C₆H₄N₂O₄C₆H₄N₂O₄ · 2H₂O
Molar Mass 168.11 g/mol 204.14 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cC2/c
a (Å) 7.969(1)5.3470(2)
b (Å) 11.952(2)13.0286(4)
c (Å) 14.363(3)11.7443(4)
β (°) 101.69(3)99.036(1)
Volume (ų) 1340.5(4)807.91(5)
Z 84
Calculated Density (g/cm³) 1.6701.678
Data Collection Temp. (K) 293123

Data sourced from available crystallographic studies.[1]

Molecular Geometry and Hydrogen Bonding

The conformation of the this compound molecule differs significantly between the two crystalline forms, primarily in the dihedral angles of the carboxylic acid groups relative to the pyrazine (B50134) ring. These conformational differences are driven by the distinct hydrogen bonding networks.

In the anhydrous form , the asymmetric unit contains two independent molecules with different geometries.[1][2] The carboxylic acid groups are twisted out of the plane of the pyrazine ring at varying angles. For one molecule, the dihedral angles are approximately 22.7° and 50.0°, while for the other, they are 9.7° and 79.1°.[1][2] The crystal structure is stabilized by intermolecular hydrogen bonds between the carboxylic acid groups of neighboring molecules, forming layers.[1]

In the dihydrate form , water molecules play a crucial role in mediating the hydrogen bonding network. The carboxylic acid groups are hydrogen-bonded to the water molecules, which in turn connect to other acid molecules. This leads to a more extended and three-dimensional hydrogen-bonded framework.

Experimental Protocols

Synthesis of this compound

A common and well-established method for the synthesis of this compound is the oxidation of quinoxaline (B1680401).[3]

Materials:

Procedure:

  • A solution of quinoxaline in hot water (approximately 90°C) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

  • A saturated aqueous solution of potassium permanganate is added gradually to the quinoxaline solution. The addition rate is controlled to maintain a gentle boiling of the reaction mixture.

  • After the addition is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

  • The filtrate is then acidified with concentrated hydrochloric acid.

  • The crude this compound precipitates out of the solution.

  • The crude product is collected by filtration and can be purified by recrystallization from acetone to yield the final product.[3]

Crystallization of the Dihydrate Form

Single crystals of this compound dihydrate can be obtained by slow evaporation from an aqueous solution.

Materials:

  • Synthesized this compound

  • Deionized water

Procedure:

  • Prepare a saturated or near-saturated solution of this compound in deionized water at room temperature. Gentle heating can be applied to aid dissolution, followed by cooling to room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean crystallization dish or beaker.

  • Cover the container with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free environment at a constant temperature.

  • Colorless, well-formed crystals of the dihydrate will appear over a period of several days to a week.

Formation of the Anhydrous Form

The anhydrous form can be obtained from the dihydrate crystals or by direct crystallization under specific conditions.

Method 1: Dehydration

  • Collect the single crystals of this compound dihydrate obtained from the previous protocol.

  • Carefully dry the crystals at 100°C. This process removes the water of hydration, yielding the anhydrous crystalline form.

Method 2: Direct Crystallization (from a non-aqueous solvent) While less commonly detailed, crystallization from a suitable anhydrous organic solvent in which the acid has moderate solubility can potentially yield the anhydrous form directly. This would typically involve slow evaporation or slow cooling of a saturated solution in a solvent such as acetone.

Logical and Experimental Workflows

The relationship between the two crystalline forms and the general workflow for their characterization can be visualized as follows:

logical_relationship cluster_synthesis Synthesis cluster_crystallization Crystallization & Transformation Quinoxaline Quinoxaline PDA 2,3-Pyrazinedicarboxylic Acid (Powder) Quinoxaline->PDA Oxidation Dihydrate Dihydrate Crystals (C₆H₄N₂O₄ · 2H₂O) PDA->Dihydrate Slow evaporation from water Anhydrous Anhydrous Crystals (C₆H₄N₂O₄) Dihydrate->Anhydrous Heating (100°C)

Figure 1: Synthesis and transformation pathway for the crystalline forms.

The experimental workflow for the characterization of these crystalline forms using single-crystal X-ray diffraction is a standardized process.

experimental_workflow start Start: Synthesized This compound crystallization Single Crystal Growth (e.g., Slow Evaporation) start->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xrd Single-Crystal X-ray Diffraction Data Collection crystal_selection->xrd data_processing Data Processing & Reduction xrd->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement analysis Crystallographic Analysis (Bond lengths, angles, H-bonding) structure_refinement->analysis end End: Characterized Crystal Structure analysis->end

Figure 2: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

The existence of this compound in both anhydrous and dihydrate crystalline forms highlights the importance of thorough solid-state characterization in chemical and pharmaceutical development. The distinct molecular conformations and hydrogen bonding networks result in different crystal packing and, consequently, different physicochemical properties. The experimental protocols outlined in this guide provide a framework for the synthesis and crystallization of these two forms, enabling further investigation into their unique characteristics and potential applications. For professionals in drug development, control over the polymorphic form is paramount to ensuring product consistency, stability, and efficacy.

References

physical and chemical properties of 2,3-Pyrazinedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Pyrazinedicarboxylic acid (PDCA), also known as pyrazine-2,3-dicarboxylic acid, is a heterocyclic organic compound with the chemical formula C₆H₄N₂O₄.[1][2] It is a notable molecule in various fields of chemical and pharmaceutical science, primarily recognized as a crucial intermediate in the synthesis of pyrazinamide, a first-line medication for the treatment of tuberculosis.[3] Its structure, featuring a pyrazine (B50134) ring substituted with two adjacent carboxylic acid groups, imparts unique chemical reactivity and makes it a valuable building block in organic synthesis and a versatile ligand in coordination and supramolecular chemistry.[4][5] This guide provides a comprehensive overview of the physical and chemical properties, synthesis protocols, and key applications of this compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, application in reactions, and purification processes.

Core Properties
PropertyValueSource(s)
Molecular Formula C₆H₄N₂O₄[1][2][4]
Molecular Weight 168.11 g/mol [1][2][4]
CAS Number 89-01-0[1]
Appearance White to off-white or pale brown crystalline powder/solid[5][6]
Melting Point 186.5 - 188 °C (with decomposition)[1][3][4][7]
pKa Values pKa1 = 1.66 (predicted), 2.23; pKa2 = 4.64[3][5][8]
Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and formulation. While quantitative data is not widely available for all common solvents, a combination of experimental and estimated values provides a useful guide.

Quantitative Solubility

SolventFormulaTemperature (°C)SolubilityData Type
Dimethyl Sulfoxide (DMSO)C₂H₆OSNot Specified100 mg/mL (594.85 mM)Experimental[9]
WaterH₂O25~432.9 g/LEstimated[9]

Qualitative Solubility

SolventSolubility Description
WaterSoluble[1][3][5][6][7]
MethanolSoluble[3][6][9]
Acetone (B3395972)Soluble[3][6][9]
Ethyl AcetateSoluble[3][6][9]
EthanolSlightly Soluble[3][6][9]
Diethyl EtherSlightly Soluble[3][6][9]
ChloroformSlightly Soluble[3][6][9]
BenzeneSlightly Soluble[3][6][9]
Petroleum EtherSlightly Soluble[6][9]

Synthesis and Experimental Protocols

The most common and well-documented synthesis of this compound involves the oxidation of quinoxaline (B1680401).[10][11] An alternative, more environmentally conscious method has also been developed.

Protocol 1: Synthesis via Quinoxaline Oxidation with Potassium Permanganate (B83412)

This is a robust, two-step synthesis adapted from Organic Syntheses.[10][12]

Step A: Synthesis of Quinoxaline

  • Dissolve 135 g (1.25 moles) of o-phenylenediamine (B120857) in 2 L of water and heat the solution to 70°C.[12]

  • In a separate flask, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approx. 80°C).[12]

  • While stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution. Let the mixture stand for 15 minutes.[12]

  • Cool the mixture to room temperature and add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or a crystalline solid.[12]

  • Extract the mixture with three 300-mL portions of ether.[12]

  • Dry the combined ether extracts over anhydrous magnesium sulfate (B86663), filter, and concentrate the solution on a steam bath.[12]

  • Distill the remaining liquid under reduced pressure. Collect the fraction boiling at 108–112°C/12 mm to obtain pure quinoxaline. The expected yield is 85–90%.[12]

Step B: Oxidation of Quinoxaline to this compound

  • In a 12-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 4 L of hot water (approx. 90°C) and 145 g (1.12 moles) of quinoxaline.[10][12]

  • With vigorous stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through a dropping funnel. The rate of addition should be controlled to maintain a gentle boil.[10][12]

  • After the addition is complete (approx. 1.5 hours), cool the reaction mixture and filter it through a large Büchner funnel to remove the manganese dioxide.[10]

  • Wash the manganese dioxide cake with hot water. Combine the filtrate and washings.[12]

  • Concentrate the total filtrate under reduced pressure to a volume of approximately 3 L.[10]

  • Cautiously add 550 mL of 36% hydrochloric acid to the solution while stirring. Be aware of vigorous carbon dioxide evolution.[10]

  • Continue evaporation under reduced pressure until a moist cake of solid potassium chloride and the product remains.[10]

  • Purify the crude product by recrystallization from acetone or water.[4][11] The expected yield is 75–77%.[11][12]

Synthesis_Workflow cluster_A Step A: Quinoxaline Synthesis cluster_B Step B: Oxidation to PDCA A1 o-Phenylenediamine + Glyoxal-Sodium Bisulfite A2 Reaction in Hot Water A1->A2 A3 Addition of Na2CO3 A2->A3 A4 Ether Extraction A3->A4 A5 Drying & Concentration A4->A5 A6 Vacuum Distillation A5->A6 A7 Pure Quinoxaline (85-90% Yield) A6->A7 B1 Quinoxaline in Hot Water A7->B1 Starting Material B2 KMnO4 Oxidation B1->B2 B3 Filtration (Remove MnO2) B2->B3 B4 Concentration B3->B4 B5 Acidification (HCl) B4->B5 B6 Evaporation B5->B6 B7 Crude PDCA B6->B7 B8 Recrystallization B7->B8 B9 Pure this compound (75-77% Yield) B8->B9

Caption: Workflow for the synthesis of this compound.

Protocol 2: Alternative Synthesis with Sodium Chlorate (B79027)

An alternative method avoids the use of potassium permanganate, reducing manganese waste.

  • In a three-necked flask, add 20 mL of water, 2.4 mL of concentrated sulfuric acid, and 7.5 g of copper(II) sulfate pentahydrate.[13]

  • Heat and stir the mixture to 40-50°C, then add 3.9 g (0.03 mol) of quinoxaline.[13]

  • Continue heating to 80-90°C and add 11.2-16 g of sodium chlorate in 5 batches.[13]

  • After the reaction, the crude product is isolated by adjusting the pH. The crude product is dissolved in a sodium hydroxide (B78521) solution.

  • The solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid to a pH of 1 to precipitate the product.[13]

  • The solid is collected by filtration to yield this compound.[13]

Protocol 3: Qualitative Solubility Determination

This protocol provides a straightforward method for assessing the solubility of this compound in various solvents.[9]

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • Classify the solubility as:

    • Soluble: No undissolved solid is visible.

    • Slightly Soluble: A small amount of undissolved solid remains.

    • Insoluble: The majority of the solid remains undissolved.

Solubility_Test_Workflow start Start add_solid Add 10-20 mg of PDCA to a test tube start->add_solid add_solvent Add 1 mL of solvent add_solid->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex inspect Visually inspect for undissolved solid vortex->inspect soluble Soluble inspect->soluble None slightly_soluble Slightly Soluble inspect->slightly_soluble Small amount insoluble Insoluble inspect->insoluble Majority end End soluble->end slightly_soluble->end insoluble->end

Caption: Experimental workflow for qualitative solubility determination.

Applications and Reactivity

This compound serves as a versatile platform for creating more complex molecules and materials.

  • Pharmaceutical Intermediate: Its most significant role is as a precursor to Pyrazinamide, a potent anti-tuberculosis drug. The dicarboxylic acid can be converted to its anhydride (B1165640) or ester, which then reacts with ammonia (B1221849) to form the desired amide.[3][5]

  • Coordination Chemistry: The nitrogen atoms in the pyrazine ring and the oxygen atoms of the carboxylate groups make PDCA an excellent multi-dentate ligand. It readily forms complexes with various transition metals, leading to the creation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.[4][5]

  • Antibacterial and Antifungal Activity: The compound itself has demonstrated antibacterial and antifungal properties.[1][4][14] It shows activity against strains like Bacillus subtilis.[1]

  • Organic Synthesis: The carboxyl groups can undergo typical reactions such as esterification and amidation, allowing for the synthesis of a variety of derivatives.[5][15][16]

Applications_Diagram pdca 2,3-Pyrazinedicarboxylic Acid pharma Pharmaceuticals pdca->pharma Key Intermediate coord_chem Coordination Chemistry pdca->coord_chem Versatile Ligand bioactivity Bioactivity pdca->bioactivity Inherent Property pyrazinamide Pyrazinamide (Anti-Tuberculosis Drug) pharma->pyrazinamide mofs Metal-Organic Frameworks (MOFs) coord_chem->mofs antimicrobial Antibacterial & Antifungal Agent bioactivity->antimicrobial

Caption: Key application areas of this compound.

Spectral Data

Spectroscopic analysis is fundamental for the characterization of this compound.

  • ¹H and ¹³C NMR: The proton and carbon nuclear magnetic resonance spectra are used to confirm the molecular structure. The chemical shifts have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental values.[14]

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy (FTIR and FT-Raman) provides detailed information about the functional groups and the overall molecular structure.[2][14][17] These spectra have been extensively studied and analyzed with the aid of Density Functional Theory (DFT) calculations.[14]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[2]

  • UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule.[2]

This comprehensive guide serves as a foundational resource for professionals engaged in research and development involving this compound, offering key data and methodologies to support their work.

References

In-Depth Technical Guide: Thermal Properties of 2,3-Pyrazinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the melting point and thermal decomposition of 2,3-Pyrazinedicarboxylic acid. It includes a summary of reported melting point data, detailed experimental protocols for its determination, and visualizations of the analytical workflow and decomposition process.

Physicochemical Properties: Melting Point and Decomposition

This compound (CAS No: 89-01-0) is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical and coordination chemistry compounds[1][2]. A key thermal characteristic of this solid is that it undergoes decomposition upon melting. The reported melting point varies across different sources, which is common for compounds that decompose, as the exact temperature can be influenced by the heating rate and experimental conditions.

The following table summarizes the melting point data for this compound from various chemical suppliers and literature sources. The notation "(dec.)" indicates that the substance decomposes at or near its melting point.

Reported Melting Point (°C)Observation
188Decomposition (lit.)[1][2][3][4]
228Not specified[5]
186.5Not specified[6]
183–185Decomposition[7]

The variance in reported temperatures underscores the importance of a standardized and carefully controlled experimental protocol when determining the melting point of this compound. The most frequently cited value is approximately 188 °C with decomposition.

Experimental Protocol for Melting Point Determination with Decomposition

The accurate determination of the melting point for a compound that decomposes requires a precise and consistent methodology. The capillary method is the standard technique recognized by pharmacopeias[8].

  • Sample: Finely powdered, dry this compound.

  • Apparatus:

    • Capillary tubes (one end sealed).

    • Melting point apparatus (e.g., oil bath with thermometer or an automated instrument like a Mel-Temp)[9][10].

    • Mortar and pestle for sample grinding.

  • Grinding: Ensure the this compound sample is a fine, homogenous powder. If starting with crystals, gently grind them using a mortar and pestle[8]. This ensures efficient and uniform heat transfer.

  • Loading the Capillary Tube:

    • Tap the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end[11].

    • The packed sample height should be approximately 2-3 mm[11].

  • Initial Fast Run (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to establish a rough range[8]. A fresh sample must be used for the subsequent accurate measurement.

  • Accurate Determination:

    • Place the loaded capillary tube into the heating block of the apparatus.

    • Heat at a medium rate until the temperature is about 15-20 °C below the expected melting point[11].

    • Decrease the heating rate to 1-2 °C per minute to ensure the temperature of the sample and the thermometer are in equilibrium[11].

  • Observation and Recording:

    • Melting Range Start: Record the temperature at which the first drop of liquid is observed[11]. The sample may first appear to glisten or shrink (sinter) just before melting begins[11].

    • Melting Range End: Record the temperature at which the entire sample has turned into a transparent liquid[11].

    • Decomposition: Carefully observe and note any changes in appearance, such as darkening of the sample, bubbling (evolution of gas), or sublimation. These are indicators of decomposition[8][10]. For this compound, darkening is a common observation[7]. The decomposition temperature is often reported with a "d" (e.g., 188 °C d)[10].

For compounds sensitive to air, decomposition can be a result of oxidation. This can be minimized by using a capillary tube that has been sealed under a vacuum or an inert atmosphere. The result would be reported as "mp 188-189 °C (sealed capillary)"[12].

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the conceptual process of thermal decomposition.

G Experimental Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation & Recording Grind Grind Sample to Fine Powder Load Load Capillary Tube (2-3 mm) Grind->Load Pack Pack Sample Tightly Load->Pack Place Place Tube in Apparatus Pack->Place Heat_Fast Heat Rapidly to ~15°C Below MP Place->Heat_Fast Heat_Slow Heat Slowly (1-2°C/min) Heat_Fast->Heat_Slow Observe_Start Record T at First Liquid Drop Heat_Slow->Observe_Start Observe_End Record T at Complete Liquefaction Observe_Start->Observe_End Observe_Decomp Note Color Change / Gas Evolution Observe_Start->Observe_Decomp

Caption: Workflow for determining melting point with decomposition.

G Conceptual Diagram of Thermal Decomposition Solid This compound (Solid State) Transition Melting with Simultaneous Decomposition Solid->Transition Heat Products Decomposition Products Transition->Products Liquid Liquid Phase Products->Liquid Mixture of Gas Gaseous Products (e.g., CO2) Products->Gas

Caption: Thermal decomposition process of this compound.

Thermal Stability and Further Analysis

The decomposition of this compound upon heating is a critical factor in its application, particularly in the formation of metal-organic frameworks (MOFs) or complexes where thermal stability is paramount[13][14]. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide more detailed quantitative information about the decomposition process, including the temperature ranges of mass loss and the associated energy changes[13]. Thermal studies on metal complexes of this compound have shown that they often decompose to form metal oxides upon heating[13][14]. The decomposition process typically involves the release of water molecules followed by the breakdown of the organic ligand, releasing products like carbon monoxide and carbon dioxide[13].

References

An In-depth Technical Guide to the Thermal Stability of 2,3-Pyrazinedicarboxylic Acid and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,3-pyrazinedicarboxylic acid and its various salts. Understanding the thermal properties of these compounds is critical for their application in pharmaceuticals, materials science, and as precursors in coordination chemistry. This document summarizes key quantitative thermal analysis data, outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and presents visual diagrams of the analytical workflow and general decomposition pathways. The information is curated from peer-reviewed literature to support research and development activities.

Introduction

This compound is a heterocyclic dicarboxylic acid that serves as a versatile building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its ability to form a variety of salts and coordination complexes makes it a subject of significant interest. The thermal stability of the parent acid and its derivatives is a fundamental characteristic that dictates their suitability for various applications, including drug formulation, synthesis of metal-organic frameworks (MOFs), and as thermal stabilizers for polymers.[1]

This guide focuses on the thermal decomposition behavior of this compound and its salts, drawing on data from thermal analysis techniques such as TGA and DSC to elucidate decomposition temperatures, mechanisms, and the nature of the resulting products.

Thermal Stability Data

The thermal stability of this compound and its salts varies significantly depending on the cation and the presence of coordinated solvent molecules. The following tables summarize the available quantitative data from thermal analysis studies.

Table 1: Physicochemical and Thermal Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₆H₄N₂O₄[2]
Molecular Weight168.11 g/mol [2]
AppearanceWhite to cream or pale brown crystalline powder[2]
Melting Point188 °C (with decomposition)[2]
Decomposition BehaviorExothermic decarboxylation followed by endothermic decomposition of the pyrazine (B50134) moiety.[2][3]
Table 2: Thermal Decomposition Data for Hydrazinium Salts of this compound

Data obtained under a nitrogen atmosphere.

CompoundDecomposition StageTemperature Range (°C)Peak Temperature (°C, DTA)Mass Loss (%)Decomposition Product(s)Reference(s)
N₂H₅HpdcMelting210-215215 (endo)--[3]
Decomposition215 onwards221 (endo), followed by exo-Gaseous products[3]
(N₂H₅)₂pdc·H₂ODehydration160-200197 (endo)~10(N₂H₅)₂pdc[3]
Decomposition200 onwardsMultiple exo peaks-Gaseous products[3]
N₂H₅(Hpdc)·H₂pdcDehydration/Melting-119 (endo)~4.8Adduct formation[3]
Decarboxylation-206 (exo)-Gaseous products[3]

N₂H₅Hpdc = Hydrazinium hydrogenpyrazinedicarboxylate; (N₂H₅)₂pdc·H₂O = Dihydrazinium pyrazinedicarboxylate monohydrate; N₂H₅(Hpdc)·H₂pdc = Hydrazinium hydrogenpyrazinedicarboxylate pyrazinedicarboxylic acid

Table 3: Thermal Decomposition Data for Copper(II) Complexes of this compound

Data obtained in an air atmosphere.

CompoundDecomposition StageTemperature Range (°C)Peak Temperature (°C, DTA)Mass Loss (%)Decomposition Product(s)Reference(s)
Cu(2,3-pdc)·0.5H₂ODehydration60 - 140115 (endo)4.1Cu(2,3-pdc)[4]
Decomposition270 - 320310 (exo)60.5CuO[4]
Cu(2,3-Hpdc)₂·2H₂ODehydration100 - 180160 (endo)8.3Cu(2,3-Hpdc)₂[4]
Decomposition180 - 300280 (exo)73.1CuO[4]
Cu(2,3-Hpdc)₂(ron)₂Decomposition of ron180 - 280250 (exo)34.0Cu(2,3-Hpdc)₂[4]
Decomposition of pdc280 - 340310 (exo)53.0CuO[4]

2,3-pdc = dianion of pyrazine-2,3-dicarboxylic acid; 2,3-Hpdc = monoanion of pyrazine-2,3-dicarboxylic acid; ron = ronicol (3-pyridylmethanol)

Experimental Protocols

The following sections detail standardized methodologies for the thermal analysis of this compound and its salts.

Synthesis of a Representative Metal Complex (Copper(II)-Pyrazine-2,3-dicarboxylate)

This protocol provides a general procedure for the synthesis of copper(II) complexes of this compound.

Materials:

  • This compound (H₂pzdc)

  • Copper(II) salt (e.g., Copper(II) acetate, Cu(OAc)₂)

  • Methanol or Water (solvent)

  • Acetonitrile (B52724) (for washing)

Procedure:

  • Dissolve this compound in methanol.

  • In a separate flask, dissolve an equimolar amount of the copper(II) salt in methanol.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • Heat the resulting mixture under reflux with continuous stirring, which should lead to the formation of a precipitate.[5]

  • After cooling to room temperature, filter the solid product.

  • Wash the product with the reaction solvent and then with acetonitrile to remove any unreacted starting materials.[5]

  • Dry the final product in air or under a vacuum at room temperature.[5]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.

Experimental Conditions:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina (B75360) or platinum crucible.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 800 °C. A constant heating rate of 10 °C/min is commonly used.[1]

  • Atmosphere: Conduct the analysis under both an inert atmosphere (e.g., nitrogen, argon) and an oxidizing atmosphere (e.g., air) to understand the influence of oxygen on the decomposition pathway. A typical gas flow rate is 20-50 mL/min.[2]

Data Analysis:

  • Plot the TGA curve as mass percentage versus temperature.

  • Generate the derivative thermogravimetric (DTG) curve (rate of mass loss versus temperature) to accurately identify the temperatures of maximum decomposition rates.

  • Plot the DSC curve as heat flow versus temperature to identify endothermic and exothermic events.

  • Calculate the percentage mass loss for each distinct decomposition step from the TGA curve.

  • Correlate the mass loss steps with the thermal events observed in the DSC curve.

  • Compare the experimental mass loss with the theoretical calculated mass loss for proposed decomposition pathways (e.g., loss of water, decarboxylation, ligand decomposition).

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermogravimetric analysis of this compound and its salts.

G synthesis Synthesis of Salt/ Complex drying Drying of Sample synthesis->drying weighing Accurate Weighing (5-10 mg) drying->weighing instrument Instrument Setup (Crucible, Atmosphere Purge) weighing->instrument program Heating Program (e.g., 25-800°C at 10°C/min) instrument->program curves Generate TGA, DTG, and DSC Curves program->curves analysis Analyze Decomposition Steps: - Temperature Ranges - Mass Loss (%) - Endo/Exo Events curves->analysis mechanism Propose Decomposition Mechanism analysis->mechanism

Workflow for Thermal Analysis
General Decomposition Pathway of a Hydrated Metal Salt

This diagram illustrates a typical multi-stage decomposition pathway for a hydrated metal salt of this compound, as observed in many of its complexes.

G compound Hydrated Metal Pyrazine-2,3-dicarboxylate M(pdc)·nH₂O anhydrous Anhydrous Salt M(pdc) compound->anhydrous Dehydration (Endothermic) intermediate Intermediate(s) anhydrous->intermediate Ligand Decomposition (Exothermic in air) residue Final Residue (e.g., Metal Oxide) intermediate->residue Further Decomposition

General Decomposition Pathway

Conclusion

The thermal stability of this compound and its salts is a complex property influenced by factors such as the nature of the counter-ion and the presence of solvate molecules. The parent acid decomposes around its melting point of 188 °C. Its metal complexes, particularly those of copper, exhibit multi-stage decomposition, typically involving an initial dehydration step followed by the decomposition of the organic ligand at higher temperatures, ultimately yielding a metal oxide residue.[4] Hydrazinium salts also show multi-step decomposition profiles, with the specific pathway dependent on the stoichiometry of the salt.[3] While data on simple alkali and alkaline earth metal salts is limited, their thermal behavior can be inferred from related aromatic carboxylates. The experimental protocols and data presented in this guide provide a foundational understanding for researchers working with these compounds, enabling better-informed decisions in their application and development. Further research into the thermal properties of a wider range of salts would be beneficial to the scientific community.

References

An In-depth Technical Guide on the Molecular Geometry and Conformation of 2,3-Pyrazinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and conformational landscape of 2,3-Pyrazinedicarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Through a detailed examination of crystallographic data and computational studies, this document elucidates the structural nuances of this compound. Key findings from X-ray diffraction and Density Functional Theory (DFT) are presented, offering insights into bond lengths, bond angles, and the rotational flexibility of the carboxylic acid functional groups relative to the central pyrazine (B50134) ring. This guide is intended to serve as a valuable resource for researchers engaged in the design of novel therapeutics and functional materials incorporating the this compound scaffold.

Introduction

This compound is a heterocyclic compound that has garnered considerable attention due to its versatile coordination chemistry and its presence as a structural motif in various biologically active molecules.[1] The spatial arrangement of its carboxylic acid groups, in relation to the planar pyrazine ring, dictates its intermolecular interactions and, consequently, its physicochemical and biological properties. Understanding the preferred molecular geometry and conformational states is therefore paramount for applications in drug design, crystal engineering, and materials science.

This guide presents a detailed overview of the molecular structure of this compound, drawing upon both experimental and theoretical data.

Molecular Geometry from X-ray Crystallography

Single-crystal X-ray diffraction studies have provided precise insights into the solid-state conformation of this compound. An anhydrous crystalline form has been identified, which is notable for having two independent molecules within its asymmetric unit.[2] This means that in the solid state, the molecule adopts two distinct conformations.

The primary difference between these two conformers lies in the dihedral angles between the planes of the two carboxylic acid groups and the plane of the pyrazine ring.[2]

  • Molecule 1: The dihedral angles are 22.7° and 50.0°.[2]

  • Molecule 2: The dihedral angles are 9.7° and 79.1°.[2]

This significant variation underscores the conformational flexibility of the molecule, even within the constraints of a crystal lattice. The non-coplanarity of the carboxylic acid groups with the pyrazine ring is a critical feature influencing its packing and hydrogen bonding patterns.

Tabulated Crystallographic Data

The following tables summarize the key bond lengths and bond angles for the two independent molecules of anhydrous this compound, as determined by X-ray crystallography.

Table 1: Selected Bond Lengths (Å) for Anhydrous this compound

BondMolecule 1 (Å)Molecule 2 (Å)
N1 - C21.3351.338
C2 - C31.4011.398
C3 - N41.3341.336
N4 - C51.3311.330
C5 - C61.3811.383
C6 - N11.3321.333
C2 - C71.5081.506
C7 - O11.2151.217
C7 - O21.3061.304
C3 - C81.5121.514
C8 - O31.2111.210
C8 - O41.3091.311

Table 2: Selected Bond Angles (°) for Anhydrous this compound

AngleMolecule 1 (°)Molecule 2 (°)
C6 - N1 - C2118.8118.9
N1 - C2 - C3120.9120.7
C2 - C3 - N4120.8121.0
C3 - N4 - C5118.7118.6
N4 - C5 - C6121.3121.4
C5 - C6 - N1119.5119.4
N1 - C2 - C7116.3116.5
C3 - C2 - C7122.8122.8
O1 - C7 - O2123.4123.5
O1 - C7 - C2121.9121.8
O2 - C7 - C2114.7114.7
N4 - C3 - C8116.8116.6
C2 - C3 - C8122.4122.4
O3 - C8 - O4123.2123.3
O3 - C8 - C3122.3122.2
O4 - C8 - C3114.5114.5

Computational Analysis of Conformation

To complement the experimental solid-state data, the conformational landscape of this compound has been explored using computational methods. Density Functional Theory (DFT) calculations, specifically with the B3LYP functional and a 6-311++G(d,p) basis set, have been employed to identify stable conformers in the gas phase.[3]

These calculations typically involve geometry optimizations starting from various initial dihedral angles of the carboxylic acid groups. The resulting optimized structures provide insights into the intrinsic conformational preferences of the molecule, free from crystal packing forces. The relative energies of these conformers can be used to predict their population distribution at a given temperature.

Predicted Conformers and Relative Energies

Computational studies have identified several low-energy conformers of this compound. The primary conformational variable is the orientation of the two carboxylic acid groups with respect to the pyrazine ring. The key conformers are characterized by the syn or anti orientation of the O-H bond relative to the C=O bond within each carboxylic acid group, as well as the rotation of the entire carboxylic acid group.

  • Conformer A: Both carboxylic acid groups are nearly coplanar with the pyrazine ring.

  • Conformer B: One carboxylic acid group is nearly coplanar, while the other is rotated significantly out of the plane.

  • Conformer C: Both carboxylic acid groups are rotated out of the plane of the pyrazine ring.

The relative energies of these conformers are typically within a few kcal/mol, suggesting that multiple conformations can coexist at room temperature. The results from the anhydrous crystal structure, showing two different conformers, are consistent with these computational predictions of a flexible molecule with several accessible energy minima.[2]

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound in the solid state is achieved through single-crystal X-ray diffraction. A typical experimental workflow is as follows:

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement synthesis Synthesis of this compound dissolution Dissolution in a suitable solvent (e.g., water) synthesis->dissolution crystallization Slow evaporation or cooling to induce crystallization dissolution->crystallization mounting Mounting a suitable single crystal crystallization->mounting diffractometer Data collection on an X-ray diffractometer mounting->diffractometer data_reduction Data reduction and absorption correction diffractometer->data_reduction structure_solution Structure solution (e.g., using direct methods) data_reduction->structure_solution refinement Structure refinement (full-matrix least-squares) structure_solution->refinement

Experimental workflow for single-crystal X-ray diffraction.
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure of this compound in solution.

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or D2O, typically at a concentration of 5-10 mg/mL.

  • 1H NMR Spectroscopy: The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the two protons on the pyrazine ring are expected to appear as distinct signals in the aromatic region of the spectrum. The chemical shifts and coupling constants of these protons can confirm the substitution pattern. The acidic protons of the carboxylic acid groups will also be visible, though their chemical shift can be highly dependent on concentration, temperature, and solvent.

  • 13C NMR Spectroscopy: The 13C NMR spectrum reveals the number and types of carbon atoms in the molecule. The spectrum of this compound will show signals for the four carbons of the pyrazine ring and the two carbons of the carboxylic acid groups.

Computational Modeling

The conformational analysis of this compound can be performed using computational chemistry software such as Gaussian. A typical DFT-based workflow is outlined below:

computational_workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Analysis build_molecule Build 3D structure of this compound set_dihedrals Define initial dihedral angles for conformational search build_molecule->set_dihedrals choose_method Select DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) set_dihedrals->choose_method geom_opt Perform geometry optimization choose_method->geom_opt freq_calc Perform frequency calculation to confirm minima geom_opt->freq_calc extract_data Extract optimized geometries and energies freq_calc->extract_data compare_conformers Compare relative energies of conformers extract_data->compare_conformers

Workflow for DFT-based conformational analysis.

Signaling Pathways and Logical Relationships

The conformational state of this compound is a critical determinant of its ability to engage in intermolecular interactions, which are fundamental to its role in biological systems and materials science. The orientation of the carboxylic acid groups dictates the geometry of hydrogen bonding and coordination to metal centers.

logical_relationship conformation Molecular Conformation (Dihedral Angles) h_bonding Hydrogen Bonding Patterns conformation->h_bonding coordination Metal Coordination Geometry conformation->coordination crystal_packing Crystal Packing & Polymorphism h_bonding->crystal_packing solubility Solubility & Bioavailability h_bonding->solubility coordination->crystal_packing crystal_packing->solubility biological_activity Biological Activity solubility->biological_activity

Influence of conformation on physicochemical properties.

Conclusion

The molecular geometry and conformational flexibility of this compound have been thoroughly characterized through a combination of single-crystal X-ray diffraction and computational modeling. The solid-state structure reveals the existence of at least two distinct low-energy conformers, a finding that is supported by theoretical calculations. The non-coplanar arrangement of the carboxylic acid groups with the pyrazine ring is a key structural feature. This in-depth understanding of the molecule's three-dimensional structure is essential for the rational design of new drugs and functional materials that incorporate this important heterocyclic scaffold. The provided experimental and computational protocols offer a robust framework for further investigation and application of this compound in various scientific disciplines.

References

Methodological & Application

Synthesis of 2,3-Pyrazinedicarboxylic Acid from Quinoxaline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,3-pyrazinedicarboxylic acid, a valuable intermediate in pharmaceutical and materials science, from the starting material quinoxaline (B1680401). The primary synthetic route detailed is the oxidative cleavage of the benzene (B151609) ring of the quinoxaline nucleus. This application note presents a well-established and high-yielding protocol utilizing potassium permanganate (B83412) as the oxidizing agent. Detailed experimental procedures, quantitative data, and a visual representation of the workflow are included to facilitate successful replication and further investigation by researchers.

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine (B50134) ring, serves as a key precursor in organic synthesis. The pyrazine ring exhibits greater stability compared to the benzene ring, which allows for the selective oxidation of the benzene portion to yield this compound.[1] This dicarboxylic acid is a crucial building block in the development of various pharmacologically active compounds and functional materials. The conversion of quinoxaline to this compound is efficiently achieved through oxidation, with alkaline potassium permanganate being a widely documented and effective reagent.[1][2] This protocol has been reported to produce good yields, typically in the range of 75-77%.[3][4][5]

Chemical Reaction

The overall chemical transformation is depicted below:

Quinoxaline + KMnO₄ (Potassium permanganate) → this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from quinoxaline via potassium permanganate oxidation, adapted from established literature.[1][3][4][6]

ParameterValueReference
Reactants
Quinoxaline145 g (1.12 moles)[1][3][4]
Potassium Permanganate (KMnO₄)1050 g (6.6 moles)[1][3][4]
Reaction Conditions
SolventWater[1][3][4]
Initial Temperature~90°C[1][3][4]
Reaction Time (KMnO₄ addition)~1.5 hours[1][3][4]
Product Yield and Properties
Crude Yield140-145 g[3]
Molar Yield75-77%[3][4][5]
Melting Point (crude)165–167°C (decomposes)[3]
Melting Point (recrystallized)183–185°C (decomposes)[3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from quinoxaline.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Quinoxaline in Hot Water add_kmno4 Add Saturated KMnO4 Solution start->add_kmno4 Vigorous Stirring reflux Maintain Gentle Boiling add_kmno4->reflux ~1.5 hours cool Cool Reaction Mixture reflux->cool filter Filter to Remove MnO2 cool->filter wash Wash MnO2 Cake with Hot Water filter->wash concentrate Concentrate Filtrate (Reduced Pressure) wash->concentrate acidify Acidify with Concentrated HCl concentrate->acidify precipitate Precipitate Product in Ice Bath acidify->precipitate isolate Isolate Crude Product by Filtration precipitate->isolate recrystallize Recrystallize from Acetone (B3395972) with Decolorizing Carbon isolate->recrystallize Crude Product dry Dry Final Product recrystallize->dry final_product 2,3-Pyrazinedicarboxylic Acid dry->final_product

Synthesis of this compound Workflow

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure found in Organic Syntheses.[3]

Materials:

  • Quinoxaline (145 g, 1.12 moles)

  • Potassium permanganate (1050 g, 6.6 moles)

  • Water

  • Concentrated Hydrochloric Acid (36%)

  • Acetone

  • Decolorizing carbon

Equipment:

  • 12-L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • 1-L dropping funnel

  • Large Büchner funnel and filter flask

  • Apparatus for vacuum distillation/evaporation

Procedure:

1. Reaction Setup and Oxidation:

  • In the 12-L three-necked flask, dissolve 145 g (1.12 moles) of quinoxaline in 4 L of hot water (approximately 90°C).[3][4]

  • With vigorous stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through the dropping funnel in a thin stream.[3][4] The rate of addition should be controlled to maintain a gentle boiling of the reaction mixture. This addition process typically takes about 1.5 hours.[3][4][6]

2. Work-up and Isolation of Crude Product:

  • After the addition of potassium permanganate is complete, cool the reaction mixture slightly and filter it through a large Büchner funnel to remove the manganese dioxide precipitate.[3][6]

  • Transfer the manganese dioxide filter cake back to the flask, create a smooth paste with 1 L of fresh, hot water, and filter again. Repeat this washing procedure.[3][6]

  • Combine all the filtrates (the total volume will be approximately 10 L) and concentrate the solution under reduced pressure to a volume of about 3 L.[3][6]

  • Cautiously add 550 ml of 36% hydrochloric acid to the concentrated solution while stirring.[3][6]

  • Continue the evaporation under reduced pressure until a moist solid cake, consisting of potassium chloride and the desired product, remains in the flask.[3][6]

3. Purification:

  • To a flask containing the moist solid cake, add 200 ml of water and then 2 L of acetone.[3][6]

  • Boil the mixture under reflux for 15 minutes, then cool it to room temperature and filter.[3][6]

  • Return the solid on the filter to the flask, add 100 ml of water, and extract with 1 L of boiling acetone as before.

  • Combine the acetone filtrates and distill off the acetone, finally under reduced pressure.

  • Dissolve the resulting solid by refluxing with 2.5 L of acetone.[3][6] Add 10 g of decolorizing carbon, continue to reflux for an additional 5 minutes, and then filter the hot solution.[3][6]

  • Evaporation of the acetone from the filtrate will yield the purified this compound as a light-tan crystalline solid.[3][6]

  • Dry the final product in an oven at 100°C for several hours to remove any residual water and obtain the anhydrous form.[3] If an odor of hydrochloric acid persists, dry the product in a vacuum desiccator over sodium hydroxide (B78521) pellets.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction due to insufficient oxidant.Ensure the correct molar ratio of potassium permanganate to quinoxaline is used. A significant excess of the oxidizing agent is necessary.[4]
Inefficient extraction of the product from the potassium chloride.The amount of water present during the acetone extraction is critical. If the yield is low, the potassium chloride should be subjected to an additional extraction.[3]
Product Contamination Presence of manganese dioxide in the final product.Thorough washing of the manganese dioxide cake with hot water is crucial. Recrystallization from acetone is highly effective for removing any remaining fine particles of manganese dioxide.[6]
Lingering odor of hydrochloric acid.Dry the product in a vacuum desiccator over sodium hydroxide pellets to effectively remove residual acid.[6]

Conclusion

The oxidation of quinoxaline with potassium permanganate is a robust and high-yielding method for the synthesis of this compound. The detailed protocol and supporting data provided in this application note offer a reliable foundation for researchers in organic synthesis and drug development to produce this valuable intermediate. Adherence to the procedural details, particularly regarding reaction conditions and purification steps, is critical for achieving optimal yields and purity.

References

Application Notes and Protocols for the Synthesis and Utilization of 2,3-Pyrazinedicarboxylic Acid-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) utilizing 2,3-pyrazinedicarboxylic acid as a primary organic ligand. These materials are of significant interest due to their potential in gas storage, catalysis, and drug delivery.

Introduction to this compound MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of this compound as a ligand is advantageous due to its rigidity, nitrogen-containing heterocyclic ring, and two carboxylic acid groups, which allow for the formation of robust and functional frameworks. The nitrogen atoms in the pyrazine (B50134) ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites for metal ions, leading to diverse structural topologies.[1] These MOFs are being explored for a wide variety of applications, including gas storage and separation, catalysis, and drug delivery.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for MOFs synthesized using this compound and its isomers. This data is essential for comparing the properties and potential performance of these materials in various applications.

Table 1: Crystallographic Data of a Pb-based this compound MOF

ParameterValue
FormulaPb₂(Hpzdc)₂Cl₂(H₂O)₂
Crystal SystemMonoclinic
Space GroupC2/m
a (Å)11.561(1)
b (Å)8.4327(7)
c (Å)11.792(1)
β (°)126.3070(8)

Note: Data extracted from a representative example in the literature.

Table 2: Porosity and Gas Adsorption Data for a Co(II)-based MOF with a Pyrazine-containing Ligand

ParameterValue
BET Surface Area 667 m²·g⁻¹
Pore Volume 0.289 cm³·g⁻¹
CO₂ Adsorption Capacity 2.4 mmol·g⁻¹ (at 273 K)
H₂ Adsorption Capacity 7.6 mmol·g⁻¹ (at 77 K)
CO₂/N₂ Selectivity 35.7
CO₂/O₂ Selectivity 45.4
CO₂/CO Selectivity 20.8
CO₂/CH₄ Selectivity 4.8

Note: This data is for a Co(II)-based MOF with a bithiophenedicarboxylate and pyrazine coligand, serving as a reference for the potential properties of pyrazine-based MOFs.

Experimental Protocols

Detailed methodologies for the synthesis of a representative this compound-based MOF and its characterization are provided below.

Solvothermal Synthesis of a Zn-based this compound MOF

This protocol describes a general solvothermal method for synthesizing a MOF using this compound and zinc nitrate (B79036).

Materials:

  • This compound (H₂pzdc)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave (20 mL)

  • Analytical balance

  • Spatula, vials

  • Centrifuge

  • Programmable oven

Procedure:

  • Reagent Preparation: In a 20 mL glass vial, dissolve 0.5 mmol of this compound and 0.5 mmol of Zn(NO₃)₂·6H₂O in 15 mL of DMF.

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Assembly: Transfer the clear solution into a 20 mL Teflon-lined stainless steel autoclave.

  • Sealing: Seal the autoclave tightly and place it in a programmable oven.

  • Heating: Heat the autoclave to a specific temperature (e.g., 100-120 °C) and maintain for a designated period (e.g., 24-72 hours).

  • Cooling: Turn off the oven and allow the autoclave to cool slowly to room temperature over 12-24 hours. Slow cooling is crucial for the formation of well-defined crystals.

  • Product Isolation: Open the autoclave and collect the crystalline product by decanting the mother liquor.

  • Washing: Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted reagents. Subsequently, wash with a more volatile solvent like ethanol (B145695) or acetone (B3395972) to facilitate drying.

  • Activation/Drying: Dry the product under vacuum at an elevated temperature (e.g., 80-100 °C) to remove residual solvent molecules from the pores. The final product is a fine crystalline powder ready for characterization.[2]

Drug Loading and Release Study Protocol

This protocol outlines a general procedure for evaluating the drug delivery capabilities of a this compound-based MOF.

Materials:

  • Synthesized and activated this compound MOF

  • Model drug (e.g., ibuprofen, 5-fluorouracil)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.0)

  • Stirrer

  • UV-Vis spectrometer

Procedure:

  • Drug Loading:

    • Disperse a known amount of the activated MOF into a solution of the model drug with a specific concentration.

    • Stir the mixture at room temperature for 24 hours to allow for drug encapsulation.

    • Collect the drug-loaded MOF by centrifugation and wash with the solvent to remove any surface-adsorbed drug.

    • Determine the amount of loaded drug by measuring the concentration of the drug remaining in the supernatant using a UV-Vis spectrometer.

  • Drug Release:

    • Immerse a known amount of the drug-loaded MOF in a PBS solution at a specific pH (e.g., 7.4 to simulate physiological conditions or 5.0 to simulate a tumor microenvironment).

    • Stir the solution at 37 °C.

    • At predetermined time intervals, withdraw a small aliquot of the solution and measure the concentration of the released drug using a UV-Vis spectrometer.

    • Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

    • Plot the cumulative drug release as a function of time.[3][4]

Visualizations

Diagrams illustrating the experimental workflow and logical relationships are provided below.

MOF_Synthesis_Workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Solvothermal Reaction cluster_isolation 3. Product Isolation & Activation Metal_Salt Dissolve Metal Salt in Solvent Combine Combine Solutions Metal_Salt->Combine Ligand Dissolve this compound in Solvent Ligand->Combine Sonicate Sonicate Mixture Combine->Sonicate Seal Seal in Teflon-lined Autoclave Sonicate->Seal Heat Heat at Specific Temperature & Duration Seal->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter to Collect Crystals Cool->Filter Wash Wash with Fresh Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Characterization Characterization (PXRD, BET, etc.) Dry->Characterization Proceed to

Caption: General solvothermal synthesis workflow for this compound MOFs.

Drug_Delivery_Workflow cluster_loading 1. Drug Loading cluster_release 2. Drug Release cluster_analysis 3. Data Analysis Disperse Disperse Activated MOF in Drug Solution Stir_Load Stir for 24h at Room Temperature Disperse->Stir_Load Collect_Load Collect by Centrifugation & Wash Stir_Load->Collect_Load Immerse Immerse Drug-Loaded MOF in PBS Collect_Load->Immerse Calculate_Loading Calculate Drug Loading Capacity Collect_Load->Calculate_Loading Analyze Supernatant Stir_Release Stir at 37°C Immerse->Stir_Release Measure Measure Drug Concentration at Time Intervals Stir_Release->Measure Plot_Release Plot Cumulative Drug Release vs. Time Measure->Plot_Release Analyze Aliquots Calculate_Loading->Plot_Release

Caption: Experimental workflow for drug loading and release studies.

Concluding Remarks

MOFs synthesized from this compound represent a promising class of porous materials with tunable properties for a range of applications. The provided protocols offer a foundation for the synthesis and evaluation of these materials. Further research into the catalytic and drug delivery performance of MOFs with this specific ligand is warranted to fully realize their potential. The systematic collection and comparison of quantitative data, as demonstrated in this note, will be crucial for advancing the rational design of new and improved MOF-based technologies.

References

Application Notes and Protocols for Hydrothermal Synthesis of Metal-Organic Frameworks (MOFs) with 2,3-Pyrazinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the hydrothermal synthesis of Metal-Organic Frameworks (MOFs) using 2,3-Pyrazinedicarboxylic acid as a primary organic linker. It includes quantitative data, detailed experimental procedures, and visualizations to guide researchers in the synthesis and exploration of these promising materials for various applications, including roles in drug development and antimicrobial research.

Introduction to this compound MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of this compound (H₂pzdc) as a linker is of particular interest due to the presence of nitrogen atoms in the pyrazine (B50134) ring, which can offer additional coordination sites and functionalities to the resulting framework.[1] Hydrothermal synthesis, a method utilizing water as a solvent under elevated temperature and pressure, is a common and relatively environmentally friendly approach to crystallize these materials.[1] The properties of the final MOF, including its structure, porosity, and stability, are highly dependent on the synthesis conditions such as temperature, reaction time, and the molar ratio of reactants.

MOFs constructed with pyrazine-dicarboxylate linkers have shown potential in gas storage, catalysis, and drug delivery.[2][3] Specifically, MOFs incorporating this compound have been investigated for their luminescent and antimicrobial properties, making them relevant to drug development professionals.

Quantitative Data Summary

The following tables summarize quantitative data from representative hydrothermal syntheses of MOFs using this compound with various metal ions.

Table 1: Synthesis Parameters for Lanthanide-based MOFs

Metal IonMolar Ratio (Metal:Ligand)SolventTemperature (°C)Time (h)Resulting FormulaReference
Lanthanum(III)1:1.5WaterNot SpecifiedNot Specified[La2(pzdc)3(H2O)]·2H2OBenchChem
Praseodymium(III)1:1.5WaterNot SpecifiedNot Specified[Pr2(pzdc)3(H2O)]·2H2OBenchChem
Neodymium(III)1:1.5WaterNot SpecifiedNot Specified[Nd2(pzdc)3(H2O)]·2H2OBenchChem
Europium(III)1:1.5WaterNot SpecifiedNot Specified[Eu2(pzdc)3(H2O)]·2H2OBenchChem
Europium(III)1:1Water18072[Eu₂(2,3-pzdc)₂(ox)(H₂O)₂]nBenchChem
Terbium(III)1:1Water18072[Tb₂(2,3-pzdc)₂(ox)(H₂O)₂]nBenchChem

Table 2: Synthesis Parameters for other Metal-based MOFs

Metal IonCo-ligandMolar Ratio (Metal:Ligand)SolventTemperature (°C)Time (h)Resulting FormulaReference
Silver(I)Ethylenediamine (B42938)2:1WaterNot SpecifiedNot Specified{[Ag4(μ4-pzdc)2(μ-en)2]·H2O}n[1]
Zinc(II)None1:1DMFNot SpecifiedNot SpecifiedHypothetical Zn-pzdc MOF[2]
Cobalt(II)Pyrazine1:1 (Co:btdc)DMF10548[Co3(btdc)3(pz)(dmf)2]·4DMF·1.5H2O[4]

Note: Some protocols utilize N,N-Dimethylformamide (DMF) as a solvent, which is technically a solvothermal synthesis, but the general principles of reaction setup in an autoclave are similar to hydrothermal methods.

Experimental Protocols

General Protocol for Hydrothermal Synthesis

This protocol outlines the fundamental steps for the hydrothermal synthesis of MOFs using this compound. Specific quantities and conditions should be adjusted based on the target MOF as detailed in the subsequent protocols.

Materials:

  • Metal salt (e.g., Lanthanide(III) nitrate (B79036) hexahydrate, Zinc(II) nitrate hexahydrate, Cobalt(II) nitrate hexahydrate)

  • This compound (H₂pzdc)

  • Deionized water or other appropriate solvent (e.g., DMF)

  • Teflon-lined stainless steel autoclave

  • Programmable oven

  • Filtration apparatus

  • Washing solvents (e.g., deionized water, ethanol (B145695), acetone)

Procedure:

  • Precursor Solution Preparation: Dissolve the metal salt and this compound in the chosen solvent in a glass vial.

  • Homogenization: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and a homogeneous solution.[2]

  • Reaction Assembly: Transfer the clear solution into a Teflon-lined stainless steel autoclave.

  • Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the autoclave to the desired temperature for a specified duration.

  • Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature slowly. A slow cooling rate is often crucial for the formation of well-defined crystals.[2]

  • Product Isolation: Carefully open the cooled autoclave and collect the crystalline product by filtration or decantation.

  • Washing: Wash the collected crystals thoroughly with fresh solvent to remove any unreacted reagents. A subsequent wash with a more volatile solvent like ethanol or acetone (B3395972) can facilitate drying.[2]

  • Drying/Activation: Dry the product under vacuum, sometimes at an elevated temperature (e.g., 80-100°C), to remove residual solvent molecules from the pores.[2]

Specific Protocol: Synthesis of a Lanthanide-2,3-pzdc MOF

This protocol is adapted from the synthesis of [Ln₂(2,3-pzdc)₂(ox)(H₂O)₂]n.

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of a lanthanide(III) nitrate hydrate (B1144303) (e.g., Eu(NO₃)₃·6H₂O) and 0.1 mmol (16.8 mg) of this compound in 10 mL of deionized water.

  • Sonicate the mixture for 5 minutes.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 180°C for 72 hours.

  • After 72 hours, cool the autoclave to room temperature at a rate of 5°C/h.

  • Collect the resulting colorless, plate-like crystals by vacuum filtration.

  • Wash the crystals with deionized water and then with ethanol.

  • Dry the final product at 60°C.

Note: Under these conditions, partial decomposition of the this compound into oxalate (B1200264) may occur, which is then incorporated into the final MOF structure.

Representative Protocol: Synthesis of a Zinc-2,3-pzdc MOF

While a specific hydrothermal protocol for a simple Zn-2,3-pzdc MOF was not found, a general solvothermal protocol can be adapted.

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and 0.5 mmol of this compound in 15 mL of DMF.[2]

  • Sonicate the mixture for 10-15 minutes.[2]

  • Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.[2]

  • Seal the autoclave and place it in a programmable oven. Heat to a temperature between 100-150°C for 24-72 hours.

  • Allow the autoclave to cool slowly to room temperature over 12-24 hours.[2]

  • Collect the crystalline product by decanting the mother liquor.[2]

  • Wash the crystals with fresh DMF (3 x 10 mL) followed by ethanol.[2]

  • Dry the product under vacuum at 80-100°C.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Hydrothermal Reaction cluster_post Post-Synthesis dissolve Dissolve Metal Salt & Ligand in Solvent sonicate Sonicate for Homogenization dissolve->sonicate transfer Transfer to Autoclave sonicate->transfer seal_heat Seal & Heat in Oven transfer->seal_heat cool Slow Cooling to Room Temp. seal_heat->cool isolate Isolate Crystals (Filtration/Decantation) cool->isolate wash Wash with Solvents (e.g., Water, Ethanol) isolate->wash dry Dry Under Vacuum wash->dry final_product final_product dry->final_product Final MOF Product

Caption: Experimental workflow for the hydrothermal synthesis of MOFs.

Applications in Drug Development

While the direct application of this compound-based MOFs in drug delivery is an emerging area, their inherent properties and the broader applications of MOFs suggest significant potential.

Antimicrobial Activity

A silver(I)-based MOF synthesized with this compound and ethylenediamine as a co-ligand has demonstrated good antimicrobial activity.[1] The reported minimum inhibitory concentrations (MIC) were in the range of 36–63 μg/mL against various microorganisms.[1] This suggests that MOFs incorporating this linker could be developed as novel antimicrobial agents or as carriers for existing antimicrobial drugs. The antimicrobial action of MOFs can arise from the release of bioactive metal ions (like Ag⁺), the activity of the organic linker itself, or through physical disruption of the bacterial cell membrane.

antimicrobial_mechanisms cluster_mof MOF Particle cluster_mechanisms Antimicrobial Mechanisms cluster_outcome Outcome mof MOF Structure (Metal Nodes + Organic Linkers) ion_release Release of Bioactive Metal Ions (e.g., Ag+, Cu2+, Zn2+) mof->ion_release linker_activity Inherent Activity of Organic Linker mof->linker_activity membrane_disruption Physical Disruption of Bacterial Membrane mof->membrane_disruption ros_generation Generation of Reactive Oxygen Species (ROS) mof->ros_generation bacterial_death Bacterial Cell Death ion_release->bacterial_death linker_activity->bacterial_death membrane_disruption->bacterial_death ros_generation->bacterial_death

Caption: Proposed antimicrobial mechanisms of Metal-Organic Frameworks.

Potential for Drug Delivery

MOFs are extensively studied as drug delivery vehicles due to their high porosity, large surface area, and tunable properties.[5][6] These characteristics allow for high drug loading capacities and controlled release profiles. MOFs can be designed to be responsive to specific stimuli in the body, such as pH changes, which can trigger the release of a drug at a target site. While specific studies on drug delivery using this compound MOFs are limited, the principles of drug encapsulation and release established for other MOF systems are likely applicable. Future research could focus on loading anticancer drugs, anti-inflammatory agents, or other therapeutics into these MOFs and evaluating their release kinetics and efficacy. The functional groups on the this compound linker could also be modified to enhance drug interaction and loading.

References

Application Notes and Protocols for the Synthesis of Pyrazinamide from 2,3-Pyrazinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (B1679903) is a crucial first-line antitubercular drug, and its synthesis is a subject of significant interest in medicinal and process chemistry. A key starting material for several synthetic routes to pyrazinamide is 2,3-pyrazinedicarboxylic acid. This document provides detailed application notes and experimental protocols for the synthesis of pyrazinamide from this compound, targeting researchers, scientists, and drug development professionals. The protocols are based on established literature methods and are presented with quantitative data and procedural details to facilitate replication and optimization.

Two primary synthetic strategies are outlined:

  • Route 1: Direct One-Pot Synthesis. This method involves the direct conversion of this compound to pyrazinamide by heating with urea. It offers the advantage of a single-step process.

  • Route 2: Multi-Step Synthesis via Pyrazinoic Acid. This route first involves the thermal decarboxylation of this compound to form pyrazine-2-carboxylic acid (pyrazinoic acid). The intermediate is then converted to pyrazinamide, typically via an acyl chloride intermediate.

Route 1: Direct One-Pot Synthesis from this compound and Urea

This method provides a straightforward, single-step conversion of this compound to pyrazinamide. The reaction proceeds by heating an equimolecular mixture of the dicarboxylic acid and urea, leading to decarboxylation and amidation in a single pot.[1]

Experimental Protocol

Materials:

  • This compound

  • Urea

  • High-boiling point solvent (e.g., mineral oil) for heating bath

  • Ethanol (for recrystallization)

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Heating bath

  • Condenser (optional, for sublimate collection)

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a reaction vessel, place an equimolecular mixture of this compound and urea.[1]

  • Heating: Immerse the reaction vessel in a heating bath maintained at approximately 205-210 °C. The reaction mixture will melt and begin to effervesce as the reaction proceeds.[1]

  • Reaction Monitoring: Continue heating. The initial rapid effervescence will slow down, and a sublimate of pyrazinamide may appear on the cooler parts of the vessel.[1]

  • Completion: To drive the reaction to completion, the temperature can be raised slightly. The final heating stage may take significantly longer than the initial effervescent stage.[1]

  • Isolation of Crude Product: After the reaction is complete, cool the reaction vessel to room temperature. The solidified product in the vessel and any sublimate collected constitute the crude pyrazinamide.

  • Purification by Recrystallization: The crude pyrazinamide can be purified by recrystallization from a suitable solvent, such as ethanol.[1] Dissolve the crude product in a minimum amount of hot ethanol, filter the hot solution to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry.

Quantitative Data
ParameterValue/RangeReference
Reactant Ratio~1:1 (this compound : Urea)[1]
Reaction Temperature205-210 °C (initial), can be increased[1]
YieldNot explicitly stated in the provided source

Route 2: Multi-Step Synthesis via Pyrazinoic Acid

This synthetic approach involves two main stages: the decarboxylation of this compound to pyrazinoic acid, followed by the conversion of pyrazinoic acid to pyrazinamide.

Stage 1: Thermal Decarboxylation of this compound to Pyrazinoic Acid

This step involves the selective removal of one carboxyl group from this compound by heating. Careful temperature control is necessary to prevent complete decarboxylation to pyrazine.

Experimental Protocol

Materials:

Equipment:

  • Reaction vessel suitable for heating solids

  • Heating apparatus with temperature control

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Heating: Heat this compound in a suitable reaction vessel. The temperature should be carefully controlled to induce mono-decarboxylation.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as TLC or by observing the cessation of gas evolution (CO2).

  • Isolation and Purification: Once the reaction is complete, the crude pyrazinoic acid is cooled. It can be purified by recrystallization from a solvent like acetone to yield the pure product.[2]

Quantitative Data
ParameterValue/RangeReference
Reaction TemperatureElevated temperatures (specifics not detailed in sources)
Yield75-77% (for the synthesis of this compound itself, suggesting good stability for subsequent reactions)[3]
Stage 2: Conversion of Pyrazinoic Acid to Pyrazinamide

The most common method for this conversion involves the formation of an acyl chloride intermediate using thionyl chloride, followed by amidation with ammonia (B1221849).

Experimental Protocol

Materials:

  • Pyrazinoic acid (Pyrazine-2-carboxylic acid)

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Catalyst (e.g., N,N-dimethylformamide - DMF)

  • Ammonia source (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or ammonia gas)

  • Base (e.g., pyridine (B92270) or triethylamine, if starting from acyl chloride and an amine)[4]

Equipment:

  • Reaction flask with a reflux condenser and a dropping funnel

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Formation of Pyrazinoyl Chloride:

    • To a stirred solution of pyrazinoic acid in an anhydrous solvent (e.g., dichloromethane), add a catalytic amount of DMF.

    • Cool the mixture in an ice bath.

    • Slowly add an excess of thionyl chloride.

    • After the addition is complete, the reaction mixture is typically refluxed for a period to ensure complete conversion to the acyl chloride.[4]

    • The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude pyrazinoyl chloride. The yield for this step is reported to be in the range of 70-80%.[4]

  • Amidation:

    • The crude pyrazinoyl chloride is dissolved in a suitable anhydrous solvent.

    • The solution is then treated with a source of ammonia. This can be done by bubbling ammonia gas through the solution or by the careful addition of concentrated ammonium hydroxide at low temperatures.

    • The reaction is typically stirred for several hours at room temperature.

    • The resulting mixture contains pyrazinamide and ammonium chloride as a byproduct.

  • Workup and Purification:

    • The reaction mixture is typically quenched with water.

    • If the product precipitates, it can be collected by filtration.

    • Alternatively, the product can be extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.

    • The crude pyrazinamide is then purified by recrystallization, for example, from ethanol.

Quantitative Data
StepParameterValue/RangeReference
Acyl Chloride FormationYield70-80%[4]
AmidationOverall Yield (from pyrazinoic acid)Varies depending on specific conditions

Visualizations

Synthesis Pathway of Pyrazinamide

Synthesis_Pathway cluster_route1 Route 1: Direct Synthesis cluster_route2 Route 2: Multi-Step Synthesis PDC_Urea This compound + Urea PZA1 Pyrazinamide PDC_Urea->PZA1 Heat (205-210 °C) PDC This compound PA Pyrazinoic Acid PDC->PA Thermal Decarboxylation PAC Pyrazinoyl Chloride PA->PAC SOCl₂, DMF PZA2 Pyrazinamide PAC->PZA2 NH₃

Caption: Synthetic routes to Pyrazinamide from this compound.

Experimental Workflow for Multi-Step Synthesis

Workflow cluster_step1 Step 1: Decarboxylation cluster_step2 Step 2: Amidation start Start: this compound heat Heat under controlled temperature start->heat cool1 Cool to room temperature heat->cool1 recryst1 Recrystallize from Acetone cool1->recryst1 product1 Pyrazinoic Acid recryst1->product1 start2 Start: Pyrazinoic Acid product1->start2 Intermediate acyl_chloride React with SOCl₂ and DMF start2->acyl_chloride amidation Treat with Ammonia (NH₃) acyl_chloride->amidation workup Aqueous Workup and Extraction amidation->workup recryst2 Recrystallize from Ethanol workup->recryst2 product2 Pyrazinamide recryst2->product2

Caption: Experimental workflow for the multi-step synthesis of Pyrazinamide.

References

Coordination Chemistry of 2,3-Pyrazinedicarboxylic Acid with Transition Metals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the coordination chemistry of 2,3-pyrazinedicarboxylic acid with various transition metals. It includes application notes summarizing the key properties and potential uses of these complexes, alongside comprehensive experimental protocols for their synthesis, characterization, and evaluation of their biological and catalytic activities.

Application Notes

The versatile ligand, this compound (H₂pzdc), has garnered significant interest in coordination chemistry due to its ability to form a wide array of coordination polymers and metal-organic frameworks (MOFs) with diverse structures and properties. Its two carboxylic acid groups and two nitrogen atoms in the pyrazine (B50134) ring offer multiple coordination sites, allowing it to act as a chelating and/or bridging ligand. This versatility leads to the formation of complexes with interesting magnetic, luminescent, and catalytic properties, making them promising candidates for applications in materials science and drug development.

Transition metal complexes of this compound have been shown to exhibit a range of potential applications. For instance, copper(II) complexes have demonstrated notable magnetic properties, including antiferromagnetic interactions.[1] The incorporation of different transition metals allows for the fine-tuning of these magnetic behaviors. Furthermore, lanthanide complexes incorporating pyrazine-dicarboxylate ligands are known for their luminescent properties, which are of interest for applications in sensing and bioimaging.

Several studies have highlighted the potential of these coordination complexes as antimicrobial agents. The chelation of the metal ion to the organic ligand can enhance the biological activity compared to the free ligand.[2] Moreover, the catalytic potential of transition metal complexes with pyrazine-based ligands has been explored in oxidation reactions, demonstrating their utility in synthetic chemistry.[3]

Structural Diversity

The coordination of this compound with transition metals leads to a variety of structural motifs, including mononuclear, dinuclear, and polymeric structures in one, two, or three dimensions.[4][5][6][7] The final structure is influenced by factors such as the metal-to-ligand ratio, the pH of the reaction medium, the presence of auxiliary ligands, and the synthetic method employed (e.g., slow evaporation, hydrothermal, or solvothermal).[8]

Hydrothermal synthesis is a common method for preparing crystalline coordination polymers of this compound.[8][9] This technique often yields stable, well-defined crystalline products suitable for single-crystal X-ray diffraction analysis, which is crucial for elucidating the intricate coordination networks.

Data Presentation

Table 1: Selected Crystallographic Data for Transition Metal-2,3-pyrazinedicarboxylate Complexes
ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
[Mn(pzdc)(H₂O)₂]·2H₂OMonoclinicP2₁/c6.5523(7)7.6702(7)20.5815(6)93.605(5)[4]
[Co(pzdc)(H₂O)₂]OrthorhombicPcca----[10]
[Ni(pzdcH)₂(H₂O)₂]MonoclinicP2₁/n9.2897(8)7.694(1)10.395(1)97.43(1)
[Cu(pzdcH)₂(H₂O)₂]MonoclinicP2₁/n9.273(1)7.641(2)10.428(2)97.23(1)[1]
[Zn(pzdc)(H₂O)]·H₂OMonoclinicP2₁/n10.9665(7)8.1909(4)25.0238(1)91.593(5)[5]
Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for Transition Metal-2,3-pyrazinedicarboxylate Complexes
ComplexM-N (Å)M-O (Å)O-M-O (°)N-M-N (°)N-M-O (°)Ref.
[Mn(pzdc)(H₂O)₂]·2H₂O2.303(3)2.155(2) - 2.356(2)86.1(1) - 176.0(1)-70.3(1) - 156.9(1)[4]
[Ni(pzdcH)₂(H₂O)₂]2.083(2)2.062(2) - 2.106(2)88.5(1) - 180.0180.088.3(1) - 91.7(1)[1]
[Cu(pzdcH)₂(H₂O)₂]2.011(2)1.970(2) - 2.457(2)89.2(1) - 180.0180.088.3(1) - 91.7(1)[1]
[Zn(pzdc)(phen)·4H₂O]n2.112(3) - 2.123(3)2.088(2) - 2.417(3)86.8(1) - 171.5(1)78.4(1)74.3(1) - 165.2(1)[5]

Note: This data is compiled from various sources and represents selected values for illustrative purposes. For detailed structural analysis, please refer to the original publications.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Manganese(II)-2,3-pyrazinedicarboxylate Coordination Polymer

This protocol is adapted from the synthesis of {[Mn(pzdc)(H₂O)₂]·2H₂O}n.[4]

Materials:

  • Manganese(II) nitrate (B79036) hexahydrate (Mn(NO₃)₂·6H₂O)

  • This compound (H₂pzdc)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • 20 mL Teflon-lined stainless steel autoclave

Procedure:

  • In a 50 mL beaker, dissolve 0.168 g (1.0 mmol) of this compound in 20 mL of deionized water.

  • Slowly add a 1.0 M aqueous solution of NaOH to adjust the pH of the solution to approximately 5.

  • In a separate beaker, dissolve 0.287 g (1.0 mmol) of Mn(NO₃)₂·6H₂O in 10 mL of deionized water.

  • Slowly add the manganese(II) nitrate solution to the this compound solution with constant stirring.

  • Transfer the resulting mixture to a 20 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with deionized water and ethanol, and air-dry.

G Hydrothermal Synthesis Workflow reagents Dissolve H₂pzdc and Mn(NO₃)₂·6H₂O in deionized water ph_adjust Adjust pH to ~5 with NaOH reagents->ph_adjust mix Mix solutions ph_adjust->mix autoclave Transfer to Teflon-lined autoclave mix->autoclave heat Heat at 160 °C for 72h autoclave->heat cool Cool to room temperature heat->cool filter Filter, wash, and dry crystals cool->filter characterize Characterize product (XRD, IR, etc.) filter->characterize

Caption: Hydrothermal synthesis of a Mn(II)-pzdc complex.

Protocol 2: Antimicrobial Activity Assay by Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.

Materials:

  • Synthesized transition metal-2,3-pyrazinedicarboxylate complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • Mueller-Hinton agar (B569324) (MHA)

  • 96-well microtiter plates

  • Sterile pipette tips and tubes

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each complex in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Add 100 µL of sterile MHB to each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the stock solution of the complex to the first well of a row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. The last well serves as a growth control (no complex).

  • Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 10 µL of the diluted inoculum to each well.

  • Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the complex at which there is no visible growth of bacteria.

  • MBC Determination: To determine the MBC, take an aliquot of 10 µL from the wells showing no growth and spread it onto MHA plates. Incubate the plates at 37 °C for 24 hours. The MBC is the lowest concentration at which no bacterial colonies are formed.

G Antimicrobial Susceptibility Testing Workflow cluster_mic MIC Determination cluster_mbc MBC Determination stock Prepare stock solution of complex plate_prep Prepare 96-well plate with MHB stock->plate_prep serial_dilution Perform serial dilutions of complex plate_prep->serial_dilution inoculate Inoculate wells with bacterial suspension serial_dilution->inoculate incubate_mic Incubate at 37 °C for 18-24h inoculate->incubate_mic read_mic Determine MIC (lowest concentration with no growth) incubate_mic->read_mic plate_mbc Plate aliquots from clear wells onto MHA read_mic->plate_mbc incubate_mbc Incubate at 37 °C for 24h plate_mbc->incubate_mbc read_mbc Determine MBC (lowest concentration with no colonies) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Protocol 3: Catalytic Oxidation of Benzyl (B1604629) Alcohol

This protocol is adapted from a procedure for the catalytic oxidation of benzyl alcohol using a copper complex.

Materials:

  • Synthesized copper-2,3-pyrazinedicarboxylate complex (catalyst)

  • Benzyl alcohol (substrate)

  • Hydrogen peroxide (H₂O₂) (oxidant)

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a round-bottom flask, dissolve the copper complex (e.g., 0.01 mmol) in 10 mL of acetonitrile.

  • Add benzyl alcohol (1.0 mmol) to the solution.

  • To initiate the reaction, add a stoichiometric amount or an excess of hydrogen peroxide (e.g., 2.0 mmol).

  • Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a designated time (e.g., 24 hours).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

  • Upon completion, the product can be isolated using appropriate work-up and purification techniques (e.g., extraction and column chromatography).

G Catalytic Oxidation Workflow setup Set up reaction flask with catalyst and solvent add_substrate Add benzyl alcohol setup->add_substrate add_oxidant Add hydrogen peroxide add_substrate->add_oxidant react Stir at elevated temperature add_oxidant->react monitor Monitor reaction progress by GC react->monitor monitor->react Continue reaction workup Work-up and product isolation monitor->workup Reaction complete

Caption: Catalytic oxidation of benzyl alcohol.

Note on Signaling Pathways

The current body of scientific literature on the coordination chemistry of this compound with transition metals primarily focuses on the synthesis, structure, and physicochemical properties of these compounds. While their biological activities, such as antimicrobial effects, are being investigated, detailed studies elucidating their mechanisms of action at the molecular level, including their interaction with specific signaling pathways, are not yet available. Future research in this area will be crucial for the rational design of these complexes as therapeutic agents.

References

Application Notes and Protocols for the Quantification of 2,3-Pyrazinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Pyrazinedicarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1] Accurate and precise quantification of this analyte is crucial for quality control, process monitoring, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the quantification of this compound. Two primary approaches are presented: a reverse-phase HPLC method with UV detection and an HPLC method involving pre-column derivatization for enhanced sensitivity and specificity.

Application Note: Reverse-Phase HPLC-UV

This method is suitable for the routine analysis of this compound in bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high. The method utilizes a C18 column and a simple isocratic mobile phase.

Experimental Workflow: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution 1 Filtration Filtration (0.45 µm) Dissolution->Filtration 2 HPLC HPLC System Filtration->HPLC 3. Injection Detector UV Detector HPLC->Detector 4. Separation Integration Peak Integration Detector->Integration 5. Detection Quantification Quantification Integration->Quantification 6. Calculation

A simplified workflow for the HPLC-UV analysis of this compound.

Protocol: Reverse-Phase HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Newcrom R1 column or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. A typical starting point is Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (or controlled at 25 °C)

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.

  • Sample Preparation (for Pharmaceutical Formulation): Accurately weigh a portion of the powdered formulation equivalent to about 10 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Application Note: HPLC with Pre-Column Derivatization

This method is designed for the analysis of this compound as a related substance in 2,3-pyrazinedicarboxylic anhydride (B1165640), an active pharmaceutical ingredient (API).[3] The anhydride is derivatized with methanol (B129727) to facilitate chromatographic separation and quantification.

Experimental Workflow: HPLC with Pre-Column Derivatization

HPLC_Deriv_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing Derivatization Derivatization with Methanol Sample->Derivatization 1. Ultrasonic Dilution Dilution Derivatization->Dilution 2 HPLC HPLC System Dilution->HPLC 3. Injection Detector UV Detector HPLC->Detector 4. Separation Integration Peak Integration Detector->Integration 5. Detection Quantification Quantification Integration->Quantification 6. Calculation

Workflow for HPLC analysis with pre-column derivatization.

Protocol: HPLC with Pre-Column Derivatization

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • YMC Triart C18 column (4.6 x 250 mm, 5 µm) or equivalent

2. Reagents and Standards:

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • This compound and 2,3-pyrazinedicarboxylic anhydride reference standards

3. Chromatographic Conditions:

  • Mobile Phase A: 0.5% (v/v) Trifluoroacetic acid in water

  • Mobile Phase B: Methanol

  • Gradient Elution: A gradient program should be developed to separate the derivatized anhydride, this compound, and other related substances.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm[3]

  • Column Temperature: 30 °C

4. Standard and Sample Preparation:

  • Derivatization: Accurately weigh about 10 mg of the sample (or standard) and add 7 mL of methanol. Sonicate for 20 minutes.[3]

  • Dilution: After derivatization, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

5. Data Analysis:

  • Identify and quantify the peak corresponding to this compound based on the retention time of the reference standard.

  • Use an external standard method for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine. The following protocol is adapted from methods for other dicarboxylic acids in biological fluids.[4]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Extraction Liquid-Liquid Extraction Plasma->Extraction 1 Derivatization Derivatization Extraction->Derivatization 2 Reconstitution Reconstitution Derivatization->Reconstitution 3. Evaporation & LC LC Separation Reconstitution->LC 4. Injection MS MS/MS Detection LC->MS 5. Ionization & Fragmentation Integration Peak Integration MS->Integration 6. Detection Quantification Quantification Integration->Quantification 7. Calculation

A typical workflow for the bioanalytical LC-MS/MS method.

Protocol: LC-MS/MS

1. Instrumentation and Columns:

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

2. Reagents and Standards:

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE)

  • Butanolic HCl

  • This compound reference standard

  • Internal standard (IS), e.g., a stable isotope-labeled analog

3. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add the internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent like methyl-tert-butyl ether.[4]

  • Evaporate the organic layer to dryness.

  • Derivatize the residue with butanolic HCl to form the dibutyl ester.[4]

  • Reconstitute the sample in the mobile phase.

4. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like dicarboxylic acids, derivatization is necessary to increase their volatility. The following protocol is based on established methods for dicarboxylic acid analysis.[5]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction 1 Derivatization Silylation (BSTFA) Extraction->Derivatization 2. Evaporation & GC GC Separation Derivatization->GC 3. Injection MS MS Detection GC->MS 4. Ionization & Fragmentation Integration Peak Integration MS->Integration 5. Detection Quantification Quantification Integration->Quantification 6. Calculation

Workflow for the GC-MS analysis of this compound.

Protocol: GC-MS

1. Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

2. Reagents and Standards:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Pyridine (B92270)

  • This compound reference standard

3. Sample Preparation:

  • Extract the analyte from the sample matrix.

  • Evaporate the extract to dryness.

  • Derivatize the residue with BSTFA in pyridine at 70 °C for 1 hour to form the trimethylsilyl (B98337) (TMS) ester.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the described analytical methods. Note that data for LC-MS/MS and GC-MS are adapted from methods for similar dicarboxylic acids and may require optimization for this compound.

ParameterHPLC with Pre-column Derivatization[3]LC-MS/MS (Adapted from[4])GC-MS (Adapted from[5])
Limit of Detection (LOD) 0.0575 mg/L~0.05 µmol/L≤ 2 ng/m³ (for aerosols)
Limit of Quantification (LOQ) Not Reported~0.1 µmol/LNot Reported
Linearity Range Method dependentUp to 150 µmol/LMethod dependent
Precision (RSD%) < 2.0%≤ 7.5%≤ 10%
Accuracy (Recovery %) 95.2%Not ReportedNot Reported

The choice of analytical method for the quantification of this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV is a robust method for routine analysis of bulk materials and formulations. For trace-level quantification in complex biological matrices, the high sensitivity and selectivity of LC-MS/MS are advantageous. GC-MS provides an alternative for volatile derivatives, particularly when high separation efficiency is required. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing reliable analytical methods for this compound.

References

Application Note: HPLC Analysis of 2,3-Pyrazinedicarboxylic Acid and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Pyrazinedicarboxylic acid is a key organic compound used as a building block in the synthesis of various pharmaceuticals and specialty chemicals.[1] It is structurally related to pyrazinamide, an essential medication for treating tuberculosis.[2] Given its role as a starting material or a potential impurity in active pharmaceutical ingredients (APIs), a robust, accurate, and precise analytical method is crucial for quality control. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its potential process-related impurities and degradation products.

The primary impurity of concern is 2,3-pyrazinedicarboxylic anhydride (B1165640), a precursor that can hydrolyze to form the diacid.[3] Other potential impurities include related pyrazine (B50134) derivatives such as 2-pyrazinecarboxylic acid.[3] The method described herein is designed to effectively separate this compound from these and other potential impurities, ensuring the purity and quality of the substance.

Experimental Protocols

Materials and Reagents
  • Reference Standards: this compound (>98% purity), 2,3-Pyrazinedicarboxylic anhydride, 2-Pyrazinecarboxylic acid.

  • Solvents: Acetonitrile (B52724) (HPLC Grade), Methanol (B129727) (HPLC Grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Phosphoric Acid (or Formic Acid for MS-compatible methods), Sodium Dihydrogen Orthophosphate.[4][5]

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 90:10 v/v) is typically suitable for dissolving the polar analytes.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is sufficient for this analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm (e.g., TSK-gel ODS, Hypersil C8)
Mobile Phase A: 0.1 M Sodium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with Phosphoric AcidB: AcetonitrileGradient: 95% A (0-5 min), linear gradient to 60% A (5-15 min), hold at 60% A (15-20 min), return to 95% A (20-21 min), re-equilibrate (21-25 min).
Flow Rate 1.0 mL/min
Column Temperature 35°C[6]
Detection UV at 270 nm[3]
Injection Volume 10 µL
Run Time 25 minutes

For Mass Spectrometry (MS) compatible applications, the phosphoric acid buffer should be replaced with a volatile buffer like 0.1% formic acid in water.[5]

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of diluent.[7]

  • Impurity Stock Solution (1000 µg/mL): Prepare separate stock solutions for 2,3-Pyrazinedicarboxylic anhydride and 2-Pyrazinecarboxylic acid in the same manner. Note that the anhydride may hydrolyze in aqueous solutions; fresh preparation is recommended, or derivatization with methanol can be performed for stable quantification.[3]

  • Working Standard Solution (100 µg/mL): Dilute the stock solution 1:10 with the diluent.

  • Spiked Sample Solution: Prepare a solution of the this compound test sample and spike it with known concentrations of the impurity stock solutions to verify separation and recovery.

  • Sample Preparation: Accurately weigh about 25 mg of the test sample, dissolve in 25 mL of diluent, and filter through a 0.45 µm nylon syringe filter before injection.

Data Presentation

The following table summarizes the expected chromatographic results for this compound and its key impurities under the specified conditions. Retention times are estimates and should be confirmed with reference standards.

CompoundRetention Time (RT) (min)Relative RT (vs. Main Peak)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
This compound~ 4.51.00-~ 0.06~ 0.18
2-Pyrazinecarboxylic acid~ 3.80.84> 2.0~ 0.05~ 0.15
2,3-Pyrazinedicarboxylic anhydride (as derivative or early eluting peak)~ 6.21.38> 2.0~ 0.01~ 0.04

Note: Data are representative and may vary based on the specific HPLC system, column, and exact conditions.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical relationship between the target analyte and its primary impurity.

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc Inject analysis Chromatographic Separation hplc->analysis data Data Acquisition (Chromatogram) analysis->data Detect process Data Processing (Peak Integration, Quantification) data->process report Result Reporting (Purity Assessment) process->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Impurity_Relationship anhydride 2,3-Pyrazinedicarboxylic Anhydride (Precursor/Impurity) diacid 2,3-Pyrazinedicarboxylic Acid (API/Main Component) anhydride->diacid Hydrolysis (+H₂O) monoacid 2-Pyrazinecarboxylic Acid (Related Impurity)

Caption: Relationship between this compound and its anhydride precursor.

References

Application Notes and Protocols for 2,3-Pyrazinedicarboxylic Acid in Fluorescent Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,3-pyrazinedicarboxylic acid and its derivatives as fluorescent sensors for the detection of metal ions. The following sections detail the synthesis, signaling pathways, and experimental protocols for a specific pyrazine-based sensor and the preparation of coordination polymers for potential sensing applications.

I. Introduction

This compound and its derivatives are valuable building blocks in the design of fluorescent chemosensors. The pyrazine (B50134) core, a nitrogen-containing heterocyclic ring, can effectively coordinate with metal ions. This interaction can modulate the photophysical properties of the molecule, leading to changes in fluorescence intensity, providing a basis for sensitive and selective detection of various metal cations. While this compound itself is not extensively used as a direct fluorescent sensor, its derivatives and its use as a ligand in coordination polymers have shown significant promise in the field of fluorescent metal ion sensing.

This document focuses on a "turn-on" fluorescent sensor derived from a pyrazine precursor for the detection of Aluminum (Al³⁺) and the synthesis of lead-based coordination polymers using this compound that exhibit potential for cation exchange and sensing.

II. Pyrazine-Furan Derivative as a "Turn-On" Fluorescent Sensor for Al³⁺

A novel pyrazine derivative incorporating a furan (B31954) unit has been demonstrated as a highly selective and sensitive "turn-on" fluorescent sensor for Al³⁺ ions.[1][2][3] The sensor exhibits a significant enhancement in fluorescence emission upon binding with Al³⁺, a phenomenon attributed to chelation-enhanced fluorescence (CHEF).

Signaling Pathway

The sensing mechanism involves the chelation of Al³⁺ by the pyrazine and furan moieties of the sensor molecule. This complexation restricts the photoinduced electron transfer (PET) process that is responsible for quenching the fluorescence of the free sensor. The rigidified conformation of the sensor-Al³⁺ complex leads to a dramatic increase in fluorescence intensity.

G cluster_0 Mechanism Sensor Pyrazine-Furan Sensor (Low Fluorescence) Complex Sensor-Al³⁺ Complex (High Fluorescence) Sensor->Complex Chelation Al3 Al³⁺ Ion Al3->Complex Free Sensor PET active (Fluorescence Quenched) Complexed Sensor PET inhibited (Fluorescence Enhanced) Free Sensor->Complexed Sensor Al³⁺ Binding

Caption: Signaling pathway of the pyrazine-furan sensor for Al³⁺ detection.

Quantitative Data

The performance of the pyrazine-furan derivative sensor for Al³⁺ detection is summarized in the table below.

ParameterValueReference
Metal Ion Al³⁺[1][2][3]
Detection Type "Turn-on" Fluorescence[1][2][3]
Emission Maximum (λem) 517 nm[1]
Limit of Detection (LOD) 10⁻⁷ mol L⁻¹[1][2][3]
Binding Stoichiometry 1:1 (Sensor:Al³⁺)[3]
Selectivity High selectivity over other common metal ions[1][2][3]
Experimental Protocols

A. Synthesis of the Pyrazine-Furan Fluorescent Sensor

The synthesis of the pyrazine-furan sensor involves a condensation reaction between a pyrazine derivative and a furan derivative. A representative synthetic route is outlined below.

G cluster_synthesis Sensor Synthesis Workflow Start Starting Materials: - Pyrazine-2-carbohydrazide (B1222964) - 2-Furaldehyde Reaction Condensation Reaction (e.g., in Ethanol (B145695), reflux) Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product Pyrazine-Furan Sensor Purification->Product

Caption: General workflow for the synthesis of the pyrazine-furan sensor.

Protocol:

  • Dissolve pyrazine-2-carbohydrazide (1 mmol) in ethanol (20 mL).

  • Add 2-furaldehyde (1.1 mmol) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure pyrazine-furan sensor.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

B. Protocol for Al³⁺ Detection

  • Stock Solution Preparation:

    • Prepare a stock solution of the pyrazine-furan sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare stock solutions of various metal ions (e.g., 10 mM) in deionized water.

  • Fluorescence Measurement:

    • In a cuvette, add a specific volume of a buffer solution (e.g., HEPES buffer, pH 7.4).

    • Add an aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the initial fluorescence spectrum of the sensor solution.

    • Add incremental amounts of the Al³⁺ stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

    • Monitor the fluorescence intensity at the emission maximum (517 nm).

  • Selectivity Studies:

    • Repeat the fluorescence measurement protocol with other metal ion solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.) at the same concentration as Al³⁺ to assess selectivity.

  • Data Analysis:

    • Plot the fluorescence intensity at 517 nm as a function of Al³⁺ concentration to determine the detection limit.

    • A Benesi-Hildebrand plot can be used to determine the binding constant and stoichiometry of the sensor-Al³⁺ complex.[3]

III. This compound in Coordination Polymers for Cation Exchange

This compound is an excellent ligand for the construction of coordination polymers (CPs) or metal-organic frameworks (MOFs). These materials can exhibit interesting structural transformations and cation exchange properties, which are foundational for the development of novel sensing platforms.

Synthesis of a Lead-Based Coordination Polymer

A one-dimensional lead-based coordination polymer, Pb₂(Hpzdc)₂(H₂O)₂, can be synthesized using this compound (H₂pzdc).[4][5] This polymer has been shown to undergo structural transformations and cation exchange when exposed to other metal ions.[4][6]

G cluster_cp_synthesis Coordination Polymer Synthesis Reagents Reagents: - PbCl₂ - this compound - Water Dissolution Aqueous Dissolution Reagents->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Product 1D Pb-Coordination Polymer [Pb₂(Hpzdc)₂(H₂O)₂] Evaporation->Product

Caption: Workflow for the synthesis of a lead coordination polymer.

Protocol:

  • Dissolve lead(II) chloride (PbCl₂) and this compound in water.

  • Allow the solution to slowly evaporate at room temperature.

  • Crystals of the 1D coordination polymer will form over time.

  • Isolate the crystals and wash them with water.

Cation Exchange and Structural Transformation

The synthesized lead coordination polymer can undergo rapid, room-temperature cation exchange and structural transformation when soaked in aqueous solutions of other metal ions such as Hg(II), Co(II), and Cu(II).[4][5][6] This property suggests the potential for developing these materials into sensors where the structural change could be coupled with a detectable signal, such as a change in fluorescence, although specific fluorescence sensing data for these transformations is not yet fully detailed in the literature.

Initial PolymerSoaking SolutionResulting StructureReference
Pb₂(Hpzdc)₂(H₂O)₂ (1D)Hg(II) solution2D Hg-based structure[4]
Pb₂(Hpzdc)₂(H₂O)₂ (1D)Co(II) solution3D Co-doped structure[4]
Pb₂(Hpzdc)₂(H₂O)₂ (1D)Cu(II) solutionKnown Cu-based structure[4]

IV. Applications in Drug Development and Research

The development of selective fluorescent probes for metal ions is of significant interest in drug development and biological research. Metal ions play crucial roles in numerous physiological and pathological processes. Fluorescent sensors based on pyrazine derivatives can be utilized for:

  • Monitoring Metal Ion Homeostasis: Tracking the concentration and distribution of essential metal ions in biological systems.

  • Drug Screening: Developing high-throughput screening assays to identify compounds that modulate metal ion concentrations.

  • Environmental Monitoring: Detecting toxic metal ion contamination in environmental samples.

V. Conclusion

While this compound itself is not a primary fluorescent sensor, its derivatives and its role as a ligand in coordination polymers demonstrate its significant potential in the field of fluorescent metal ion detection. The pyrazine-furan derivative for Al³⁺ detection serves as a prime example of a highly sensitive and selective "turn-on" sensor. Furthermore, the use of this compound in the synthesis of coordination polymers opens avenues for creating novel materials with cation exchange capabilities that could be harnessed for future sensing applications. Further research into the fluorescent properties of these coordination polymers upon cation exchange is warranted to fully explore their potential as fluorescent sensors.

References

application of 2,3-Pyrazinedicarboxylic acid in coordination polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A copper(I) polymer synthesized via a solvothermal method demonstrated high efficiency in the liquid-phase oxidation of dyes like Rhodamine B (RhB) and Methyl Orange (MO), as well as the herbicide glyphosate, using H2O2 as an oxidant. The catalyst was reusable for at least four cycles without a significant loss of activity.

Experimental Protocol for Photocatalytic Dye Degradation:

  • Catalyst Suspension: Suspend a known amount of the powdered coordination polymer catalyst (e.g., 40 mg) in an aqueous solution of the dye (e.g., 100 mL of a 10 mg/L solution).[1]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.[1]

  • Photocatalytic Reaction: Irradiate the suspension with a light source (e.g., visible light from a lamp). An oxidant like H2O2 (e.g., 0.5 mL of 30% solution) can be added to enhance the degradation process.[1]

  • Monitoring: At regular time intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst, and measure the absorbance of the supernatant at the maximum absorption wavelength of the dye using a UV-Vis spectrophotometer.[1]

  • Degradation Efficiency Calculation: The degradation efficiency (%) is calculated using the formula: (C₀ - Cₜ) / C₀ * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

photocatalysis_workflow Dye Solution Dye Solution Mixing_Dark Mixing in Dark (Adsorption-Desorption Equilibrium) Dye Solution->Mixing_Dark CP Catalyst CP Catalyst CP Catalyst->Mixing_Dark Light_Irradiation Light Irradiation (+ H2O2 optional) Mixing_Dark->Light_Irradiation Sampling Aliquot Sampling (at time intervals) Light_Irradiation->Sampling Sampling->Light_Irradiation continue reaction Centrifugation Centrifugation Sampling->Centrifugation UV_Vis_Analysis UV-Vis Spectroscopy Centrifugation->UV_Vis_Analysis Data_Analysis Calculate Degradation % UV_Vis_Analysis->Data_Analysis

Caption: Workflow for photocatalytic degradation of organic dyes.

Luminescence and Sensing

Coordination polymers of 2,3-pyrazinedicarboxylic acid with d¹⁰ metal ions like Zn(II) and Cd(II) often exhibit interesting photoluminescent properties. This luminescence can be quenched or enhanced in the presence of specific analytes, making them promising candidates for chemical sensors.

Application Note: A novel luminescent Zn(II) coordination polymer has been synthesized that shows potential for sensing applications.[2] These materials can be used for the highly selective and sensitive detection of metal ions (like Fe³⁺) and nitroaromatic compounds in solution.[2]

Experimental Protocol for Luminescence Sensing:

  • Preparation of Sensor Suspension: Disperse a small amount of the finely ground coordination polymer in a solvent (e.g., water or ethanol) and sonicate to form a stable suspension.

  • Analyte Addition: To the suspension, add small aliquots of solutions of different analytes (e.g., various metal ions or nitroaromatic compounds).

  • Luminescence Measurement: Record the luminescence emission spectrum of the suspension after each addition of the analyte using a fluorescence spectrophotometer.

  • Data Analysis: Analyze the change in luminescence intensity (quenching or enhancement) as a function of analyte concentration. The Stern-Volmer equation can be used to quantify the quenching effect.

luminescence_sensing CP_Suspension Luminescent CP Suspension Interaction Analyte-CP Interaction CP_Suspension->Interaction Analyte Analyte (e.g., Fe3+, Nitroaromatics) Analyte->Interaction Luminescence_Change Luminescence Quenching or Enhancement Interaction->Luminescence_Change Detection Analyte Detection Luminescence_Change->Detection

Caption: Mechanism of luminescence-based sensing.

Magnetic Properties

Coordination polymers containing paramagnetic transition metal ions (e.g., Mn(II), Fe(II), Co(II), Cu(II)) linked by this compound can exhibit interesting magnetic behaviors, including weak antiferromagnetic or ferromagnetic interactions between the metal centers.

Application Note: The pyrazine (B50134) ring of the 2,3-pyrazinedicarboxylate ligand is capable of transmitting magnetic interactions between metal centers. The study of the magnetic behavior of these compounds provides insights into magneto-structural correlations.

Experimental Protocol for Magnetic Susceptibility Measurement:

  • Sample Preparation: A polycrystalline sample of the coordination polymer is packed into a sample holder (e.g., a gelatin capsule).

  • Measurement: The magnetic susceptibility of the sample is measured over a range of temperatures (typically 2-300 K) using a SQUID (Superconducting Quantum Interference Device) magnetometer or an Evans balance.

  • Data Analysis: The data is typically plotted as χM vs. T or χMT vs. T, where χM is the molar magnetic susceptibility and T is the temperature. The Curie-Weiss law can be used to fit the data in the high-temperature region to determine the nature and strength of the magnetic interactions.

magnetic_measurement CP_Sample Paramagnetic CP Sample SQUID SQUID Magnetometer CP_Sample->SQUID Measurement Measure Magnetic Moment vs. Temperature & Field SQUID->Measurement Data_Plotting Plot χM vs. T and χMT vs. T Measurement->Data_Plotting Analysis Determine Magnetic Interactions Data_Plotting->Analysis

References

2,3-Pyrazinedicarboxylic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

2,3-Pyrazinedicarboxylic acid is a heterocyclic compound that has garnered significant attention as a versatile building block in organic synthesis. Its rigid, planar structure, coupled with the presence of two carboxylic acid functional groups and two nitrogen atoms within the pyrazine (B50134) ring, makes it an ideal precursor for the construction of a wide array of functional molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) and bioactive molecules, catering to the needs of researchers, scientists, and professionals in drug development.

Application in the Synthesis of Metal-Organic Frameworks (MOFs)

This compound and its corresponding carboxylate form are excellent ligands for the construction of MOFs. The nitrogen atoms in the pyrazine ring can act as additional coordination sites, leading to the formation of robust and porous frameworks with diverse topologies and potential applications in gas storage, separation, and catalysis.

Solvothermal Synthesis of a Zinc-based MOF

Solvothermal synthesis is a common and effective method for producing crystalline MOFs. The following protocol details the synthesis of a zinc-based MOF using this compound as the organic linker.

Experimental Workflow for Solvothermal MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_isolation Product Isolation & Characterization dissolve_linker Dissolve 2,3-Pyrazinedicarboxylic Acid in DMF mix Combine Solutions & Sonicate dissolve_linker->mix dissolve_metal Dissolve Zinc Nitrate (B79036) Hexahydrate in DMF dissolve_metal->mix autoclave Seal in Teflon-lined Autoclave mix->autoclave heat Heat in Oven (e.g., 120°C for 48h) autoclave->heat cool Cool to Room Temperature heat->cool filter_wash Filter and Wash with DMF & Ethanol (B145695) cool->filter_wash dry Dry under Vacuum filter_wash->dry characterize Characterize (PXRD, etc.) dry->characterize

Caption: Workflow for the solvothermal synthesis of a MOF.

Protocol:

Materials:

  • This compound (C₆H₄N₂O₄)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge and vials

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Mixture: In a 20 mL scintillation vial, dissolve 0.084 g (0.5 mmol) of this compound and 0.149 g (0.5 mmol) of zinc nitrate hexahydrate in 15 mL of DMF.

  • Sonication: Sonicate the mixture for 15-20 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Transfer the clear solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120°C for 48 hours.

  • Cooling and Product Isolation: After the reaction is complete, allow the autoclave to cool slowly to room temperature. The crystalline product can be collected by centrifugation or filtration.

  • Washing: Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with ethanol (2 x 10 mL) to remove the DMF.

  • Drying: Dry the final product in a vacuum oven at 60°C overnight.

Characterization:

The synthesized MOF should be characterized to confirm its structure and purity. Powder X-ray Diffraction (PXRD) is a primary technique for confirming the crystallinity and phase purity of the material. Other useful characterization techniques include Thermogravimetric Analysis (TGA) to assess thermal stability, and gas adsorption measurements (e.g., N₂ at 77 K) to determine the surface area and porosity.

Quantitative Data for MOFs based on Pyrazine Dicarboxylates

The properties of MOFs are highly dependent on the metal center and the synthesis conditions. The following table summarizes key properties of some MOFs synthesized using pyrazole-dicarboxylate linkers.

MOF NameMetal CenterLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Zr-3,5-PDA (DUT-67(Zr)-PZDC)Zr3,5-Pyrazoledicarboxylic acid--[1]
Al-3,5-PDA (MOF-303)Al3,5-Pyrazoledicarboxylic acid--[1]
[Co₃(btdc)₃(pz)(dmf)₂]Co2,2′-bithiophen-5,5′-dicarboxylate and Pyrazine667-[2]

Application in the Synthesis of Bioactive Molecules

The pyrazine scaffold is a common feature in many biologically active compounds. This compound serves as a key starting material for the synthesis of important pharmaceuticals, most notably Pyrazinamide (B1679903), a first-line medication for the treatment of tuberculosis.

Synthesis of Pyrazinamide

Pyrazinamide can be synthesized from this compound through a decarboxylation and amidation process. A direct, one-step method involves heating this compound with urea.[3]

Protocol:

Materials:

  • This compound (C₆H₄N₂O₄)

  • Urea (CH₄N₂O)

  • Reaction vessel with a condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a condenser, mix equimolecular amounts of this compound and urea.

  • Heating: Heat the mixture. The reaction mixture will melt and begin to effervesce as the reaction proceeds. The temperature can be gradually increased to around 160-165°C.[4]

  • Reaction Completion and Isolation: After the effervescence subsides, continue heating for a period to ensure the reaction goes to completion. The product, pyrazinamide, may sublime on the cooler parts of the condenser.

  • Purification: The crude pyrazinamide can be collected and purified by recrystallization from a suitable solvent, such as ethanol or water.

Characterization:

The synthesized pyrazinamide should be characterized to confirm its identity and purity. This can be achieved using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.

Mechanism of Action of Pyrazinamide in Mycobacterium tuberculosis

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA).[5][6] POA is believed to exert its antitubercular effect through multiple mechanisms, primarily by disrupting membrane transport and energetics.[7]

Pyrazinamide_Mechanism cluster_entry Bacterial Cell Entry cluster_activation Activation cluster_targets Cellular Targets cluster_effect Bactericidal Effect PZA_ext Pyrazinamide (PZA) (extracellular) PZA_int Pyrazinamide (PZA) (intracellular) PZA_ext->PZA_int Passive Diffusion PncA Pyrazinamidase (PncA) PZA_int->PncA POA Pyrazinoic Acid (POA) PncA->POA Conversion membrane Disruption of Membrane Potential & Transport POA->membrane fas1 Inhibition of Fatty Acid Synthase I (FAS I) POA->fas1 panD Binding to Aspartate Decarboxylase (PanD) POA->panD cell_death Bacterial Cell Death membrane->cell_death fas1->cell_death panD->cell_death

Caption: Mechanism of action of Pyrazinamide in M. tuberculosis.

Synthesis of Other Bioactive Pyrazine Derivatives

This compound can be a precursor to a variety of other bioactive molecules. For instance, it can be converted to its di-ester and then to the corresponding dihydrazide, which can be further reacted to form Schiff bases and subsequently 2-azetidinones, a class of compounds known for their antimicrobial activity.[8]

Quantitative Data for Bioactive Molecules from Pyrazine Carboxylic Acids

The following table summarizes the yields of various bioactive pyrazine derivatives synthesized from pyrazine carboxylic acids.

Starting MaterialReagentsProductYield (%)Reference
Pyrazinecarboxylic acidAcylation, amidation, alkylationPyrazinamide derivatives79.6 - 91.2[9]
6-Chloropyrazine-2-carboxylic acidSubstituted anilinesSubstituted amides-[10]
PyrazinamideN,N-dimethylformamide dimethyl acetalPyrazinamide-isoniazid hybrid70[11]
This compoundEthanol, Acetic acidDimethyl pyrazine-2,3-dicarboxylate-[8]
Dimethyl pyrazine-2,3-dicarboxylateHydrazine hydratePyrazine-2,3-dicarbohydrazide-[8]

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-Pyrazinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3-Pyrazinedicarboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited and well-established method is the oxidation of quinoxaline (B1680401).[1][2][3] This method is known for providing good yields, typically in the range of 75-77%, when using potassium permanganate (B83412) as the oxidizing agent.[1][4][5]

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields can stem from several factors. The primary areas to investigate are the purity of your starting quinoxaline, the efficiency of the oxidation reaction, and the effectiveness of the product isolation and purification steps.[1] In the initial synthesis of quinoxaline, for instance, using aqueous glyoxal (B1671930) solutions without sodium bisulfite can lead to significantly lower yields of about 30% due to the formation of resinous by-products.[1][4]

Q3: Are there more environmentally friendly alternatives to the potassium permanganate oxidation method?

A3: Yes, there are greener alternatives that avoid the formation of large quantities of manganese dioxide waste. One such method involves the use of sodium chlorate (B79027) as the oxidant in an acidic medium with a copper sulfate (B86663) catalyst.[6] Another promising approach is the electrochemical oxidation of quinoxaline, where the oxidizing agent is regenerated in situ, thereby reducing waste and reagent consumption.[4]

Q4: How can I improve the yield of the initial quinoxaline synthesis?

A4: A critical factor in the synthesis of quinoxaline from o-phenylenediamine (B120857) and glyoxal is the use of a glyoxal-sodium bisulfite adduct. This simple step can dramatically increase the yield from approximately 30% to as high as 85-90% by minimizing the formation of undesirable resinous side products.[1][4]

Q5: What is the best way to purify the final this compound product?

A5: Recrystallization from acetone (B3395972) is a common and effective method for purifying the crude product.[4][5] For obtaining a highly pure product, recrystallization from water, with the use of decolorizing carbon, can be employed, although this may result in some product loss.[4]

Troubleshooting Guides

Issue 1: Low Yield in the Quinoxaline Synthesis Step
SymptomPossible CauseSuggested Solution
Low yield of quinoxaline (around 30%) with significant resinous by-products. Use of aqueous glyoxal without sodium bisulfite.[1][4]Prepare a glyoxal-sodium bisulfite adduct before reacting with o-phenylenediamine. This can boost the yield to 85-90%.[1][4]
Incomplete reaction or presence of starting materials. Insufficient reaction time or temperature.Ensure the reaction is allowed to proceed for the recommended time (e.g., 15 minutes after mixing reagents) and that the initial temperature of the o-phenylenediamine solution is around 70°C.[4]
Difficulty in isolating the quinoxaline product. Inefficient extraction.Use an appropriate solvent like ether for extraction and perform multiple extractions (e.g., three portions) to ensure complete recovery of the product from the aqueous layer.[1][4]
Issue 2: Low Yield in the Oxidation of Quinoxaline to this compound
SymptomPossible CauseSuggested Solution
Reaction does not go to completion; starting quinoxaline remains. Insufficient amount of oxidizing agent.Ensure the correct molar ratio of oxidizing agent to quinoxaline is used. For potassium permanganate, a significant excess is typically required.[1]
Reaction is too slow or stalls. Low reaction temperature.The oxidation with potassium permanganate is typically carried out at an elevated temperature, with the rate of addition of the permanganate solution adjusted to maintain a gentle boil.[1][4]
Formation of a large amount of brown, insoluble material (other than MnO2). Side reactions due to overly aggressive oxidation or impure quinoxaline.Ensure the quinoxaline is pure before starting the oxidation. Control the rate of addition of the oxidizing agent to avoid localized high concentrations.
Low recovery of the final product after acidification. Incomplete precipitation of the product.Ensure the solution is sufficiently acidified (pH ~1) and cooled in an ice bath to maximize the precipitation of this compound.[4][6]
Product is difficult to separate from potassium chloride. Insufficient washing of the precipitate.The ease of separating the dicarboxylic acid from potassium chloride depends on the amount of water present. If the yield is low, consider an additional extraction of the potassium chloride cake.[4]

Experimental Protocols

Protocol 1: Synthesis of Quinoxaline

Materials:

  • o-Phenylenediamine

  • Glyoxal-sodium bisulfite

  • Sodium carbonate monohydrate

  • Ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Water

Procedure:

  • Dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.[4]

  • In a separate vessel, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approximately 80°C).[4]

  • With stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution.

  • Allow the mixture to stand for 15 minutes, then cool to room temperature.[4]

  • Add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or crystalline solid.[4]

  • Extract the mixture with three 300-mL portions of ether.[1][4]

  • Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate on a steam bath.[1]

  • Distill the residual liquid under reduced pressure to obtain pure quinoxaline (boiling point 108–112°C/12 mm). The expected yield is 85–90%.[1]

Protocol 2: Oxidation of Quinoxaline to this compound using Potassium Permanganate

Materials:

  • Quinoxaline

  • Potassium permanganate

  • Hydrochloric acid (36%)

  • Acetone

  • Decolorizing carbon

  • Water

Procedure:

  • In a 12-L three-necked flask equipped with a mechanical stirrer and reflux condenser, place 4 L of hot (approximately 90°C) water and 145 g (1.12 moles) of quinoxaline.[1][4]

  • With rapid stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through a dropping funnel. The rate of addition should be adjusted to maintain a gentle boiling of the reaction mixture (this typically takes about 1.5 hours).[1][4]

  • Cool the reaction mixture and filter to remove the manganese dioxide.

  • Wash the manganese dioxide cake with hot water.[1]

  • Combine the filtrate and washings and concentrate under reduced pressure to a volume of about 3 L.[4]

  • Cautiously add 550 ml of 36% hydrochloric acid to the stirred solution.[4]

  • Continue evaporation under reduced pressure until a moist cake of solid potassium chloride and this compound remains.[4]

  • Extract the solid residue with boiling acetone.[4]

  • Combine the acetone filtrates, add decolorizing carbon, reflux briefly, and filter while hot.[4]

  • Evaporate the acetone to yield the this compound. The expected yield is 75–77%.[4]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Starting MaterialOxidizing AgentCatalyst/ConditionsReported YieldReference
QuinoxalinePotassium PermanganateAqueous, gentle boiling75-77%[4][5]
QuinoxalineSodium ChlorateCopper sulfate/concentrated sulfuric acid, 40-150°C48-54%[6]
QuinoxalineElectrolytic Oxidation--[4]

Visualizations

experimental_workflow cluster_step1 Step 1: Quinoxaline Synthesis cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Isolation & Purification start o-Phenylenediamine + Glyoxal-Sodium Bisulfite reaction1 Condensation Reaction start->reaction1 product1 Crude Quinoxaline reaction1->product1 purification1 Extraction & Distillation product1->purification1 final_product1 Pure Quinoxaline (Yield: 85-90%) purification1->final_product1 start2 Pure Quinoxaline + Potassium Permanganate final_product1->start2 Proceed to Oxidation reaction2 Oxidation Reaction start2->reaction2 product2 Crude Product Mixture reaction2->product2 isolation Filtration & Acidification product2->isolation purification2 Recrystallization (Acetone/Water) isolation->purification2 final_product2 This compound (Yield: 75-77%) purification2->final_product2 troubleshooting_yield cluster_quinoxaline Quinoxaline Synthesis Issues cluster_oxidation Oxidation Issues cluster_purification Purification Issues start Low Yield of this compound check_quinoxaline Check Quinoxaline Synthesis Yield start->check_quinoxaline check_oxidation Check Oxidation Step start->check_oxidation check_purification Check Purification & Isolation start->check_purification glyoxal Used Glyoxal without Sodium Bisulfite? check_quinoxaline->glyoxal extraction Inefficient Extraction? check_quinoxaline->extraction oxidant_ratio Incorrect Oxidant: Substrate Ratio? check_oxidation->oxidant_ratio temperature Reaction Temperature too low? check_oxidation->temperature acidification Incomplete Acidification? check_purification->acidification recrystallization Product Loss during Recrystallization? check_purification->recrystallization solution_glyoxal Use Glyoxal-Sodium Bisulfite Adduct glyoxal->solution_glyoxal Yes solution_extraction Perform Multiple Extractions extraction->solution_extraction Yes solution_oxidant Adjust Molar Ratio oxidant_ratio->solution_oxidant Yes solution_temperature Maintain Gentle Boil temperature->solution_temperature Yes solution_acidification Ensure pH ~1 and Cool acidification->solution_acidification Yes solution_recrystallization Optimize Solvent Volume and Cooling Rate recrystallization->solution_recrystallization Yes

References

Technical Support Center: Troubleshooting Low Yield in Quinoxaline Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of quinoxaline (B1680401) N-oxides is a critical step in the development of new therapeutic agents. However, achieving high yields in quinoxaline oxidation can be challenging. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during these experiments, presented in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline N-oxidation reaction is resulting in a low yield of the desired N-oxide. What are the common causes?

Low yields in quinoxaline N-oxidation can stem from several factors, primarily related to the chosen oxidation method and reaction conditions. The two main approaches for synthesizing quinoxaline N-oxides are direct oxidation of the quinoxaline core and the Beirut reaction for quinoxaline-1,4-dioxides.

For direct oxidation , common issues include:

  • Incomplete reaction: The quinoxaline starting material may not be fully consumed.

  • Over-oxidation: Formation of undesired byproducts due to harsh reaction conditions.

  • Deactivation of the heterocyclic ring: After the first nitrogen is oxidized to an N-oxide, the ring becomes deactivated, making the second oxidation to a di-N-oxide more difficult and often resulting in lower yields.[1]

  • Side reactions: Degradation of the quinoxaline ring or reactions involving substituents on the ring.

For the Beirut reaction , which is generally more efficient for producing quinoxaline-1,4-dioxides, low yields can be caused by:

  • Suboptimal reaction conditions: Incorrect choice of base, solvent, or temperature can significantly impact the reaction outcome.

  • Side reactions: The formation of alternative products, such as benzimidazoles, can occur.

  • Purity of starting materials: Impurities in the benzofuroxan (B160326) or the active methylene (B1212753) compound can lead to unwanted side reactions.

Q2: I am observing the formation of significant byproducts in my reaction. What are the likely culprits and how can I minimize them?

Byproduct formation is a common challenge in quinoxaline oxidation. The nature of the byproduct can provide clues about the underlying issue.

  • Unreacted Starting Material: This is often due to incomplete reaction. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]

  • Quinoxaline Mono-N-Oxide (in di-N-oxide synthesis): As mentioned, the second oxidation is often slower than the first. To favor the di-N-oxide, you may need to use a stronger oxidizing agent, increase the reaction time, or raise the temperature.

  • Ring-Opened or Degradation Products: Harsh reaction conditions, such as high temperatures or very strong oxidizing agents, can lead to the degradation of the quinoxaline ring, sometimes forming tar-like substances.[3] Using milder conditions and controlled addition of the oxidant can mitigate this.

  • Benzimidazole (B57391) Derivatives: In some cases, particularly under conditions for quinoxaline synthesis that might inadvertently lead to oxidation, rearrangement to a benzimidazole can occur. This is more common when starting from o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound where the dicarbonyl compound might be contaminated with an aldehyde.

Q3: How do I choose the right oxidizing agent for my quinoxaline oxidation?

The choice of oxidizing agent is critical and depends on the desired product (mono-N-oxide vs. di-N-oxide) and the substituents on the quinoxaline ring.

  • For Quinoxaline Mono-N-Oxides: Milder oxidizing agents are generally preferred.

  • For Quinoxaline-1,4-di-N-Oxides: Stronger oxidizing agents or more forcing conditions are often necessary. Common choices include:

    • Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent.[4] Peracetic acid can also be employed. The reactivity of the peracid is influenced by the electron-withdrawing nature of its substituents.[5]

    • Hydrogen Peroxide: Often used in combination with a catalyst or under acidic/basic conditions.[6]

    • Hypofluorous acid-acetonitrile complex: This reagent has been shown to give quantitative yields of quinoxaline-1,4-dioxides, even with electron-withdrawing groups on the ring.[1][7]

Q4: My desired quinoxaline N-oxide is difficult to purify. What are some effective purification strategies?

Quinoxaline N-oxides can be polar compounds, which can make purification challenging.

  • Column Chromatography: Silica (B1680970) gel chromatography is a common method. Due to the polarity of N-oxides, a more polar solvent system, such as dichloromethane (B109758)/methanol (B129727), may be required for elution.

  • Recrystallization: This can be a very effective method for obtaining highly pure product, provided a suitable solvent system can be found.

  • Washing: If the impurities have significantly different solubility profiles from the product, washing the crude material with an appropriate solvent can be a simple and effective purification step.

Troubleshooting Guides

Low Yield in Direct Quinoxaline N-Oxidation
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion to N-Oxide 1. Insufficient amount of oxidizing agent.2. Reaction time is too short.3. Reaction temperature is too low.4. Inefficient oxidizing agent for the specific substrate.1. Increase the molar equivalents of the oxidizing agent.2. Monitor the reaction by TLC and increase the reaction time accordingly.3. Gradually increase the reaction temperature while monitoring for byproduct formation.4. Consider a more reactive peracid or a different oxidation system (e.g., H₂O₂ with a catalyst).
Formation of Mono-N-Oxide Only 1. Deactivation of the quinoxaline ring after the first oxidation.2. Insufficiently strong oxidizing agent or mild conditions.1. Use a significant excess of a powerful oxidizing agent like a complex of hypofluorous acid with acetonitrile (B52724) for quantitative yields of the di-N-oxide.[1][7]2. Increase the reaction temperature or switch to a more reactive peracid.
Product Decomposition 1. Reaction temperature is too high.2. Oxidizing agent is too harsh.3. Prolonged reaction time.1. Lower the reaction temperature.2. Use a milder oxidizing agent or add the strong oxidant slowly and at a controlled temperature.3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Side Reactions on Substituents 1. The substituent group is sensitive to the oxidizing conditions.1. Protect the sensitive functional group before the oxidation step.2. Choose a more selective oxidizing agent that does not react with the substituent.
Low Yield in Beirut Reaction for Quinoxaline-1,4-Dioxides
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Di-N-Oxide 1. Incorrect base or catalyst.2. Inappropriate solvent.3. Reaction temperature is not optimal.1. Screen different bases (e.g., ammonia (B1221849), triethylamine (B128534), potassium carbonate). Gaseous ammonia in methanol is a classic and effective catalyst system.[8]2. The choice of solvent is crucial; methanol, ethanol (B145695), or DMF are commonly used. The addition of a small amount of water has been shown to improve yields in some cases of the Davis-Beirut reaction.[9]3. Optimize the reaction temperature; some reactions proceed at room temperature while others may require gentle heating.
Formation of Regioisomers 1. Use of an unsymmetrically substituted benzofuroxan.1. The formation of a mixture of 6- and 7-substituted quinoxaline-1,4-dioxides is a known issue due to the tautomeric equilibrium of benzofuroxans.[7] Separation of isomers may be necessary, or a different synthetic strategy might be required to achieve regioselectivity.
Side Product Formation 1. Reaction of the active methylene compound with itself.2. Decomposition of the benzofuroxan.1. Slowly add the active methylene compound to the reaction mixture containing the benzofuroxan and base.2. Ensure the reaction is not overheated and that the benzofuroxan is of good quality.

Experimental Protocols

General Protocol for Direct Oxidation of Quinoxaline with m-CPBA

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the quinoxaline (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or chloroform (B151607) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 2.5 equivalents, depending on whether mono- or di-oxidation is desired) portion-wise to the stirred solution. The purity of commercial m-CPBA is often around 77%, so this should be accounted for in the molar calculation.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion , quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.

  • Extract the product with DCM or chloroform.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in DCM) or by recrystallization.

General Protocol for the Beirut Reaction

This protocol provides a general procedure for the synthesis of quinoxaline-1,4-dioxides.

  • Dissolve the benzofuroxan (1.0 mmol) and the active methylene compound (e.g., a β-diketone or β-ketoester, 1.0-1.2 mmol) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Add a catalytic amount of a base. A common and effective method is to bubble gaseous ammonia through the solution for a few minutes.[8] Alternatively, an organic base like triethylamine can be used.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC. The product often precipitates out of the reaction mixture upon formation.

  • Collect the product by filtration and wash with a small amount of cold solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Visualizing Workflows and Pathways

Troubleshooting_Workflow start Low Yield in Quinoxaline Oxidation method Identify Oxidation Method start->method direct_ox Direct Oxidation method->direct_ox Direct beirut Beirut Reaction method->beirut Beirut direct_issue Analyze Symptoms direct_ox->direct_issue beirut_issue Analyze Symptoms beirut->beirut_issue incomplete Incomplete Reaction direct_issue->incomplete Unreacted Starting Material mono_oxide Mono-N-Oxide Product direct_issue->mono_oxide Only Mono-Oxide Formed decomposition Decomposition/Tar direct_issue->decomposition Multiple Spots/Dark Color incomplete_sol Increase Oxidant/Time/Temp incomplete->incomplete_sol mono_oxide_sol Use Stronger Oxidant/Forcing Conditions mono_oxide->mono_oxide_sol decomposition_sol Milder Conditions/Controlled Addition decomposition->decomposition_sol end Improved Yield incomplete_sol->end mono_oxide_sol->end decomposition_sol->end low_yield_beirut Low Yield beirut_issue->low_yield_beirut Low Conversion regioisomers Regioisomer Mixture beirut_issue->regioisomers Isomeric Products low_yield_beirut_sol Optimize Base/Solvent/Temp low_yield_beirut->low_yield_beirut_sol regioisomers_sol Chromatographic Separation/Modify Strategy regioisomers->regioisomers_sol low_yield_beirut_sol->end regioisomers_sol->end

Caption: A troubleshooting workflow for low yields in quinoxaline oxidation.

Beirut_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates benzofuroxan Benzofuroxan adduct Nucleophilic Adduct benzofuroxan->adduct active_methylene Active Methylene Compound enolate Enolate Anion active_methylene->enolate Deprotonation base Base (e.g., NH3) base->enolate enolate->adduct Nucleophilic Attack cyclized_intermediate Cyclized Intermediate adduct->cyclized_intermediate Intramolecular Cyclization product Quinoxaline-1,4-dioxide cyclized_intermediate->product Dehydration

Caption: Simplified mechanism of the Beirut reaction for quinoxaline-1,4-dioxide synthesis.

References

Technical Support Center: Purification of Crude 2,3-Pyrazinedicarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude 2,3-Pyrazinedicarboxylic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of pure this compound?

A1: Pure this compound is typically a white to off-white powder or crystalline solid.[1] Its melting point is consistently reported with decomposition, though the exact temperature can vary in literature.[1][2] The compound can also exist in a hydrated form, which converts to the anhydrous state upon heating to 100°C.[1][3]

Data Presentation: Physical Properties of this compound

PropertyDescriptionSource(s)
Appearance White to off-white powder or crystal.[1][1]
Molecular Formula C₆H₄N₂O₄[4]
Molecular Weight 168.11 g/mol [4]
Melting Point 188 °C (with decomposition)[1][2]
183–185 °C (with decomposition)[3]
186.5 °C[4]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities often originate from the synthesis process, which typically involves the oxidation of quinoxaline (B1680401).[1][5] These can include:

  • Inorganic Salts: Byproducts such as manganese dioxide and potassium chloride are common, particularly when potassium permanganate (B83412) and hydrochloric acid are used.[1]

  • Unreacted Starting Materials: Residual quinoxaline may be present.[1]

  • Colored Impurities: The crude product may contain colored organic impurities, which can cause the material to darken upon heating.[1][3]

Q3: Which solvents are most effective for the recrystallization of this compound?

A3: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Water and acetone (B3395972) are commonly cited for this purpose.[2][3][7] this compound is soluble in water, methanol, acetone, and ethyl acetate.[1]

Data Presentation: Solubility of this compound

SolventQualitative SolubilityQuantitative Data (at 25°C unless noted)Source(s)
Water Soluble / Slightly Soluble~432.9 g/L (Estimated)[1][2][8]
Acetone SolubleNot specified[1][8]
Methanol SolubleNot specified[1][8]
Ethanol Slightly SolubleNot specified[8]
Ethyl Acetate SolubleNot specified[1][8]
Dimethyl Sulfoxide (DMSO) Soluble100 mg/mL[8]
Diethyl Ether Slightly SolubleNot specified[8]
Chloroform Slightly SolubleNot specified[8]

Q4: How can inorganic salt impurities, like potassium chloride, be removed from the crude product?

A4: A highly effective method is to exploit the differential solubility of the acid and the salt. The crude mixture can be boiled with a solvent like acetone, in which this compound is soluble, but inorganic salts like potassium chloride are not.[1][3] A subsequent hot filtration will separate the insoluble salts, leaving the desired product dissolved in the filtrate, which can then be crystallized upon cooling.[1][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization procedure.

Problem: My recrystallization yield is very low.

  • Potential Cause 1: Incomplete extraction from the inorganic salt cake. The desired acid can be physically trapped within the solid inorganic impurities.[3]

    • Solution: Perform a second extraction by returning the filtered inorganic salt cake to the flask, adding more fresh, hot solvent (e.g., acetone), boiling, and filtering again.[1][3] Combine the filtrates to recover more product.

  • Potential Cause 2: The product is too soluble in the cold solvent. If the compound remains significantly soluble even after cooling, recovery will be poor.[1]

    • Solution: After the solution has cooled to room temperature, place the flask in an ice bath to further decrease the solubility and maximize crystal formation.[1][9]

  • Potential Cause 3: Too much solvent was used. Using an excessive amount of solvent will keep more of the product dissolved in the mother liquor, even when cold.[10]

    • Solution: If crystallization is sparse, gently heat the solution to boil off some of the solvent to increase the concentration of the solute, then allow it to cool again.[10]

Problem: The final product is colored (e.g., yellow or brown).

  • Potential Cause 1: Presence of colored organic impurities. The synthesis process can generate colored byproducts that are co-dissolved with the product.[1]

    • Solution: After dissolving the crude product in the hot solvent, add a small amount of decolorizing carbon (charcoal) to the solution.[3][11] The colored impurities will adsorb onto the carbon. Boil the solution for a few minutes and then perform a hot filtration to remove the carbon before allowing the filtrate to cool.[11]

  • Potential Cause 2: Thermal decomposition. this compound can darken and decompose if heated too strongly or for prolonged periods, especially in the presence of excess acid.[3]

    • Solution: Avoid excessive or prolonged heating during the dissolution step.[1] Heat the solvent to boiling first, then add it to the crude solid in portions until dissolution is just complete.

Problem: No crystals are forming after cooling.

  • Potential Cause 1: The solution is not supersaturated. This is often due to using too much solvent.[10]

    • Solution: First, try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the liquid.[10] If that fails, add a "seed crystal" (a tiny amount of the crude or pure solid) to provide a nucleation site.[10] As a last resort, boil off some solvent and re-cool.[10]

  • Potential Cause 2: The solution cooled too rapidly. Rapid cooling can sometimes lead to an oil or an amorphous precipitate instead of crystals.[10]

    • Solution: Ensure the hot, filtered solution is allowed to cool slowly and undisturbed to room temperature before moving it to an ice bath.[1] Insulating the flask can promote slower cooling.[10]

Problem: The product "oiled out" instead of crystallizing.

  • Potential Cause 1: The solution became supersaturated at a temperature above the melting point of the solute. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities depressing the melting point.[10]

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool more slowly.[10]

  • Potential Cause 2: High concentration of impurities. Impurities can interfere with crystal lattice formation.[10]

    • Solution: If the product oils out, consider if a pre-purification step is needed or if a charcoal treatment (as described for colored impurities) might help remove the problematic substances.[10]

G start Unsatisfactory Recrystallization Result low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product no_crystals No Crystals / Oiling Out start->no_crystals cause_ly1 Incomplete Extraction low_yield->cause_ly1 cause_ly2 High Solubility in Cold Solvent low_yield->cause_ly2 cause_ly3 Too Much Solvent Used low_yield->cause_ly3 cause_cp1 Colored Organic Impurities colored_product->cause_cp1 cause_cp2 Thermal Decomposition colored_product->cause_cp2 cause_nc1 Too Much Solvent / Not Supersaturated no_crystals->cause_nc1 cause_nc2 Cooling Too Rapidly no_crystals->cause_nc2 cause_nc3 High Impurity Level no_crystals->cause_nc3 sol_ly1 Perform Second Extraction cause_ly1->sol_ly1 sol_ly2 Use Ice Bath for Final Cooling cause_ly2->sol_ly2 sol_ly3 Boil Off Excess Solvent cause_ly3->sol_ly3 sol_cp1 Use Decolorizing Carbon cause_cp1->sol_cp1 sol_cp2 Avoid Prolonged / Excessive Heating cause_cp2->sol_cp2 cause_nc1->sol_ly3 sol_nc1 Scratch Flask / Add Seed Crystal cause_nc1->sol_nc1 sol_nc2 Ensure Slow, Undisturbed Cooling cause_nc2->sol_nc2 cause_nc3->sol_cp1 sol_nc3 Add More Solvent & Recool Slowly cause_nc3->sol_nc3

Caption: Troubleshooting workflow for recrystallization issues.

Experimental Protocol: Recrystallization from Acetone

This protocol details the purification of crude this compound that contains inorganic salt impurities.[1][3]

Materials and Equipment:

  • Crude this compound

  • Acetone

  • Erlenmeyer flasks (x2)

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution and Extraction:

    • Place the crude solid mixture into an Erlenmeyer flask.[1]

    • Add a volume of acetone and, while stirring, bring the mixture to a boil using a heating mantle.[3] Continue adding hot acetone in portions until all the organic material appears to have dissolved, leaving the insoluble inorganic salts behind.[3] Using the minimum amount of hot solvent necessary is key.

  • Hot Filtration:

    • Quickly filter the hot solution through a Büchner funnel to remove the insoluble inorganic salts.[1][3] This step should be performed rapidly to prevent the desired product from crystallizing prematurely in the funnel. Pre-heating the funnel can be beneficial.

    • Collect the hot, clear filtrate in a clean Erlenmeyer flask.[1]

  • Crystallization:

    • Cover the flask containing the filtrate and allow it to cool slowly and undisturbed to room temperature.[1] Crystal formation should begin during this stage.

    • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the purified product.[1]

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a clean Büchner funnel.[1]

    • Wash the collected crystals with a small amount of cold acetone to rinse away any remaining soluble impurities.[1]

    • Allow the crystals to air dry on the filter paper under vacuum for several minutes. For complete drying, transfer the crystals to a watch glass and dry at 100°C. This will also ensure the conversion of any hydrated acid to its anhydrous form.[3]

References

optimizing reaction conditions for 2,3-Pyrazinedicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2,3-pyrazinedicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited and well-established method is the oxidation of quinoxaline (B1680401).[1][2][3] This method is known for providing good yields, typically in the range of 75-77%, when using potassium permanganate (B83412) as the oxidizing agent.[2][3]

Q2: I am experiencing low yields in my synthesis. What are the most likely causes?

A2: Low yields can stem from several factors. The primary areas to investigate are the purity of your starting material (quinoxaline), the efficiency of the oxidation reaction, and the effectiveness of the product isolation and purification steps.[2] For instance, in the initial synthesis of quinoxaline, using aqueous glyoxal (B1671930) solutions without sodium bisulfite can lead to significantly lower yields of about 30% due to the formation of resinous by-products.[2][4]

Q3: Are there more environmentally friendly alternatives to the potassium permanganate oxidation method?

A3: Yes, greener alternatives that avoid the formation of large quantities of manganese dioxide waste are available. One such method involves the use of sodium chlorate (B79027) as the oxidant in an acidic medium with a copper sulfate (B86663) catalyst.[5] This reaction is reported to be milder and easier to control.[5]

Q4: How can I improve the yield of the initial quinoxaline synthesis?

A4: A critical factor in the synthesis of quinoxaline from o-phenylenediamine (B120857) and glyoxal is the use of a glyoxal-sodium bisulfite adduct. This simple step can dramatically increase the yield from approximately 30% to as high as 85-90% by minimizing the formation of undesirable resinous side products.[2][4]

Q5: My final product is discolored. What could be the reason and how can I purify it?

A5: Discoloration, often a tan or brown hue, can be due to the formation of tarry byproducts, especially if the reaction temperature was too high.[2] The presence of excess hydrochloric acid during workup can also cause the product to darken and decompose if heated too strongly or for an extended period.[4] Purification can be achieved by recrystallization from boiling water with the use of decolorizing carbon, or by extraction with hot acetone (B3395972).[1][4]

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation of Quinoxaline Step

SymptomPossible CauseSuggested Solution
Reaction does not proceed to completion (starting material remains).Insufficient amount of oxidizing agent.Ensure the correct molar ratio of oxidizing agent to quinoxaline is used. For potassium permanganate, a significant excess is typically required.[4]
Poor mixing of the reactants.Ensure vigorous and efficient stirring throughout the addition of the oxidizing agent to maintain a homogeneous reaction mixture.[2]
A large amount of brown, tarry byproduct is formed.Reaction temperature is too high or "hot spots" are forming.Ensure efficient stirring throughout the addition of the oxidizing agent. Maintain the recommended reaction temperature for the chosen method.[2]
Rate of addition of the oxidizing agent is too fast.Add the oxidizing agent solution in a thin, steady stream to control the exothermic reaction and maintain a gentle boil.[4]
Low recovery of the final product after workup.Incomplete precipitation of the acid.Ensure the solution is sufficiently acidified (e.g., to Congo red paper) and cooled for an adequate amount of time to maximize precipitation.[1]
Inefficient extraction from the salt cake.The ease of removing the dicarboxylic acid from potassium chloride depends on the amount of water present. If the yield is low, the potassium chloride should be set aside for an additional extraction with boiling acetone.[4]

Issue 2: Difficulties in Product Purification

SymptomPossible CauseSuggested Solution
Product is contaminated with inorganic salts (e.g., KCl, MnO2).Inadequate washing of the manganese dioxide cake.Thoroughly wash the manganese dioxide cake with hot water to recover all the product.[2]
Co-precipitation of salts with the product.Purify the crude product by recrystallization from a suitable solvent like water or acetone, in which the inorganic salts have low solubility.[6]
Product darkens upon heating.Presence of impurities or thermal instability.Dry the product at a controlled temperature (e.g., 100-110°C) to avoid decomposition.[4] The product itself is known to darken somewhat on heating.[4]
Recrystallization yields are low.Choice of solvent or cooling rate.For recrystallization from water, a loss of about 17% can be expected.[4] Ensure slow cooling to promote the formation of pure crystals.

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Starting MaterialOxidizing AgentCatalystReported YieldReference
QuinoxalinePotassium PermanganateNone75-77%[3][4]
QuinoxalineSodium ChlorateCopper Sulfate/Sulfuric Acid40-56%[5]

Table 2: Key Reaction Parameters for Quinoxaline Synthesis

ReactantsSolventKey ReagentTemperatureReported YieldReference
o-phenylenediamine, glyoxalWaterNone70-80°C~30%[4]
o-phenylenediamine, glyoxal-sodium bisulfiteWaterSodium CarbonateRoom Temperature85-90%[2][4]

Experimental Protocols

Protocol 1: Synthesis of Quinoxaline from o-Phenylenediamine and Glyoxal-Sodium Bisulfite

  • Dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.

  • In a separate vessel, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approximately 80°C).

  • With stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution.

  • Allow the mixture to stand for 15 minutes, then cool to room temperature.

  • Add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or crystalline solid.

  • Extract the mixture with three 300-mL portions of ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate on a steam bath.

  • Distill the residual liquid under reduced pressure to obtain pure quinoxaline (boiling point 108–112°C/12 mm). The expected yield is 85–90%.[2]

Protocol 2: Synthesis of this compound via Potassium Permanganate Oxidation

  • In a 12-L three-necked flask equipped with a mechanical stirrer and reflux condenser, place 4 L of hot (approximately 90°C) water and 145 g (1.12 moles) of quinoxaline.

  • With rapid stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through a dropping funnel.

  • The rate of addition should be adjusted to maintain a gentle boiling of the reaction mixture (this typically takes about 1.5 hours).[4]

  • After the addition is complete, cool the reaction mixture and filter through a large Büchner funnel to remove the manganese dioxide.

  • Wash the manganese dioxide cake thoroughly with hot water.

  • Combine the filtrate and washings and evaporate under reduced pressure to a volume of approximately 3 L.[4]

  • Cautiously add 550 ml of 36% hydrochloric acid with gentle swirling or stirring.

  • Continue evaporation under reduced pressure until a moist cake of solid potassium chloride and this compound remains.

  • To purify, mix the solid with about 200 ml of water, add 2 L of acetone, and boil under reflux for 15 minutes.

  • Cool to room temperature and filter. Repeat the extraction of the solid with 1 L of boiling acetone.

  • Combine the acetone filtrates and distill to obtain the crude product.

  • For further purification, the crude solid can be recrystallized from approximately 150 ml of water with decolorizing carbon. The expected yield of material melting at 165–167°C (dec.) is 140–145 g (75–77%).[4]

Visualizations

G cluster_synthesis Synthesis Workflow A o-Phenylenediamine + Glyoxal-sodium bisulfite B Condensation Reaction A->B C Quinoxaline Isolation (Ether Extraction & Distillation) B->C D Pure Quinoxaline C->D E Oxidation with KMnO4 D->E F Filtration (Removal of MnO2) E->F G Acidification with HCl F->G H Crude Product Isolation G->H I Purification (Acetone Extraction/Recrystallization) H->I J This compound I->J

Caption: Overall workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed Check_Quinoxaline Check Quinoxaline Purity Start->Check_Quinoxaline Evaluate_Oxidation Evaluate Oxidation Step Start->Evaluate_Oxidation Review_Isolation Review Isolation/Purification Start->Review_Isolation Sol_Quinoxaline Redo quinoxaline synthesis using glyoxal-sodium bisulfite. Check_Quinoxaline->Sol_Quinoxaline Sol_Oxidation Adjust oxidant:substrate ratio. Control rate of addition. Ensure vigorous stirring. Evaluate_Oxidation->Sol_Oxidation Sol_Isolation Thoroughly wash byproducts. Ensure efficient extraction. Recrystallize final product. Review_Isolation->Sol_Isolation

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Oxidation of Quinoxaline to 2,3-Pyrazinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,3-pyrazinedicarboxylic acid from quinoxaline (B1680401). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on various oxidative methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for oxidizing quinoxaline to this compound?

The most established method is the oxidation of quinoxaline using a strong oxidizing agent, which cleaves the benzene (B151609) ring of the quinoxaline molecule.[1] The traditional and most frequently cited method utilizes potassium permanganate (B83412).[2] Alternative methods include the use of sodium chlorate (B79027) in an acidic medium and electrochemical oxidation, which are considered greener alternatives due to the reduction of hazardous byproducts.[3]

Q2: What are the common challenges encountered during the potassium permanganate oxidation of quinoxaline?

Common issues with the potassium permanganate method include low yields, difficulties in filtering the voluminous manganese dioxide byproduct, and contamination of the final product with manganese salts.[4] Precise control of the reaction temperature and the rate of permanganate addition is crucial to avoid the formation of tar-like substances.[4]

Q3: Are there more environmentally friendly alternatives to the potassium permanganate method?

Yes, greener alternatives that minimize the production of large quantities of manganese dioxide waste are available. One such method employs sodium chlorate as the oxidant in an acidic medium with a copper sulfate (B86663) catalyst.[3] Another promising approach is the electrochemical oxidation of quinoxaline, which can regenerate the oxidizing agent in situ, thereby reducing waste and reagent consumption.[3]

Q4: How can I improve the yield of the initial quinoxaline synthesis?

A critical factor in the synthesis of quinoxaline from o-phenylenediamine (B120857) and glyoxal (B1671930) is the use of a glyoxal-sodium bisulfite adduct. This simple step can significantly increase the yield from approximately 30% to as high as 85-90% by minimizing the formation of undesirable resinous side products.[3]

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation of Quinoxaline
SymptomPossible CauseSuggested Solution
Reaction does not proceed to completion (starting material remains) Insufficient amount of oxidizing agent.Ensure the correct molar ratio of oxidizing agent to quinoxaline is used. For potassium permanganate, a significant excess is typically required.[2]
A large amount of brown, tarry byproduct is formed Reaction temperature is too high or "hot spots" are forming.Ensure efficient stirring throughout the addition of the oxidizing agent. Maintain the recommended reaction temperature for the chosen method. For the permanganate reaction, the rate of addition should be controlled to maintain a gentle boil.[2]
Low yield with the sodium chlorate method Catalyst inefficiency or incorrect pH.Verify the use of copper sulfate as a catalyst and ensure the reaction is conducted in a sulfuric acid medium.[3]
Issue 2: Difficulties in Product Isolation and Purification
SymptomPossible CauseSuggested Solution
Reaction mixture is difficult to filter (with KMnO₄ method) The voluminous precipitate of manganese dioxide ("manganese mud") clogs the filter paper.Use a large Büchner funnel and a robust filter flask setup. Allow the mixture to cool slightly to make it easier to handle before filtration. Scrape the manganese dioxide cake and resuspend it in hot water, then filter again. Repeat this washing step to ensure complete extraction of the product.[4]
Final product is contaminated with a brown/black solid Incomplete removal of manganese dioxide.After the initial filtration, dissolve the crude product in a suitable solvent like acetone (B3395972) and filter again to remove any residual manganese dioxide. The use of decolorizing carbon during recrystallization can also help remove colored impurities.[4]
Final product has a lingering odor of hydrochloric acid Residual acid from the work-up.Drying the product in a vacuum desiccator over sodium hydroxide (B78521) pellets can effectively remove the residual acid.[4]

Quantitative Data Summary

The following table summarizes the reported yields and conditions for different methods of oxidizing quinoxaline to this compound.

Oxidizing AgentCatalyst/MediumReaction TimeTemperatureReported YieldReference
Potassium PermanganateAlkaline~1.5 hours (addition)Gentle boiling75-77% (purified)[4]
Sodium ChlorateCopper Sulfate / Sulfuric AcidNot specifiedNot specifiedNot specified[1]
Electrochemical OxidationCopper anode, regenerated KMnO₄Not specifiedNot specifiedup to 72% (substance efficiency)[5]
Electrochemical OxidationNickel electrode, regenerated KMnO₄Not specifiedNot specifiedup to 85% (substance efficiency)[6]

Experimental Protocols

Protocol 1: Oxidation of Quinoxaline using Potassium Permanganate

This protocol is adapted from Organic Syntheses.[7]

Reaction Setup: In a large three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 145 g (1.12 moles) of quinoxaline and 4 L of hot water (approximately 90°C).[4]

Oxidation: With vigorous stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through the dropping funnel. The rate of addition should be controlled to maintain a gentle boiling of the reaction mixture. This addition typically takes about 1.5 hours.[4]

Workup and Filtration: After the addition is complete, cool the mixture slightly and filter it through a large Büchner funnel to remove the manganese dioxide.[4]

Washing: Transfer the manganese dioxide cake back to the flask, create a smooth paste with 1 L of fresh hot water, and filter again. Repeat this washing procedure.[4]

Isolation of Crude Product: Combine all the filtrates (total volume will be around 10 L) and evaporate under reduced pressure to a volume of approximately 3 L. Cautiously add 550 ml of 36% hydrochloric acid while stirring. Continue the evaporation under reduced pressure until a moist solid cake of potassium chloride and the desired product remains.[4]

Purification: Transfer the solid cake to a flask and add 200 ml of water, followed by 2 L of acetone. Boil the mixture under reflux for 15 minutes, then cool to room temperature and filter. Return the solid on the filter to the flask, add 100 ml of water, and extract with 1 L of boiling acetone as before. Combine the acetone filtrates and distill off the acetone to obtain the crude pyrazine-2,3-dicarboxylic acid.[4]

Final Purification (Recrystallization): Dissolve the crude solid by refluxing with 2.5 L of acetone. Add 10 g of decolorizing carbon, reflux for another 5 minutes, and filter the hot solution. Evaporate the acetone from the filtrate to yield the purified pyrazine-2,3-dicarboxylic acid as a light-tan crystalline solid. The typical yield is 75-77%.[4]

Visualizations

Oxidation_Workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_workup Work-up & Purification cluster_product Final Product quinoxaline Quinoxaline KMnO4 Potassium Permanganate (aq., hot) quinoxaline->KMnO4 NaClO3 Sodium Chlorate (acidic, CuSO₄) quinoxaline->NaClO3 Electrochem Electrochemical Oxidation quinoxaline->Electrochem Filtration Filtration (removal of MnO₂ for KMnO₄) KMnO4->Filtration Acidification Acidification NaClO3->Acidification Electrochem->Acidification Filtration->Acidification Extraction Extraction Acidification->Extraction Recrystallization Recrystallization Extraction->Recrystallization PDCA This compound Recrystallization->PDCA

Caption: Experimental workflow for the oxidation of quinoxaline.

Troubleshooting_Logic cluster_solutions_yield Troubleshooting Low Yield cluster_solutions_purity Troubleshooting Impurities Start Start Experiment CheckYield Check Yield & Purity Start->CheckYield LowYield Low Yield? CheckYield->LowYield Unsatisfactory Success Successful Synthesis CheckYield->Success Satisfactory ImpureProduct Impure Product? LowYield->ImpureProduct No CheckReagents Check Reagent Stoichiometry & Purity LowYield->CheckReagents Yes Recrystallize Recrystallize Product ImpureProduct->Recrystallize Yes OptimizeConditions Optimize Reaction Conditions (Temp., Time, Stirring) CheckReagents->OptimizeConditions ImproveWorkup Improve Work-up Procedure OptimizeConditions->ImproveWorkup ImproveWorkup->CheckYield Charcoal Use Decolorizing Carbon Recrystallize->Charcoal Wash Thoroughly Wash Byproducts Charcoal->Wash Wash->CheckYield

Caption: Logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Stability of 2,3-Pyrazinedicarboxylic Acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of 2,3-Pyrazinedicarboxylic acid in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solution?

Q2: How does pH affect the stability of this compound solutions?

There is evidence to suggest that this compound may degrade under strongly acidic conditions, especially when heated. One synthetic procedure notes that the compound tends to darken and decompose if heated too strongly or for an extended period in the presence of excess hydrochloric acid.[2] Therefore, it is advisable to use buffered solutions and avoid highly acidic environments, particularly at elevated temperatures. The stability in alkaline conditions has not been extensively reported, but as with many carboxylic acids, salt formation is expected, which may influence its properties.

Q3: Is this compound sensitive to temperature in aqueous solution?

Yes, elevated temperatures can promote the degradation of this compound, especially in the presence of strong acids.[2] While it is stable enough to be dried at 100°C in its solid, anhydrous form, prolonged heating of its aqueous solution is not recommended without specific stability data for your experimental conditions.[1][2] For long-term storage, refrigeration is advisable.

Q4: What is the photostability of this compound in solution?

There is no specific data available regarding the photostability of this compound in aqueous solutions. As a general precautionary measure for aromatic carboxylic acids, it is recommended to protect solutions from direct light, especially from UV sources, to prevent potential photodegradation.

Q5: What are the recommended storage conditions for aqueous solutions of this compound?

For short-term use, aqueous solutions can be stored at room temperature, protected from light. For long-term storage, it is recommended to store solutions at 2-8°C in a tightly sealed container and protected from light. If possible, using a buffered solution (e.g., phosphate (B84403) buffer, pH 6-7) may help maintain stability.

Q6: Are there any known degradation products of this compound?

Specific degradation products in aqueous solution under various stress conditions have not been well-documented in the available literature. A forced degradation study would be necessary to identify and characterize potential degradants.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration (yellowing or browning) of the aqueous solution over time. Degradation of the compound, possibly due to exposure to light, elevated temperature, or inappropriate pH.1. Prepare fresh solutions for critical experiments. 2. Store stock solutions in amber vials or wrap containers in aluminum foil to protect from light. 3. Store solutions at a lower temperature (e.g., 2-8°C). 4. Ensure the pH of the solution is near neutral if compatible with your experimental design.
Precipitation observed in the solution upon storage. Limited solubility at the storage temperature or a change in pH affecting solubility.1. Confirm the concentration is within the solubility limits at the storage temperature. 2. Warm the solution gently to see if the precipitate redissolves. 3. Use a buffered solution to maintain a consistent pH.
Inconsistent experimental results using the same stock solution. Degradation of the stock solution over time.1. Prepare fresh stock solutions more frequently. 2. Perform a quick quality check of the stock solution before use (e.g., using UV-Vis spectroscopy to check for changes in the absorbance spectrum). 3. Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles if stored frozen.

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile (B52724) and methanol

  • Phosphate buffer (pH 7.0)

  • Suitable HPLC column (e.g., C18)

  • HPLC system with a UV detector

  • Photostability chamber

  • Temperature-controlled oven and water bath

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in HPLC-grade water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution (in a neutral buffer) at 60°C for 24 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Identify and, if possible, characterize any significant degradation products.

Visualizations

experimental_workflow stock Prepare Stock Solution (1 mg/mL in Water/Buffer) stress_conditions Apply Stress Conditions stock->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidative Degradation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Degradation (60°C) stress_conditions->thermal photo Photolytic Degradation (ICH Q1B) stress_conditions->photo sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis (Stability-Indicating Method) sampling->analysis data_analysis Data Analysis (% Degradation, Impurity Profile) analysis->data_analysis

Caption: Workflow for a forced degradation study.

logical_relationship stability Aqueous Solution Stability factors Influencing Factors stability->factors is affected by ph pH factors->ph temp Temperature factors->temp light Light factors->light outcomes Potential Outcomes factors->outcomes leading to degradation Chemical Degradation outcomes->degradation precipitation Precipitation outcomes->precipitation discoloration Discoloration outcomes->discoloration

Caption: Factors influencing aqueous stability.

References

preventing decomposition of 2,3-Pyrazinedicarboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,3-Pyrazinedicarboxylic Acid

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound. The primary focus is on preventing decomposition and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common visual signs of this compound decomposition during synthesis?

A1: The most common signs of decomposition are a darkening of the product and the evolution of gas.[1] The pure compound is typically a white to off-white powder.[2] If your product turns brown, darkens upon heating, or if you observe significant foaming or gas evolution (CO₂) during acidification, decomposition is likely occurring.[1] Tar formation can also happen with uncontrolled reaction temperatures.[3]

Q2: At what stages of the synthesis is decomposition most likely to occur?

A2: Decomposition is most prevalent during two key stages:

  • Oxidation: If the reaction temperature is not well-controlled, localized "hot spots" can cause the degradation of the starting material and product, leading to tar-like substances.[3]

  • Acidification and Workup: During the addition of strong acid (like HCl) to isolate the product, heating too strongly or for an extended period can cause the dicarboxylic acid to darken and decompose.[1] Vigorous evolution of carbon dioxide (decarboxylation) can also occur if the acid is added too quickly.[1]

Q3: What is the recommended drying temperature for the final product?

A3: The product should be dried at 100-110°C. This temperature is sufficient to convert any hydrated forms of the acid to the anhydrous state without causing significant decomposition.[1][4] Some variants of the acid, such as 2-methyl-5,6-pyrazinedicarboxylic acid, are noted to be somewhat unstable at elevated temperatures and should not be heated above 100°C for long periods.[1] The melting point is often reported with decomposition, typically around 188°C.[2][4]

Q4: What are the most common impurities in crude this compound?

A4: Common impurities depend on the synthetic route but often include:

  • Inorganic Salts: Byproducts like manganese dioxide (MnO₂) and potassium chloride (KCl) are common when using potassium permanganate (B83412) for oxidation followed by acidification with HCl.[2][3]

  • Unreacted Starting Material: Incomplete oxidation can leave residual quinoxaline (B1680401) in the crude product.[3]

  • Degradation Products: Tars or colored impurities can form from overheating.[1][3]

Troubleshooting Guide

Problem / Symptom Probable Cause Recommended Solution
Low Final Yield Incomplete Oxidation: Insufficient oxidizing agent was used.Ensure the correct molar ratio of the oxidizing agent is used. For potassium permanganate, a significant excess is often required.[5]
Poor Isolation: The product was not efficiently extracted from the large volume of inorganic salts.The ease of removing the dicarboxylic acid from salts like KCl depends on the water content. If the yield is low, the salt cake should be set aside for an additional extraction with boiling acetone (B3395972).[1][2]
Product is Dark Brown or Tarry Overheating During Oxidation: Uncontrolled addition of the oxidant created localized hot spots.Control the rate of addition for exothermic oxidations (e.g., with KMnO₄) to maintain a steady, gentle boil and ensure vigorous stirring.[3]
Overheating During Workup: The product was heated too strongly or for too long in the presence of excess acid.Avoid excessive heating during the evaporation and isolation steps after acidification.[1]
Vigorous Foaming/Gas During Acidification Decarboxylation: The acid was added too quickly, causing a rapid breakdown of the dicarboxylic acid.Cautiously and slowly add the acid while stirring the solution.[1] Cooling the mixture in an ice bath during this step can also help control the reaction rate.
Final Product Contains Inorganic Salts Inefficient Purification: Salts like KCl were not fully removed during the washing/extraction steps.Boil the crude solid mixture with acetone. This compound is soluble in hot acetone, while the inorganic salts are not. Filter the hot solution to remove the salts.[2]

Comparative Synthesis Data

The following table summarizes conditions for different methods of synthesizing this compound from quinoxaline.

Parameter Method 1: Potassium Permanganate (KMnO₄) Method 2: Sodium Chlorate (NaClO₃)
Oxidizing Agent Potassium PermanganateSodium Chlorate
Catalyst/Medium Water, Self-refluxingCopper Sulfate / Concentrated Sulfuric Acid
Reaction Temperature Gentle boiling (~100°C)80°C
Key Advantages Well-established, high-yielding procedure.[6]Milder reaction, moderate and easily controlled temperature.[7]
Key Disadvantages Generates a large amount of manganese dioxide waste.[3]Requires handling of concentrated sulfuric acid and a heavy metal catalyst.
Reported Yield 75-77%[6]~50%[7]

Experimental Protocols & Workflows

Protocol: Synthesis via Quinoxaline Oxidation with KMnO₄

This protocol is adapted from a standard, high-yield procedure and includes critical notes to prevent decomposition.

1. Oxidation:

  • In a large three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 145 g (1.12 moles) of quinoxaline with 4 L of hot water (~90°C).[3]

  • With vigorous stirring, slowly add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate.

  • CRITICAL: Control the addition rate to maintain a gentle, steady boiling of the reaction mixture. This prevents localized overheating. The addition should take approximately 1.5 hours.[3]

2. Workup and Filtration:

  • After the addition is complete, cool the mixture slightly and filter it through a large Büchner funnel to remove the precipitated manganese dioxide.

  • Return the manganese dioxide cake to the flask, create a paste with 1 L of fresh hot water, stir well, and filter again. Repeat this washing step to recover any trapped product.[1]

3. Isolation and Acidification:

  • Combine all aqueous filtrates and evaporate under reduced pressure to a volume of about 3 L.

  • CRITICAL: Cautiously and slowly add 550 ml of 36% hydrochloric acid while stirring. Vigorous foaming from CO₂ evolution can occur if the acid is added too quickly.[1]

  • Continue evaporation under reduced pressure until a moist cake of solid potassium chloride and the product remains. Do not overheat the acidic mixture. [1]

4. Purification:

  • Transfer the solid cake to a dry flask. Add 2 L of acetone and boil under reflux for 15 minutes to dissolve the dicarboxylic acid.

  • Cool the mixture and filter to remove the insoluble potassium chloride. Perform a second extraction on the salt cake with 1 L of boiling acetone to maximize recovery.[1]

  • Combine the acetone filtrates and distill off the acetone to obtain the crude product.

  • Recrystallize the crude solid from approximately 2.5 L of fresh acetone.

  • Dry the final product in an oven at 100-110°C to obtain the anhydrous acid.[1][4]

Diagrams

SynthesisWorkflow cluster_synthesis Synthesis Workflow start_end start_end process process critical critical pitfall pitfall product product Start Quinoxaline (Starting Material) Oxidation 1. Oxidation with KMnO₄ Start->Oxidation Control Critical: Control Temp. Avoid Hot Spots Oxidation->Control Filtration 2. Filter MnO₂ Oxidation->Filtration Control->Oxidation Success Decomp1 Decomposition (Tar Formation) Control->Decomp1 Failure Acidification 3. Acidify with HCl Filtration->Acidification Control2 Critical: Add Acid Slowly Avoid Excess Heat Acidification->Control2 Extraction 4. Acetone Extraction (Remove Salts) Acidification->Extraction Control2->Acidification Success Decomp2 Decomposition (Decarboxylation) Control2->Decomp2 Failure Recrystal 5. Recrystallize & Dry (≤110°C) Extraction->Recrystal End Pure 2,3-Pyrazinedicarboxylic Acid Recrystal->End

Caption: Synthesis workflow highlighting critical control points to prevent decomposition.

TroubleshootingFlowchart problem problem symptom symptom cause cause solution solution p1 Problem: Low Yield or Impure Product s1 Is the product dark/tarry? p1->s1 s2 Did you observe foaming during acidification? s1->s2 No c1 Probable Cause: Overheating during oxidation or acid workup. s1->c1 Yes s3 Does analysis show inorganic impurities? s2->s3 No c2 Probable Cause: Decarboxylation due to rapid acid addition. s2->c2 Yes c3 Probable Cause: Inefficient removal of salts (e.g., KCl). s3->c3 Yes sol1 Solution: Improve temperature control. Do not heat acidic mixture excessively. c1->sol1 sol2 Solution: Add acid slowly and with cooling. c2->sol2 sol3 Solution: Perform thorough extraction of crude product with boiling acetone. c3->sol3

Caption: Troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: Purification of 2,3-Pyrazinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,3-Pyrazinedicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from quinoxaline (B1680401)?

A1: Common impurities include inorganic salts like manganese dioxide (MnO₂) and potassium chloride (KCl), which are byproducts of the oxidation of quinoxaline with potassium permanganate (B83412) followed by acidification with hydrochloric acid.[1] Unreacted starting materials and colored byproducts may also be present, causing the product to darken upon heating.[1][2]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a white to off-white crystalline solid or powder.[1] Its melting point is reported with decomposition and can vary depending on the rate of heating.[2] Commonly cited melting points are around 183-185°C (dec.) and 188°C (dec.).[1][2] The compound can exist in a hydrated form, which converts to the anhydrous form upon heating to 100°C.[1][2]

Q3: What are suitable solvents for the recrystallization of this compound?

A3: Water and acetone (B3395972) are the most commonly used solvents for the recrystallization of this compound.[2][3][4][5] It is soluble in methanol (B129727) and ethyl acetate, and slightly soluble in ethanol, diethyl ether, chloroform, and benzene.[6]

Q4: How can I remove inorganic salt impurities from my crude product?

A4: A primary method for removing inorganic salts like potassium chloride is to exploit the solubility difference between the desired acid and the salts. Boiling the crude product with a solvent like acetone, in which this compound is soluble but the inorganic salts are not, is an effective technique.[1][2] Subsequent filtration of the hot solution will separate the insoluble salts.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield After Purification Incomplete initial extraction of the acid from the reaction mixture.Ensure the crude product mixture containing potassium chloride is thoroughly extracted with boiling acetone. The ease of extraction can depend on the amount of residual water.[2]
Significant loss during recrystallization.Optimize the recrystallization process. Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution slowly to maximize crystal formation and minimize the amount of product remaining in the mother liquor.[7] A reported recrystallization from water resulted in a 17% loss.[2]
Product is Colored (Not White) Presence of resinous byproducts from the synthesis.During recrystallization, decolorize the hot solution by adding activated carbon before filtration.[2][8]
Decomposition of the product due to excessive heating.Avoid prolonged heating at high temperatures, as this compound can darken and decompose.[2] This is particularly important if excess hydrochloric acid is present during the workup.[2]
Product Fails to Crystallize Solution is too dilute.Concentrate the solution by carefully evaporating some of the solvent.
Presence of impurities inhibiting crystallization.Attempt to "seed" the solution with a small crystal of pure this compound. If this fails, an additional purification step, such as a second recrystallization or column chromatography, may be necessary.
Persistent Odor of Hydrochloric Acid Trapped HCl in the crystalline solid.Dry the product in a vacuum desiccator over sodium hydroxide (B78521) pellets for several hours.[2]

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is suitable for purifying this compound when a higher purity is desired, though some product loss is expected.[2]

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • For every gram of crude product, add approximately 10-15 mL of deionized water.

  • Heat the mixture to boiling while stirring to dissolve the solid.

  • Once the solid is dissolved, add a small amount of activated carbon (approximately 1-2% of the solute weight) to the hot solution to decolorize it.

  • Boil the solution for a few more minutes.

  • Filter the hot solution through a pre-heated Büchner funnel to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the purified product.

  • Collect the crystals by vacuum filtration using a clean Büchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified crystals in an oven at 100-110°C for several hours to obtain the anhydrous form.[2]

Protocol 2: Purification by Acetone Extraction and Recrystallization

This protocol is particularly effective for removing inorganic salt impurities.[2]

Materials:

  • Crude this compound containing inorganic salts

  • Acetone

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Transfer the crude solid mixture to a round-bottom flask.

  • Add a sufficient amount of acetone to the flask (e.g., for 140-145 g of crude solid containing KCl, about 2 liters of acetone can be used).[2]

  • Heat the mixture to reflux with stirring for approximately 15 minutes. This will dissolve the this compound while leaving the inorganic salts largely undissolved.

  • Cool the mixture to room temperature and filter through a Büchner funnel to remove the insoluble inorganic salts.

  • The solid on the filter can be returned to the flask and re-extracted with boiling acetone to ensure complete recovery of the product.[2]

  • Combine the acetone filtrates and distill off the acetone, possibly under reduced pressure, to obtain the solid this compound.

  • For further purification, dissolve the obtained solid by refluxing with fresh acetone.

  • If necessary, treat the hot acetone solution with decolorizing carbon and filter while hot.

  • Evaporate the acetone from the filtrate to yield the purified, light-tan crystalline solid.[2]

  • Dry the product in an oven at 100°C to remove any residual solvent and water.[2]

Quantitative Data Summary

Solubility of this compound

SolventQualitative Solubility
WaterSoluble / Slightly Soluble[1][6]
MethanolSoluble[6]
AcetoneSoluble[6]
Ethyl AcetateSoluble[6]
EthanolSlightly Soluble[6]
Diethyl EtherSlightly Soluble[6]
ChloroformSlightly Soluble[6]
BenzeneSlightly Soluble[6]
Petroleum EtherSlightly Soluble[6]

Note: Inconsistencies in reported qualitative solubility may depend on specific experimental conditions.[6]

Reported Yields and Purity

Purification MethodStarting MaterialReported YieldMelting Point of Purified ProductReference
Recrystallization from waterCrude acid from quinoxaline oxidation~83% (after 17% loss)183–185°C (dec.)[2]
Acetone extraction and recrystallizationCrude acid from quinoxaline oxidation75–77%165–167°C (dec.)[2][3]

Visualizations

Purification_Workflow General Purification Workflow for this compound crude_product Crude this compound (contains inorganic salts, colored impurities) dissolution Dissolve in Hot Solvent (e.g., Water or Acetone) crude_product->dissolution decolorization Add Activated Carbon (Optional) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration insoluble_impurities Insoluble Impurities (MnO₂, KCl, Carbon) hot_filtration->insoluble_impurities crystallization Cool Filtrate Slowly (Crystallization) hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration mother_liquor Mother Liquor (contains soluble impurities) vacuum_filtration->mother_liquor washing Wash Crystals with Cold Solvent vacuum_filtration->washing drying Dry Purified Product (100-110°C) washing->drying pure_product Pure this compound drying->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Troubleshooting Purification Issues start Purification Issue issue_color Product is Colored? start->issue_color issue_yield Low Yield? issue_color->issue_yield No solution_color Use Activated Carbon during Recrystallization. Avoid Overheating. issue_color->solution_color Yes issue_purity Low Purity/ Incorrect MP? issue_yield->issue_purity No solution_yield Optimize Recrystallization: - Use minimum hot solvent - Cool slowly - Re-extract solids issue_yield->solution_yield Yes solution_purity Repeat Recrystallization. Ensure Complete Removal of Inorganic Salts. issue_purity->solution_purity Yes end_node Problem Solved issue_purity->end_node No solution_color->end_node solution_yield->end_node solution_purity->end_node

Caption: Troubleshooting decision tree for purification challenges.

References

formation of tar-like byproducts in 2,3-Pyrazinedicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Pyrazinedicarboxylic acid. The following sections address common issues, particularly the formation of tar-like byproducts, and offer practical solutions to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited and well-established method is the oxidation of quinoxaline (B1680401).[1] This method is known for providing good yields, typically in the range of 75-77%, when using potassium permanganate (B83412) as the oxidizing agent.[1]

Q2: What are the primary causes of low yields in this synthesis?

A2: Low yields can stem from several factors. The main areas to investigate are the purity of your starting quinoxaline, the efficiency of the oxidation reaction, and the effectiveness of the product isolation and purification steps.[1] For instance, in the initial synthesis of quinoxaline, using aqueous glyoxal (B1671930) solutions without the sodium bisulfite adduct can lead to significantly lower yields of about 30% due to the formation of resinous byproducts.[1][2]

Q3: What leads to the formation of brown, tar-like byproducts during the oxidation step?

A3: The formation of a large amount of brown, tarry byproduct is typically due to an uncontrolled exothermic reaction.[3] This can be caused by the reaction temperature being too high or the formation of localized "hot spots" within the reaction mixture, leading to the degradation of the starting material or the desired product.[1][3]

Q4: Are there more environmentally friendly alternatives to the potassium permanganate oxidation method?

A4: Yes, greener alternatives that avoid the formation of large quantities of manganese dioxide waste are available. One such method involves the use of sodium chlorate (B79027) as the oxidant in an acidic medium with a copper sulfate (B86663) catalyst.[1][4] Another promising approach is the electrochemical oxidation of quinoxaline, where the oxidizing agent is regenerated in situ, thereby reducing waste and reagent consumption.[1]

Q5: What are the common impurities in crude this compound?

A5: Common impurities include inorganic salts, such as manganese dioxide and potassium chloride, which are byproducts of the synthesis process, particularly from the oxidation of quinoxaline with potassium permanganate followed by acidification with hydrochloric acid.[5] Unreacted starting materials and colored impurities may also be present.[5] The crude product may also darken upon heating.[2][5]

Q6: How can I effectively remove the manganese dioxide byproduct?

A6: Thorough washing of the manganese dioxide filter cake with hot water is crucial.[3] After acidification and isolation of the crude product, recrystallization from a solvent like acetone (B3395972) is highly effective. Any residual fine particles of manganese dioxide are insoluble in acetone and can be removed by hot filtration.[3]

Troubleshooting Guides

Issue 1: Formation of Tar-Like Byproducts
SymptomPossible CauseSuggested Solution
A significant amount of a brown, sticky, or resinous material is observed in the reaction vessel.1. Reaction temperature is too high. 2. Localized "hot spots" due to poor heat dissipation. 3. Rate of oxidant addition is too fast.1. Ensure efficient and vigorous stirring throughout the addition of the oxidizing agent to maintain a homogeneous temperature. 2. Maintain the recommended reaction temperature; for the potassium permanganate method, the rate of addition should be controlled to sustain a gentle boil.[1][3] 3. Add the oxidizing agent solution in a thin, steady stream rather than in large portions.[3]
Issue 2: Low Yield of this compound
SymptomPossible CauseSuggested Solution
The final isolated yield is significantly lower than the expected 75-77%.1. Incomplete oxidation of quinoxaline. 2. Loss of product during workup and purification. 3. Impure quinoxaline starting material.1. Ensure the correct molar ratio of oxidizing agent to quinoxaline is used; a significant excess of potassium permanganate is typically required.[1] 2. Thoroughly wash the manganese dioxide filter cake with hot water to recover all the product.[3] 3. If synthesizing quinoxaline, use the glyoxal-sodium bisulfite adduct to minimize the formation of resinous side products and improve the yield to 85-90%.[1]
Issue 3: Difficulty in Product Purification
SymptomPossible CauseSuggested Solution
The final product is discolored (e.g., brown or black particles present).Incomplete removal of manganese dioxide.After initial filtration, dissolve the crude product in acetone and perform a hot filtration to remove insoluble manganese dioxide. The use of decolorizing carbon during recrystallization can also help remove colored impurities.[3]
The product "oils out" during recrystallization instead of forming crystals.The melting point of the impure solid is lower than the temperature of the saturated solution. This can be due to a high concentration of impurities.Return the mixture to the heat source, add more solvent to ensure the compound remains dissolved at a slightly lower temperature, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also promote crystallization over oiling out.[6]
Final product has a lingering acidic odor.Residual hydrochloric acid from the acidification step.Dry the product in a vacuum desiccator over sodium hydroxide (B78521) pellets to effectively remove any remaining acid.[3]

Data Presentation

Table 1: Reported Yields for this compound Synthesis and its Precursor

Synthesis StepMethodKey ReagentsReported YieldReference
Quinoxaline Synthesis Condensation (Optimized)o-phenylenediamine (B120857), glyoxal-sodium bisulfite85-90%[1]
Quinoxaline Synthesis Condensation (Unoptimized)o-phenylenediamine, aqueous glyoxal~30%[1][2]
This compound Synthesis OxidationQuinoxaline, Potassium Permanganate75-77%[1]
This compound Synthesis Alternative OxidationQuinoxaline, Sodium Chlorate, Copper SulfateYields are generally good, but may vary.[1][4]

Experimental Protocols

Protocol 1: Synthesis of Quinoxaline (Precursor)
  • Materials:

    • o-phenylenediamine (135 g, 1.25 moles)

    • Glyoxal-sodium bisulfite (344 g, 1.29 moles)

    • Sodium carbonate monohydrate (500 g)

    • Water

    • Ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve o-phenylenediamine in 2 L of water and heat the solution to 70°C.

    • In a separate vessel, dissolve the glyoxal-sodium bisulfite in 1.5 L of hot water (approximately 80°C).

    • With stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution.

    • Allow the mixture to stand for 15 minutes, then cool to room temperature.

    • Add the sodium carbonate monohydrate. The quinoxaline will separate as an oil or crystalline solid.

    • Extract the mixture with three 300-mL portions of ether.

    • Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate on a steam bath.

    • Distill the residual liquid under reduced pressure to obtain pure quinoxaline. The expected yield is 85–90%.[1]

Protocol 2: Oxidation of Quinoxaline to this compound
  • Materials:

    • Quinoxaline (145 g, 1.12 moles)

    • Potassium permanganate (1050 g, 6.6 moles)

    • Concentrated hydrochloric acid

    • Acetone

    • Decolorizing carbon

    • Water

  • Procedure:

    • In a 12-L three-necked flask equipped with a mechanical stirrer and reflux condenser, place 4 L of hot (approximately 90°C) water and the quinoxaline.

    • With rapid stirring, add a saturated aqueous solution of potassium permanganate through a dropping funnel. The rate of addition should be adjusted so that the reaction mixture boils gently (this typically takes about 1.5 hours).[1]

    • Cool the reaction mixture and filter through a large Büchner funnel to remove the manganese dioxide.

    • Wash the manganese dioxide cake thoroughly with hot water.

    • Combine the filtrate and washings and concentrate under reduced pressure to a volume of about 1 L.

    • Cool the solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of about 1.

    • Collect the precipitated crude this compound by filtration.

    • For purification, dissolve the crude solid by refluxing with 2.5 L of acetone. Add 10 g of decolorizing carbon, reflux for an additional 5 minutes, and filter the hot solution.

    • Evaporation of the acetone filtrate leaves the purified acid as a light-tan crystalline solid. The expected yield is 75-77%.[3]

Visualizations

G cluster_synthesis Synthesis Workflow start Start: Quinoxaline Synthesis quinoxaline React o-phenylenediamine with glyoxal-sodium bisulfite start->quinoxaline oxidation Oxidize Quinoxaline with KMnO4 quinoxaline->oxidation workup Workup: Filter MnO2, Concentrate, Acidify with HCl oxidation->workup crude_product Isolate Crude This compound workup->crude_product purification Purify by Recrystallization from Acetone crude_product->purification final_product Final Product: Pure this compound purification->final_product

Caption: Overall workflow for the synthesis of this compound.

G start Experiment Start: Synthesis of this compound check_tar Observe significant tar formation? start->check_tar tar_yes Yes check_tar->tar_yes Yes tar_no No check_tar->tar_no No troubleshoot_tar Troubleshooting: - Check stirring efficiency - Reduce rate of oxidant addition - Verify temperature control tar_yes->troubleshoot_tar proceed_workup Proceed with Workup and Purification tar_no->proceed_workup troubleshoot_tar->start Re-run experiment with adjustments check_yield Final yield is low? proceed_workup->check_yield yield_yes Yes check_yield->yield_yes Yes yield_no No check_yield->yield_no No troubleshoot_yield Troubleshooting: - Check oxidant:substrate ratio - Ensure thorough washing of MnO2 - Verify precursor purity yield_yes->troubleshoot_yield end Successful Synthesis yield_no->end troubleshoot_yield->start Re-evaluate protocol and re-run

Caption: Troubleshooting guide for tar formation and low yield.

References

Technical Support Center: Optimizing Solvent Systems for 2,3-Pyrazinedicarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing reactions involving 2,3-Pyrazinedicarboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: this compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), methanol, acetone (B3395972), and ethyl acetate (B1210297). It is described as slightly soluble in ethanol (B145695), diethyl ether, chloroform, benzene, and petroleum ether.[1] The solubility in DMSO is reported as 100 mg/mL.[1]

Q2: I am having trouble with the synthesis of this compound itself. What are the common pitfalls?

A2: Low yields in the synthesis of this compound, typically from the oxidation of quinoxaline (B1680401), can be due to several factors. A primary issue is the purity of the starting quinoxaline. Using aqueous glyoxal (B1671930) solutions without a sodium bisulfite adduct for quinoxaline synthesis can lead to low yields of around 30% due to the formation of resinous by-products.[1] Insufficient oxidizing agent or poor temperature control during the oxidation of quinoxaline can also lead to incomplete reaction or the formation of tarry byproducts.[1]

Q3: What are the common side reactions to be aware of during the esterification of this compound?

A3: Common side reactions during esterification include incomplete reaction leading to the formation of a monoester, and at higher temperatures, potential decarboxylation. The esterification is an equilibrium reaction, so it is important to use an excess of the alcohol or to remove the water that is formed to drive the reaction to completion.

Q4: How can I favor the formation of the diamide (B1670390) over the monoamide of this compound?

A4: To favor the formation of the diamide, it is important to use a sufficient excess of the aminating agent and to ensure that the reaction goes to completion. The choice of solvent can also play a role; a solvent that can dissolve both the starting material and the intermediate monoamide will help to ensure that the second amidation reaction can proceed efficiently. Using a coupling agent can also improve the yield of the diamide.

Q5: Are there greener alternatives to traditional solvents for reactions with this compound?

A5: While many published procedures use common organic solvents, research into greener alternatives is ongoing. For some reactions, solvent-free conditions or the use of more environmentally benign solvents like tert-amyl alcohol have been shown to be effective for related pyrazine (B50134) derivatives.[2]

Data Presentation: Solvent System Performance

The following tables summarize quantitative data for different reactions involving this compound and related compounds, highlighting the effect of the solvent system on the reaction outcome.

Table 1: Synthesis of this compound

Starting MaterialOxidizing AgentSolventTemperatureReaction TimeYieldReference
QuinoxalinePotassium PermanganateWaterGentle boiling1.5 hours75-77%[3]
QuinoxalineSodium ChlorateWater80-90 °CNot specified48-56%[4]

Table 2: Esterification Reactions

Carboxylic AcidAlcoholReagentsSolventTemperatureReaction TimeYieldReference
This compoundAnisalcoholDCC, DMAPNot SpecifiedRoom Temperature12 hours57%[5]
2-Chloro-3-oxo-succinic acid diethyl ester2-Ethyl acroleinAmmonium acetateEthanol80 °C5 hours96.8%[6]

Table 3: Amidation Reactions (Synthesis of Pyrazinamide (B1679903) Derivatives)

Starting MaterialAmineReagents/MethodSolventTemperatureReaction TimeYieldReference
Pyrazinecarboxylic acidVarious aminesThionyl chloride, DMFMethylene (B1212753) ChlorideReflux8 hours79.6-91.2%[7]
Pyrazinecarboxylic acidVarious aminesActivating agents (e.g., DMAP)THFNot SpecifiedNot SpecifiedNot Specified[2]
PyrazinamideN,N-dimethylformamide dimethyl acetalUltrasoundSolvent-freeRoom Temperature1 hour75%[8]

Experimental Protocols

Protocol 1: Synthesis of this compound from Quinoxaline

Materials:

  • Quinoxaline

  • Potassium permanganate

  • Water

  • Hydrochloric acid (concentrated)

  • Acetone

  • Decolorizing carbon

Procedure:

  • In a large three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve quinoxaline in hot water (approx. 90°C).[3]

  • With vigorous stirring, slowly add a saturated aqueous solution of potassium permanganate. The rate of addition should be controlled to maintain a gentle boiling of the reaction mixture. The addition typically takes about 1.5 hours.[3]

  • After the addition is complete, cool the reaction mixture and filter it through a large Büchner funnel to remove the manganese dioxide.[1]

  • Wash the manganese dioxide cake with hot water.[1]

  • Combine the filtrate and washings and concentrate under reduced pressure.[1]

  • Cool the concentrated solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of about 1.[1]

  • Collect the precipitated crude this compound by filtration.[1]

  • For purification, dissolve the crude product in boiling acetone, add decolorizing carbon, reflux for a few minutes, and filter while hot. Evaporate the acetone to obtain the purified product.[3] The expected yield is 75-77%.[3]

Protocol 2: Synthesis of Diethyl 2,3-Pyrazinedicarboxylate (General Procedure)

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Suspend this compound in a large excess of anhydrous ethanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2,3-pyrazinedicarboxylate.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 3: Synthesis of 2,3-Pyrazinedicarboxamide (General Procedure)

Materials:

  • This compound

  • Thionyl chloride

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Anhydrous solvent (e.g., methylene chloride or THF)

  • Ammonia (B1221849) solution (aqueous or in an organic solvent)

Procedure:

  • Suspend this compound in an anhydrous solvent (e.g., methylene chloride) and add a catalytic amount of DMF.[2][7]

  • Slowly add an excess of thionyl chloride to the suspension at 0°C.[7]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the formation of the diacyl chloride is complete.

  • Cool the reaction mixture and carefully add it to an excess of a cooled ammonia solution with vigorous stirring.

  • Stir the resulting mixture for a few hours at room temperature.

  • Collect the precipitated 2,3-Pyrazinedicarboxamide by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Troubleshooting Guides

Issue 1: Low Yield in Esterification
Symptom Possible Cause Suggested Solution
Reaction does not go to completion (monoester is the main product)Insufficient alcohol or inefficient water removal.Use a large excess of the alcohol (can be used as the solvent). Use a Dean-Stark trap to remove water azeotropically.
Inadequate catalysis.Ensure a sufficient amount of acid catalyst is used. Consider using a stronger acid catalyst or a coupling agent like DCC.
Formation of dark-colored byproductsReaction temperature is too high, causing decomposition.Reduce the reaction temperature and increase the reaction time. Use a milder catalyst if possible.
Difficulty in product isolationProduct is soluble in the aqueous workup phase.Ensure the aqueous phase is saturated with salt (brine) to reduce the solubility of the ester. Perform multiple extractions with an organic solvent.
Issue 2: Problems in Amidation
Symptom Possible Cause Suggested Solution
Formation of a mixture of mono- and di-amideIncomplete reaction of the intermediate monoamide.Ensure a sufficient excess of the ammonia solution is used. Increase the reaction time. Choose a solvent that ensures the solubility of the monoamide.
Low yield of the desired diamideHydrolysis of the acyl chloride intermediate.Ensure all reagents and solvents are anhydrous. Add the acyl chloride solution to the ammonia solution slowly at a low temperature.
Side reactions with the solventThe solvent is reacting with the acyl chloride.Use a non-reactive, aprotic solvent such as THF, dioxane, or toluene.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification start Select Reaction Type (Esterification/Amidation) reactants Measure this compound and Alcohol/Amine start->reactants solvent_prep Choose and Dry Solvent reactants->solvent_prep mix Combine Reactants in Solvent solvent_prep->mix catalyst Add Catalyst/Reagent (e.g., H₂SO₄ or SOCl₂) mix->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Recrystallization or Chromatography extract->purify end Characterize Final Product purify->end

Caption: A generalized experimental workflow for reactions of this compound.

troubleshooting_yield cluster_ester Esterification Issues cluster_amide Amidation Issues start Low Product Yield monoester Monoester Predominates? start->monoester Esterification monoamide Monoamide Present? start->monoamide Amidation increase_alcohol Increase Alcohol Excess or Remove Water monoester->increase_alcohol Yes incomplete_ester Incomplete Reaction? monoester->incomplete_ester No increase_time_temp Increase Reaction Time/Temp or Change Catalyst incomplete_ester->increase_time_temp increase_amine Increase Amine Excess or Change Solvent monoamide->increase_amine Yes incomplete_amide Incomplete Reaction? monoamide->incomplete_amide No check_reagents Check Reagent Purity and Anhydrous Conditions incomplete_amide->check_reagents

Caption: A troubleshooting guide for low yields in this compound reactions.

References

Validation & Comparative

2,3-Pyrazinedicarboxylic acid vs 2,5-Pyrazinedicarboxylic acid as MOF linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of organic linker is a critical determinant of the final properties and performance of Metal-Organic Frameworks (MOFs). Pyrazinedicarboxylic acids, with their rigid aromatic core and nitrogen heteroatoms, are a compelling class of linkers for the synthesis of robust and functional MOFs. This guide provides an objective comparison of two common isomers, 2,3-pyrazinedicarboxylic acid and 2,5-pyrazinedicarboxylic acid, when employed as linkers in MOF synthesis. We will delve into their structural implications and the resulting performance of the derived MOFs, supported by experimental data.

Structural Differences and Their Impact on MOF Architecture

The seemingly subtle difference in the position of the carboxylic acid groups on the pyrazine (B50134) ring has a profound impact on the coordination environment and the resulting network topology of the MOF.

  • 2,5-Pyrazinedicarboxylic Acid: The linear disposition of the carboxylate groups in the 2,5-isomer favors the formation of more linear and extended structures. This linker is well-suited for constructing highly porous and stable frameworks, such as those with the UiO-66 topology. The nitrogen atoms in the pyrazine ring can also act as additional coordination sites or as basic sites for post-synthetic modification, enhancing the functionalization potential of the resulting MOF.

  • This compound: The adjacent positioning of the carboxylate groups in the 2,3-isomer introduces a chelating effect, leading to different coordination modes with metal centers. This can result in more complex and often lower-dimensional structures compared to the 2,5-isomer. The proximity of the carboxylates can influence the geometry of the metal clusters and the overall porosity of the framework.

Performance Comparison: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes key performance metrics of MOFs synthesized with each linker. It is important to note that a direct comparison is challenging due to the use of different metal centers in the reported literature. However, the data provides valuable insights into the potential of each linker.

PropertyMOF with 2,5-Pyrazinedicarboxylic Acid LinkerMOF with this compound LinkerMetal Center
BET Surface Area 460 m²/g (Hf-UiO-66-PzDC)[1]Data not available in comparable systemsHf
170 m²/g (Hf-CAU-22-PzDC)[1]Hf
Thermal Stability Decomposes at 315 °C (Hf-UiO-66-PzDC)[1]Decomposes above 350 °C (Zn-based)Hf / Zn
Decomposes at 325 °C (Hf-CAU-22-PzDC)[1]Hf
Porosity Microporous[2]Data not available in comparable systemsZr

Note: The thermal stability for the Zn-based MOF with the 2,3-linker is a general observation from the literature and not from a direct comparative study.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for adapting these methods to new systems. Below are representative protocols for the synthesis and characterization of MOFs using both linkers.

Synthesis of a Zirconium-based MOF with 2,5-Pyrazinedicarboxylic Acid (Adapted from literature)

A water-based synthesis route has been reported for a new Zr-MOF, denoted CAU-22.[3]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2,5-Pyrazinedicarboxylic acid (H₂PzDC)

  • Formic acid

  • Deionized water

Procedure:

  • A mixture of ZrCl₄ and 2,5-pyrazinedicarboxylic acid is dissolved in a solvent mixture of water and formic acid.

  • The resulting solution is sealed in a Teflon-lined autoclave and heated.

  • After a specific reaction time, the autoclave is cooled to room temperature.

  • The resulting crystalline product is collected by filtration, washed with deionized water and a suitable organic solvent (e.g., ethanol), and dried under vacuum.

Synthesis of a Zinc-based MOF with this compound (Illustrative Example)

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve equimolar amounts of zinc nitrate hexahydrate and this compound in DMF in a screw-capped vial.

  • Seal the vial and heat it in an oven at a specific temperature for a designated period.

  • After cooling to room temperature, collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and then with a volatile solvent like ethanol (B145695) to remove unreacted starting materials and residual solvent.

  • Dry the product under vacuum.

Characterization Protocols

Thermogravimetric Analysis (TGA):

  • Place a small amount of the activated MOF sample (typically 5-10 mg) into an alumina (B75360) crucible.

  • Heat the sample in a TGA instrument from room temperature to a desired final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen) or air.

  • Record the weight loss of the sample as a function of temperature. The decomposition temperature is typically identified as the onset of significant weight loss after the removal of guest molecules.

Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Activate the MOF sample by heating it under vacuum to remove any guest molecules from the pores.

  • Place a known weight of the activated sample in a sample tube.

  • Perform nitrogen adsorption-desorption measurements at 77 K (liquid nitrogen temperature) over a range of relative pressures (P/P₀).

  • Use the adsorption data in the appropriate relative pressure range (typically 0.05 to 0.3 for microporous materials) to calculate the BET surface area using the BET equation.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical relationship between the linker structure and the resulting MOF properties, as well as a general experimental workflow for MOF synthesis and characterization.

Linker_Structure_Properties cluster_linker Linker Isomer cluster_properties MOF Properties 2,5-Pyrazinedicarboxylic_acid 2,5-Pyrazinedicarboxylic_acid High_Porosity High_Porosity 2,5-Pyrazinedicarboxylic_acid->High_Porosity High_Stability High_Stability 2,5-Pyrazinedicarboxylic_acid->High_Stability 2,3-Pyrazinedicarboxylic_acid 2,3-Pyrazinedicarboxylic_acid Complex_Topology Complex_Topology 2,3-Pyrazinedicarboxylic_acid->Complex_Topology Lower_Dimensionality Lower_Dimensionality 2,3-Pyrazinedicarboxylic_acid->Lower_Dimensionality

Caption: Influence of linker isomer on MOF properties.

MOF_Workflow Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Activation Activation Purification->Activation Characterization Characterization Activation->Characterization Property_Evaluation Property_Evaluation Characterization->Property_Evaluation End End Property_Evaluation->End

Caption: General experimental workflow for MOF synthesis and evaluation.

Conclusion

The choice between 2,3- and 2,5-pyrazinedicarboxylic acid as a linker for MOF synthesis depends heavily on the desired properties of the final material. The 2,5-isomer is a strong candidate for creating highly porous and thermally stable MOFs with well-defined, extended structures. In contrast, the 2,3-isomer offers the potential for novel and complex topologies due to its chelating nature, although this may come at the cost of lower porosity and dimensionality.

Further research is needed to provide a more direct and comprehensive comparison, particularly through the synthesis and characterization of MOFs with the same metal center using both linkers. This would allow for a more definitive assessment of their relative performance and guide the rational design of new MOFs for specific applications in catalysis, gas storage, and drug delivery. Researchers are encouraged to consider the structural implications of each isomer to best achieve their target MOF properties.

References

A Comparative Analysis of 2,3- and 2,6-Pyrazinedicarboxylic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, biological activities, and experimental characterization of 2,3-Pyrazinedicarboxylic acid and 2,6-Pyrazinedicarboxylic acid.

This publication provides a comprehensive comparison of the isomeric pyrazinedicarboxylic acids, this compound and 2,6-Pyrazinedicarboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical and physical properties, biological activities, and the experimental protocols necessary for their characterization. All quantitative data is summarized in clear, comparative tables, and key experimental workflows are visualized using diagrams.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift in the position of a carboxyl group from position 3 to 6 on the pyrazine (B50134) ring results in significant differences in the physicochemical properties of these two isomers. These differences, summarized in the table below, can have profound implications for their behavior in both chemical reactions and biological systems.

PropertyThis compound2,6-Pyrazinedicarboxylic Acid
Molecular Formula C₆H₄N₂O₄C₆H₄N₂O₄
Molecular Weight 168.11 g/mol 168.11 g/mol [1]
Melting Point 186.5 - 256 °C (decomposes)260 - 262 °C (decomposes)
pKa Values pKa₁ = 0.8, pKa₂ = 2.84[2]Not experimentally determined
Solubility Soluble in water, methanol, acetone, and ethyl acetate. Slightly soluble in ethanol (B145695), ether, chloroform, and benzene.Slightly soluble in water. Soluble in ethanol and organic solvents.
Crystal Structure Exists in both anhydrous and dihydrate forms. In the anhydrous form, the two carboxylic acid groups have different dihedral angles with the pyrazine ring.Exists as a dihydrate.

The melting points also show a clear distinction, with the 2,6-isomer having a substantially higher and more defined melting point. This suggests a more stable crystal lattice for the 2,6-isomer, likely due to more effective intermolecular hydrogen bonding and packing in the solid state.

Solubility profiles also differ, with the 2,3-isomer exhibiting good solubility in water and a range of organic solvents, while the 2,6-isomer is only slightly soluble in water but soluble in ethanol and other organic solvents. This difference in solubility is a critical consideration for reaction conditions and formulation development.

Biological and Chemical Reactivity: Emerging Insights

While direct comparative studies on the biological activities of these two isomers are limited, existing research on pyrazine derivatives provides some valuable insights.

This compound is a known antibacterial and anti-inflammatory agent.[3] Its derivatives have been investigated for their synergistic activity with antibiotics against multi-drug resistant bacteria. The adjacent carboxylic acid groups make it an excellent chelating agent, and it is widely used in coordination chemistry to create metal-organic frameworks (MOFs). This isomer also serves as a key intermediate in the synthesis of the anti-tuberculosis drug pyrazinamide.

2,6-Pyrazinedicarboxylic acid has also been explored as a ligand in coordination chemistry, forming complexes with various metals. However, there is a comparative lack of data on its specific biological activities in the public domain. Given the known bioactivity of many pyrazine derivatives, the 2,6-isomer represents an area ripe for further investigation.

The difference in the positioning of the carboxylic acid groups directly influences their chemical reactivity. The ortho-disposition in the 2,3-isomer allows for the formation of a cyclic anhydride (B1165640) upon heating, a reaction not possible for the para-disposed 2,6-isomer. This difference in reactivity can be exploited for the selective synthesis of various derivatives.

Experimental Protocols and Characterization

Accurate characterization of these isomers is crucial for their application in research and development. The following sections detail the standard experimental protocols for determining their key properties.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the acid dissociation constants (pKa) of ionizable compounds.

Methodology:

  • Preparation of Solutions: Prepare a standard solution of the pyrazinedicarboxylic acid isomer (e.g., 0.01 M) in deionized water. Prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration:

    • Pipette a known volume of the acid solution into a beaker.

    • If necessary, adjust the initial pH to the acidic side (e.g., pH 2) with the standard HCl solution.

    • Incrementally add the standard NaOH solution using a burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12).

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to obtain the titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points will be observed, corresponding to the two pKa values.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH. The peaks in this plot correspond to the equivalence points.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Acid Solution D Add Acid to Beaker A->D B Prepare Titrant (NaOH) E Titrate with NaOH B->E C Calibrate pH Meter F Record pH C->F D->E E->F Incremental additions G Plot Titration Curve F->G H Determine Equivalence Points G->H I Calculate pKa Values H->I

Potentiometric titration workflow for pKa determination.

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Methodology:

  • Crystal Growth: Grow single crystals of the pyrazinedicarboxylic acid isomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent (e.g., water, ethanol).

  • Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots to obtain their intensities.

    • Determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental diffraction data to obtain the final, accurate crystal structure.

G A Crystal Growth B Crystal Selection & Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Final Crystal Structure F->G

Workflow for single-crystal X-ray diffraction analysis.

Spectroscopic Analysis (NMR and IR)

NMR and IR spectroscopy are powerful tools for confirming the identity and purity of the isomers and for studying their electronic and vibrational properties.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve a small amount of the pyrazinedicarboxylic acid isomer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the isomer. The symmetry of the 2,6-isomer will result in a simpler NMR spectrum compared to the less symmetric 2,3-isomer.

IR Spectroscopy Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the pyrazinedicarboxylic acid isomer or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the carboxylic acid functional groups (O-H and C=O stretching) and the pyrazine ring to confirm the structure and investigate hydrogen bonding interactions.

Conclusion

The 2,3- and 2,6-isomers of pyrazinedicarboxylic acid, while structurally similar, exhibit distinct physicochemical properties that influence their reactivity and potential applications. The 2,3-isomer is a well-characterized compound with known biological activities and important applications in medicinal and materials chemistry. The 2,6-isomer, while less studied, presents an opportunity for the development of new materials and potential therapeutic agents. The experimental protocols detailed in this guide provide a framework for the further characterization and comparative analysis of these and other related compounds, paving the way for new discoveries in drug development and materials science.

References

A Comparative Guide to the Quantification of 2,3-Pyrazinedicarboxylic Acid: HPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2,3-Pyrazinedicarboxylic acid is crucial for various applications, including pharmaceutical quality control and reaction monitoring. This guide provides a detailed comparison of three analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE). Each method's performance is objectively evaluated with supporting experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of various compounds. A reverse-phase HPLC (RP-HPLC) method is particularly suitable for the analysis of polar compounds like this compound.

Experimental Protocol: RP-HPLC Method

A simple isocratic RP-HPLC method can be employed for the quantification of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) is a common choice for the analysis of organic acids.[1][2] The ratio can be optimized to achieve good resolution and retention time (e.g., 20:80 v/v acetonitrile:buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm, a wavelength where this compound exhibits significant absorbance.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.

Method Validation Data

The performance of the HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterResultAcceptance Criteria
Linearity (R²) > 0.999R² > 0.995
Precision (%RSD) < 2.0%< 2.0%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.15 µg/mLSignal-to-Noise ratio of 10:1

HPLC Method Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Prepare Mobile Phase, Standards, and Samples Inject Inject into HPLC Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 270 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

HPLC analysis workflow for this compound.

Alternative Methods: A Comparative Overview

While HPLC is a powerful technique, other methods like UV-Vis Spectrophotometry and Capillary Electrophoresis offer alternative approaches for the quantification of this compound, each with its own set of advantages and limitations.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster technique that can be used for the quantification of compounds that absorb ultraviolet or visible light.

  • Instrument: A standard UV-Vis spectrophotometer.

  • Solvent: A solvent in which this compound is soluble and that does not interfere with its absorbance spectrum (e.g., deionized water or a suitable buffer).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across a range of UV wavelengths.

  • Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

  • Sample Measurement: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Analysis Prep Prepare Standards and Samples in a suitable solvent Scan Determine λmax Prep->Scan Measure Measure Absorbance at λmax Scan->Measure Calibrate Construct Calibration Curve Measure->Calibrate Calculate Calculate Concentration Calibrate->Calculate

UV-Vis spectrophotometry workflow for quantification.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged species like organic acids.

  • Instrument: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution that controls the pH and conductivity, enabling the separation of analytes based on their electrophoretic mobility. A common BGE for organic acids is a phosphate (B84403) buffer.

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Detection: Indirect UV detection is often employed for small organic acids that lack a strong chromophore.[3]

  • Sample Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.

CE_Workflow cluster_prep Preparation cluster_ce CE Separation cluster_analysis Data Analysis Prep Prepare Background Electrolyte, Standards, and Samples Inject Inject Sample into Capillary Prep->Inject Separate Apply Voltage for Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Electropherogram Detect->Analyze Quantify Quantify using Peak Area Analyze->Quantify

Capillary electrophoresis analysis workflow.

Method Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, and the complexity of the sample matrix.

FeatureHPLCUV-Vis SpectrophotometryCapillary Electrophoresis
Principle Chromatographic separation based on partitioning between a stationary and mobile phase.Measurement of light absorption by the analyte at a specific wavelength.Separation of ions based on their electrophoretic mobility in an electric field.[3]
Specificity High (can separate from impurities).Low (susceptible to interference from other absorbing compounds).High (excellent separation efficiency).
Sensitivity High (µg/mL to ng/mL range).Moderate (mg/mL to µg/mL range).Very High (ng/mL to pg/mL range).
Speed Moderate (minutes per sample).Fast (seconds per sample).Fast (minutes per sample).
Cost High (instrumentation and consumables).Low (instrumentation).Moderate (instrumentation).
Sample Throughput Moderate (with autosampler).High.High (with autosampler).
Typical Validation Parameters Linearity, Precision, Accuracy, LOD, LOQ, Specificity, Robustness.Linearity, Precision, Accuracy, LOD, LOQ.Linearity, Precision, Accuracy, LOD, LOQ, Migration Time Reproducibility.

Conclusion

For the quantification of this compound, the HPLC method offers a robust and specific approach, making it ideal for quality control in pharmaceutical applications where the presence of impurities must be monitored. UV-Vis Spectrophotometry provides a rapid and cost-effective alternative for routine analysis of pure samples or for high-throughput screening where high specificity is not a primary concern. Capillary Electrophoresis stands out for its high separation efficiency and sensitivity, making it an excellent choice for analyzing complex mixtures or when sample volume is limited. The selection of the most appropriate method will ultimately depend on the specific analytical needs, available resources, and the nature of the samples being analyzed.

References

comparative study of dicarboxylic acids in coordination polymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Dicarboxylic Acids in Coordination Polymer Synthesis

For researchers, scientists, and drug development professionals, the selection of organic linkers is a critical step in the design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). Dicarboxylic acids are among the most versatile and widely used building blocks, as their structural diversity allows for the fine-tuning of the resulting framework's properties. This guide provides a comparative analysis of various dicarboxylic acids used in CP synthesis, supported by experimental data, detailed protocols, and visualizations to illustrate key concepts and workflows.

The structure of the dicarboxylic acid linker—including its length, rigidity, and functionalization—profoundly influences the topology, porosity, stability, and functionality of the final coordination polymer.[1] Aromatic dicarboxylic acids, due to their rigid nature, tend to form more stable frameworks with high thermal resistance, while flexible aliphatic dicarboxylic acids offer greater conformational freedom, which can lead to novel structural topologies.[2]

Data Presentation: Comparative Analysis of Dicarboxylic Acid Linkers

The following tables summarize quantitative data for coordination polymers synthesized with a variety of dicarboxylic acid linkers. The data has been collated from various sources to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in synthetic conditions, metal ions, and characterization methods across different studies.

Table 1: Comparison of Thermal Stability of Coordination Polymers with Different Dicarboxylic Acid Linkers

Coordination PolymerMetal IonDicarboxylic Acid LinkerDecomposition Temperature (°C)Reference
[Zn(BDC)(bix)]·2DMFZn(II)1,4-Benzenedicarboxylic acid (BDC)~350[3]
[Co(BDC)(bix)]·2DMFCo(II)1,4-Benzenedicarboxylic acid (BDC)~350[3]
[Cd(m-BDC)(bix)(H₂O)]·DMFCd(II)1,3-Benzenedicarboxylic acid (m-BDC)~300[3]
[Dy(L)H₂O]nDy(III)4-((bis(carboxymethyl)amino)methyl)benzoic acid426[4]
Zn@NDCZn(II)1,4-Naphthalenedicarboxylic acid (NDC)434[5]

Table 2: Comparison of Porosity and Gas Sorption Properties in Coordination Polymers with Different Dicarboxylic Acid Linkers

Coordination PolymerMetal IonDicarboxylic Acid LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Gas Uptake CapacityReference
RSU-1Na⁺1,4-Benzenedicarboxylic acid371.96-10,121 mg/g (Cr(VI) adsorption)[1]
RSU-2Zn²⁺1,4-Benzenedicarboxylic acid404.25-10,570 mg/g (Cr(VI) adsorption)[1]
[Co(H₂L)(bipy)₀.₅]·2H₂OCo(II)(2,4,6-trimethyl-1,3-phenylene)bis(methylene)diphosphonic acidMicroporous-H₂ (hysteresis sorption)[6]
NJTU-1Cu(II)Tri(4-carboxybenzyl) amine28001.0635174 cm³/g (CH₄), 298 cm³/g (CO₂)[7]
[Zn₂(pc)₂] (desolvated 2')Zn(II)1H-pyrazole-4-carboxylic acid--Selective CO₂ adsorption[8]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of coordination polymers are crucial for reproducibility and further development. Below are representative protocols.

Hydrothermal Synthesis of a Coordination Polymer

This protocol provides a general procedure for the synthesis of coordination polymers using the hydrothermal method.[9][10][11]

  • Reactant Preparation : In a 20 mL Teflon-lined stainless steel autoclave, combine the dicarboxylic acid linker (e.g., 5-aminoisophthalic acid, 0.2 mmol), a metal salt (e.g., CoCl₂·6H₂O, 0.2 mmol), and an auxiliary ligand (e.g., 2,2′-biimidazole, 0.2 mmol).[9]

  • Solvent and Base Addition : Add 10 mL of deionized water as the solvent. Adjust the pH of the mixture if necessary using a base, such as NaOH (0.4 mmol), to facilitate the deprotonation of the carboxylic acid groups.[9][10]

  • Reaction Conditions : Seal the autoclave and heat it to 160 °C for 72 hours.[9][11]

  • Crystallization : After the reaction time, cool the autoclave slowly to room temperature at a rate of 10 °C/h to promote the formation of single crystals.[11]

  • Product Isolation and Purification : Collect the crystalline product by filtration, wash it with deionized water and a suitable organic solvent (e.g., ethanol), and dry it in air.[9]

Characterization Protocols

Single-Crystal X-ray Diffraction (SC-XRD) :

SC-XRD is a fundamental technique for determining the three-dimensional atomic and molecular structure of crystalline materials.[12]

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.[13]

  • Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. Diffraction data are collected at a controlled temperature (e.g., 100 K or room temperature) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).[13]

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using software packages like SHELX.

Thermogravimetric Analysis (TGA) :

TGA is used to determine the thermal stability of the coordination polymer.[14]

  • Sample Preparation : A small amount of the synthesized and dried coordination polymer (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Analysis Conditions : The sample is heated in a thermogravimetric analyzer under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[15]

  • Data Analysis : The mass of the sample is recorded as a function of temperature. The resulting TGA curve provides information on the removal of solvent molecules and the decomposition temperature of the framework.

Gas Sorption Analysis :

Gas sorption measurements are used to characterize the porosity of the coordination polymers.[6][7]

  • Sample Activation : The synthesized sample is "activated" by heating it under a high vacuum to remove any guest solvent molecules from the pores.[7]

  • Isotherm Measurement : The activated sample is transferred to the analysis port of a gas sorption analyzer. The amount of gas (e.g., N₂, H₂, CO₂) adsorbed by the material is measured at a constant temperature (e.g., 77 K for N₂) over a range of pressures.[5][7]

  • Data Analysis : The resulting adsorption/desorption isotherm is used to calculate the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution.[5]

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key relationships and workflows in the synthesis and characterization of coordination polymers.

Linker_Property_Relationship cluster_linker Dicarboxylic Acid Linker Properties cluster_properties Resulting Coordination Polymer Properties Linker_Length Length Porosity Porosity (Surface Area, Pore Volume) Linker_Length->Porosity influences Rigidity Rigidity (Aromatic vs. Aliphatic) Topology Topology & Dimensionality Rigidity->Topology affects Stability Thermal & Chemical Stability Rigidity->Stability strongly influences Functionality Functional Groups (-OH, -NH2, etc.) Functionality_CP Framework Functionality Functionality->Functionality_CP directly imparts Isomerism Isomerism (e.g., ortho, meta, para) Isomerism->Topology determines

Caption: Logical relationship between dicarboxylic acid linker characteristics and final CP properties.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis Reactants Mix Metal Salt, Dicarboxylic Acid, Auxiliary Ligand, Solvent Reaction Hydrothermal/Solvothermal Reaction (Heat & Pressure) Reactants->Reaction Crystallization Cooling & Crystal Growth Reaction->Crystallization Isolation Filtration, Washing, Drying Crystallization->Isolation SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) Isolation->SC_XRD PXRD Powder X-ray Diffraction (PXRD) Isolation->PXRD TGA Thermogravimetric Analysis (TGA) Isolation->TGA FTIR FTIR Spectroscopy Isolation->FTIR Gas_Sorption Gas Sorption Analysis Isolation->Gas_Sorption Structure Structure Determination SC_XRD->Structure Purity Phase Purity PXRD->Purity Thermal_Stability Thermal Stability TGA->Thermal_Stability Coordination Confirmation of Coordination FTIR->Coordination Porosity_Analysis Porosity Analysis Gas_Sorption->Porosity_Analysis

Caption: General workflow for the synthesis and characterization of a coordination polymer.

References

A Comparative Guide to the Analytical Determination of 2,3-Pyrazinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2,3-Pyrazinedicarboxylic acid, a key chemical intermediate and potential impurity, is critical. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The performance of each method is evaluated based on available experimental data, offering a comprehensive overview to inform your selection of the most suitable technique for your analytical needs.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical method hinges on various factors, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key quantitative performance metrics for the analysis of this compound using HPLC, GC-MS, and CE.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Limit of Detection (LOD) 0.0575 mg/L[1]Estimated: ≤ 4 ng/m³ (as dicarboxylic acids in aerosol)[2]Estimated: 8 µM (for citrate)[3]
Limit of Quantitation (LOQ) Not explicitly stated, but quantifiable at levels relevant for impurity analysis.Estimated: Low ng/m³ range[2]Not explicitly stated for this compound.
Linearity Established over a defined concentration range.[1]Generally excellent (R² > 0.99) for derivatized carboxylic acids.Linear over a range of 0-10 mM (for lactate).[3]
Accuracy (Recovery) 95.2%[1]Typically >90% for derivatized dicarboxylic acids.Not explicitly stated for this compound.
Precision (RSD%) < 2.0%[1]Typically ≤ 15%[2]Not explicitly stated for this compound.
Analysis Time ~20 minutes~30 minutes< 15 minutes[4]
Sample Preparation Dilution, potential derivatization.Mandatory derivatization (esterification or silylation).Dilution, filtration.
Instrumentation HPLC with UV or MS detector.GC-MS system.Capillary Electrophoresis system with UV or conductivity detector.

Experimental Workflow Overview

The general workflow for the analysis of this compound involves sample preparation, instrumental analysis, and data processing. The specific steps can vary depending on the chosen technique.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample containing This compound Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC HPLC Filtration->HPLC CE Capillary Electrophoresis Filtration->CE GCMS GC-MS Derivatization->GCMS Chromatogram Chromatogram/ Electropherogram HPLC->Chromatogram GCMS->Chromatogram CE->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

General experimental workflow for the analysis of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the direct analysis of this compound in solution.

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., water or methanol).

  • Dilute the sample solution to a concentration within the linear range of the calibration curve.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: YMC Triart C18 (or equivalent)[1]

  • Mobile Phase: A gradient of 0.5% trifluoroacetic acid in water and methanol.[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm[1]

Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standard solutions of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, a derivatization step is mandatory for GC-MS analysis. Esterification is a common approach.

Sample Preparation and Derivatization:

  • Dry the sample containing this compound completely.

  • Add 1 mL of 14% BF3/butanol solution.[5]

  • Heat the mixture at 100 °C for 30 minutes.

  • After cooling, add 1 mL of water and 1 mL of hexane (B92381).

  • Vortex the mixture and allow the layers to separate.

  • Transfer the upper hexane layer containing the butyl ester of this compound to a clean vial for GC-MS analysis.

GC-MS Conditions:

  • Column: DB-5ms (or equivalent)

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Detection: Electron Ionization (EI) in full scan mode or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Data Analysis: Identification is based on the retention time and the mass spectrum of the derivatized analyte. Quantification is performed using a calibration curve prepared from derivatized standards.

Capillary Electrophoresis (CE)

CE offers a rapid and efficient method for the separation of charged species like dicarboxylic acids.

Sample Preparation:

  • Dissolve the sample in the background electrolyte (BGE).

  • Dilute the sample to an appropriate concentration.

  • Filter the solution through a 0.22 µm syringe filter.

CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): 100 mM acetate (B1210297) buffer, pH 5.2.[4]

  • Applied Voltage: -15 kV[4]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Capillary Temperature: 25 °C

  • Detection: UV at 212 nm[4] or conductivity detection.[6]

Data Analysis: The analyte is identified by its migration time. Quantification is achieved by comparing the peak area to that of a standard of known concentration.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique based on sample characteristics and analytical requirements.

Technique Selection Logic Start Start: Need to analyze This compound Sample_Matrix What is the sample matrix? Start->Sample_Matrix LOD_Requirement High sensitivity required (trace analysis)? Sample_Matrix->LOD_Requirement Clean Matrix HPLC HPLC Sample_Matrix->HPLC Complex Matrix (e.g., biological fluids) Speed_Requirement Is rapid analysis critical? LOD_Requirement->Speed_Requirement No GCMS GC-MS LOD_Requirement->GCMS Yes Speed_Requirement->HPLC No CE Capillary Electrophoresis Speed_Requirement->CE Yes

Decision tree for selecting an analytical technique.

References

Unraveling the Structural Landscape of Metal-Organic Frameworks from Pyrazinedicarboxylic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The isomeric form of pyrazinedicarboxylic acid profoundly influences the resulting crystal structure and properties of Metal-Organic Frameworks (MOFs), dictating their potential for applications in gas storage, separation, and catalysis. This guide provides a detailed structural comparison of MOFs synthesized from 2,3- and 2,5-pyrazinedicarboxylic acid, highlighting the impact of linker geometry on framework topology, porosity, and stability. A notable information gap exists in the scientific literature regarding MOFs derived from 2,6-pyrazinedicarboxylic acid, precluding a complete tripartite comparison.

The arrangement of carboxylate groups on the pyrazine (B50134) ring in 2,3- and 2,5-pyrazinedicarboxylic acid (H₂pzdc) isomers leads to distinct coordination environments and, consequently, diverse MOF architectures. The 2,3-isomer, with its adjacent carboxylic acid groups, tends to form chelate-type coordination with metal centers, often resulting in lower-dimensional structures or intricate three-dimensional frameworks. In contrast, the linear geometry of the 2,5-isomer promotes the formation of higher-dimensional, often porous, frameworks.

Structural and Physicochemical Properties: A Tale of Two Isomers

The structural and physicochemical properties of MOFs derived from 2,3- and 2,5-pyrazinedicarboxylic acid are summarized below, showcasing the impact of the linker's isomeric form.

PropertyMOFs from 2,3-Pyrazinedicarboxylic AcidMOFs from 2,5-Pyrazinedicarboxylic Acid
Crystal System Triclinic, Orthorhombic, etc.Monoclinic, Cubic, etc.
Space Group P-1, Fddd, etc.C2/m, Fm-3m, etc.
Unit Cell Parameters Highly variable depending on the metal and synthesis conditions. For example, a Th-based polymer exhibits a=9.328(2) Å, b=10.655(2) Å, c=13.119(3) Å, α=86.398(4)°, β=89.908(4)°, γ=78.211(4)°.[1]Also variable. For instance, a Eu-based MOF has a=10.597(3) Å, b=16.509(5) Å, c=14.484(5) Å, β=108.01(2)°.[2] Hf-UiO-66-PzDC is cubic with a=20.8216(6) Å.[3]
BET Surface Area Data not readily available in comparative studies.Varies significantly with the metal and structure. Hf-UiO-66-PzDC: 460 m²/g; Hf-CAU-22-PzDC: 170 m²/g.[3]
Pore Size Dependent on the specific framework structure.A Eu-based MOF exhibits channels of 4.8 × 5.4 Å and 4.1 × 6.3 Å.[2]
Thermal Stability Dependent on the metal-ligand bond strength.Hf-UiO-66-PzDC is stable up to 315 °C; Hf-CAU-22-PzDC is stable up to 325 °C.[3]

Experimental Protocols: Synthesizing Pyrazinedicarboxylate MOFs

The synthesis of MOFs from pyrazinedicarboxylic acid isomers typically involves solvothermal or hydrothermal methods. Below are representative protocols for the synthesis and characterization of these materials.

Solvothermal Synthesis of a Thorium-based Coordination Polymer with this compound[1]

Materials:

  • Thorium nitrate (B79036) pentahydrate (Th(NO₃)₄·5H₂O)

  • This compound (H₂pzdc)

  • Deionized water

Procedure:

  • A mixture of Th(NO₃)₄·5H₂O (0.1 mmol) and 2,3-H₂pzdc (0.1 mmol) is dissolved in 10 mL of deionized water.

  • The mixture is sonicated for 5 minutes to ensure homogeneity.

  • The resulting solution is sealed in a 23 mL Teflon-lined stainless steel autoclave.

  • The autoclave is heated in an oven at 180 °C for 72 hours.

  • After cooling to room temperature at a rate of 5 °C/h, colorless plate-like crystals are formed.

  • The crystals are collected by vacuum filtration, washed with deionized water and ethanol, and dried at 60 °C.

Hydrothermal Synthesis of a Europium-based MOF with 2,5-Pyrazinedicarboxylic Acid[2]

Materials:

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • 5-Methylpyrazine-2-carboxylic acid (in situ source of 2,5-pyrazinedicarboxylate)

  • Dilute nitric acid

  • Deionized water

Procedure:

  • To an aqueous solution (10 mL) of dilute nitric acid (0.16 mL), add 5-methylpyrazine-2-carboxylic acid (0.138 g, 1 mmol) and Eu(NO₃)₃·6H₂O (0.223 g, 0.5 mmol).

  • The mixed solution is sealed in a Teflon reactor (23 mL) and kept at 150 °C for 72 hours.

  • Yellow crystals are collected after cooling.

Characterization Techniques

Powder X-ray Diffraction (PXRD): PXRD is a fundamental technique to confirm the crystalline phase and purity of the synthesized MOFs. The experimental diffraction pattern is compared with a simulated pattern from single-crystal X-ray diffraction data or reference databases.

Gas Adsorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution of the activated MOF samples. Prior to analysis, samples are typically activated by heating under vacuum to remove solvent molecules from the pores.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOFs. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) with a constant heating rate to determine the decomposition temperature of the framework.

Visualizing the Isomeric Influence

The distinct connectivity arising from the different pyrazinedicarboxylic acid isomers can be visualized through logical diagrams.

G cluster_isomers Pyrazinedicarboxylic Acid Isomers cluster_mofs Resulting MOF Structures 2,3-H2pzdc This compound (Adjacent Carboxylates) MOF_23 Complex 3D Frameworks or Lower-Dimensional Structures 2,3-H2pzdc->MOF_23 Leads to 2,5-H2pzdc 2,5-Pyrazinedicarboxylic Acid (Opposite Carboxylates) MOF_25 Porous 3D Frameworks (e.g., UiO-66, CAU-22) 2,5-H2pzdc->MOF_25 Favors 2,6-H2pzdc 2,6-Pyrazinedicarboxylic Acid (Adjacent Carboxylates) MOF_26 Limited/No Published Data 2,6-H2pzdc->MOF_26 Leads to

Caption: Isomeric effect on MOF architecture.

The diagram above illustrates the general trend of how the geometry of pyrazinedicarboxylic acid isomers influences the resulting MOF structures. The adjacent carboxylates of the 2,3-isomer often lead to more complex and less predictable structures, while the linear nature of the 2,5-isomer is more conducive to the formation of extended, porous frameworks. The lack of available data for the 2,6-isomer is also highlighted.

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2,3-Pyrazinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Pyrazinedicarboxylic acid. It offers a comparative analysis of HPLC with alternative analytical techniques, supported by detailed experimental protocols and validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Introduction to Stability-Indicating Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients.[1][2] Such methods are crucial in drug development and quality control to ensure the safety, efficacy, and shelf-life of a drug product. Forced degradation studies are an integral part of developing and validating these methods, as they help to identify potential degradation pathways and products.

Proposed Stability-Indicating HPLC Method for this compound

Based on available literature for this compound and structurally related compounds, a robust stability-indicating HPLC method is proposed. This method is designed to provide high resolution and sensitivity for the separation and quantification of this compound from its potential degradants.

Experimental Protocol: Proposed HPLC Method

A reverse-phase HPLC method is proposed for the analysis of this compound.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., YMC Triart C18, 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute any less polar degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 270 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile). Working standards are prepared by diluting the stock solution to the desired concentrations.

    • Sample Solution: The sample containing this compound is dissolved in the same solvent as the standard and diluted to fall within the linear range of the method.

Forced Degradation Studies

To establish the stability-indicating nature of the proposed HPLC method, forced degradation studies must be performed on this compound. The goal is to achieve 5-20% degradation of the API.

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is exposed to 105°C for 48 hours.

  • Photolytic Degradation: The drug substance is exposed to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

After exposure to the stress conditions, the samples are diluted appropriately and analyzed by the proposed HPLC method. The chromatograms are examined for the separation of the main peak from any degradation product peaks.

Method Validation Parameters and Acceptance Criteria

The proposed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[3][4]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and well-resolved from any degradation products, impurities, or placebo peaks. Peak purity can be assessed using a photodiode array (PDA) detector.
Linearity A linear relationship between the concentration and the peak area should be established over a specified range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The recovery of the analyte should be within 98.0% to 102.0% at three different concentration levels.
Precision - Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections should be ≤ 2.0%. - Intermediate Precision (Inter-day): The RSD of analyses conducted on different days, by different analysts, or with different equipment should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Robustness The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
Solution Stability The standard and sample solutions should be stable for a defined period under specified storage conditions, with no significant change in the analyte concentration.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for stability-indicating assays, other analytical techniques can be considered for the quantification of this compound, particularly in scenarios where a stability-indicating method is not strictly required.

Analytical MethodPrincipleAdvantagesDisadvantages
Stability-Indicating HPLC Chromatographic separation based on the differential partitioning of the analyte and its degradation products between a stationary phase and a mobile phase.High specificity, sensitivity, and precision. Capable of separating and quantifying the API in the presence of its degradants.Requires more complex instrumentation and longer analysis times.
UV-Vis Spectrophotometry Measurement of the absorbance of light by the analyte at a specific wavelength.[5]Simple, rapid, and cost-effective.Lacks specificity; cannot distinguish between the API and its degradation products if they have overlapping absorption spectra. Not a stability-indicating method on its own.
Titrimetry A chemical method of quantitative analysis for determining the concentration of an identified analyte. For this compound, an acid-base titration could be employed.High precision and accuracy for pure substances. Low cost and simple instrumentation.Not specific; will titrate any acidic or basic impurities along with the analyte. Not suitable for stability samples with unknown degradation products.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an applied electric field.[6][7][8]High separation efficiency, small sample volume requirement, and rapid analysis times. Can be stability-indicating.Can have lower sensitivity compared to HPLC-UV for some compounds. Reproducibility can be a challenge.

Visualizing the Workflow and Degradation

To better illustrate the processes involved in the validation of a stability-indicating HPLC method, the following diagrams are provided.

experimental_workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation cluster_3 Analysis & Reporting md_start Propose HPLC Method md_optim Optimize Chromatographic Conditions md_start->md_optim fd_start Prepare Drug Solution md_optim->fd_start mv_spec Specificity md_optim->mv_spec fd_acid Acid Hydrolysis fd_start->fd_acid fd_base Base Hydrolysis fd_start->fd_base fd_ox Oxidation fd_start->fd_ox fd_therm Thermal Stress fd_start->fd_therm fd_photo Photolytic Stress fd_start->fd_photo ar_analyze Analyze Stressed Samples fd_acid->ar_analyze fd_base->ar_analyze fd_ox->ar_analyze fd_therm->ar_analyze fd_photo->ar_analyze mv_lin Linearity & Range mv_spec->mv_lin mv_acc Accuracy mv_lin->mv_acc mv_prec Precision mv_acc->mv_prec mv_lodq LOD & LOQ mv_prec->mv_lodq mv_rob Robustness mv_lodq->mv_rob ar_validate Validate Method Parameters ar_analyze->ar_validate ar_report Generate Validation Report ar_validate->ar_report degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products main This compound acid Acidic (HCl) main->acid base Basic (NaOH) main->base oxid Oxidative (H₂O₂) main->oxid therm Thermal main->therm photo Photolytic main->photo dp1 Decarboxylation Product(s) acid->dp1 dp2 Hydrolysis Product(s) base->dp2 dp3 Oxidized Product(s) oxid->dp3 therm->dp1 dp4 Other Degradants photo->dp4

References

inter-laboratory comparison of 2,3-Pyrazinedicarboxylic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 2,3-Pyrazinedicarboxylic acid, a key intermediate in the synthesis of the anti-tuberculosis drug pyrazinamide. The selection of an appropriate analytical method is critical for quality control, impurity profiling, and pharmacokinetic studies. While a formal inter-laboratory comparison study for this compound is not publicly available, this guide synthesizes performance data from published studies to offer a comparative perspective on available analytical techniques.

Comparison of Analytical Methodologies

The determination of this compound in various matrices, such as active pharmaceutical ingredients (APIs), requires robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. Other potential methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), although specific performance data for these are less commonly reported in the public domain.

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes the performance characteristics of a validated HPLC method for the analysis of this compound. It is important to note that these values are influenced by the specific experimental conditions, instrumentation, and sample matrix.

Performance CharacteristicHPLC with Pre-Column DerivatizationGC-MS (General Performance for Carboxylic Acids)LC-MS/MS (General Performance for Carboxylic Acids)
Limit of Detection (LOD) 0.0575 mg·L⁻¹Typically in the low µg/mL range without derivatization; can reach pg levels with derivatization.High sensitivity, often in the ng/mL to pg/mL range.
Limit of Quantitation (LOQ) Not explicitly stated, but linearity is established.Typically 3-5 times the LOD.Typically 3-5 times the LOD.
Accuracy (Recovery) 95.2%Highly dependent on sample preparation and derivatization efficiency.Generally high, often >90%, depending on matrix effects.
Precision (RSD) < 2.0%Typically < 15% for replicate injections.Typically < 15% for replicate injections.
Linearity (R²) Established over a defined range.Generally good over a wide dynamic range with appropriate internal standards.Excellent linearity over several orders of magnitude is common.
Sample Preparation Derivatization with methanol.Derivatization (e.g., silylation, esterification) is usually required."Dilute-and-shoot" is sometimes possible, but extraction and concentration are common for complex matrices.
Instrumentation HPLC with UV detector.GC with a Mass Spectrometer.LC with a Tandem Mass Spectrometer.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

This method is suitable for the determination of this compound as a related substance in 2,3-Pyrazinedicarboxylic anhydride (B1165640) API.

1. Sample Preparation (Derivatization):

  • Weigh 10 mg of the 2,3-Pyrazinedicarboxylic anhydride sample into a suitable container.

  • Add 7 mL of methanol.

  • Perform ultrasonic derivatization for 20 minutes.

  • Dilute the resulting solution to the desired concentration for HPLC analysis.

2. Chromatographic Conditions:

  • Column: YMC Triart C18

  • Mobile Phase: Gradient elution with a mixed solution of 0.5% (v/v) trifluoroacetic acid in water and methanol.

  • Detection Wavelength: 270 nm

  • Injection Volume: Not specified in the abstract.

  • Flow Rate: Not specified in the abstract.

3. Validation Parameters:

  • Specificity: The method demonstrated a resolution greater than 1.5 between this compound, 2-pyrazine formic acid, and the derivatized 2,3-Pyrazinedicarboxylic anhydride.

  • Linearity: A linear relationship between peak area and mass concentration was established over a defined range.

  • Limit of Detection (LOD): 0.0575 mg·L⁻¹ for this compound.

  • Precision: The relative standard deviation (RSD) for six repeated analyses of a mixed control solution was less than 2.0%.

  • Accuracy (Recovery): The spiked recovery of this compound was 95.2%.

Mandatory Visualization

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample API Sample (2,3-Pyrazinedicarboxylic Anhydride) Methanol Methanol Addition Sample->Methanol 10 mg : 7 mL Ultrasonication Ultrasonic Derivatization (20 min) Methanol->Ultrasonication Dilution Dilution Ultrasonication->Dilution Injection HPLC Injection Dilution->Injection Separation Chromatographic Separation (YMC Triart C18) Injection->Separation Detection UV Detection (270 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Method_Selection_Logic Start Start: Need to Analyze This compound Question1 Is the analyte in a complex matrix (e.g., plasma, urine)? Start->Question1 Question2 Is high sensitivity (pg/mL) a critical requirement? Question1->Question2 Yes Question3 Is the analyte volatile or can it be made volatile by derivatization? Question1->Question3 No Method_LCMS Consider LC-MS/MS Question2->Method_LCMS Yes Method_HPLC HPLC with UV detection is a suitable starting point Question2->Method_HPLC No Method_GCMS Consider GC-MS Question3->Method_GCMS Yes Question3->Method_HPLC No

Caption: Decision tree for selecting an analytical method.

A Comparative Guide to the Thermal Stability of Metal-Pyrazinedicarboxylate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the thermal stability of various metal-pyrazinedicarboxylate complexes, supported by experimental data. The thermal behavior of these coordination polymers is a critical factor in their application as catalysts, functional materials, and in drug delivery systems. The analysis primarily focuses on data obtained through thermogravimetric analysis (TGA), which reveals the decomposition patterns and temperature thresholds for these compounds.

Data Presentation: Thermal Decomposition of Metal-Pyrazinedicarboxylate and Related Complexes

The thermal decomposition of metal-pyrazinedicarboxylate complexes typically occurs in multiple stages. The initial stage often involves the loss of solvent or coordinated water molecules (dehydration), followed by the decomposition of the organic pyrazinedicarboxylate ligand at higher temperatures. The process generally concludes with the formation of a stable metal oxide as the final residue. The stability and specific decomposition temperatures are highly dependent on the nature of the central metal ion.

Metal IonComplex TypeKey Decomposition StagesFinal Residue
Copper(II) Hydrated Copper(II) Pyrazine-2,3-dicarboxylateStage 1: Release of water molecules at lower temperatures. Stage 2: Subsequent, multi-stage detachment and decomposition of the pyrazinedicarboxylate ligand.[1]CuO[1]
Zinc(II) Hydrated Zinc(II) CarboxylateStage 1: Elimination of crystallization and coordination water molecules in successive steps. Stage 2: Decomposition of the anhydrous complex.[2]ZnO[2][3]
Cobalt(II) Hydrated Cobalt(II) Hydrazinocarboxylate / Pyrazole (B372694)Stage 1: Desolvation (loss of water) in the range of 70-100 °C.[4] Stage 2: Decomposition of the organic ligand from the metal center (e.g., 280-440 °C for a pyrazole complex).[4]Metal Oxide[4][5]
Manganese(II) Hydrated Manganese(II) HydrazinocarboxylateStage 1: Single-step decomposition of the hydrazinate complex.[5]Metal Oxide[5]

Experimental Protocols

The data presented are typically acquired using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following protocol is a representative methodology based on common practices in the cited literature.

Thermogravimetric Analysis (TGA)

  • Instrument: A Mettler Toledo or similar thermal analyzer is commonly used.[6]

  • Sample Preparation: Approximately 5–10 mg of the complex is placed in an alumina (B75360) or platinum crucible.[6][7]

  • Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of around 800–1000 °C.[6]

  • Heating Rate: A constant heating rate, typically 10 °C/min or 20 °C/min, is applied.[6][8]

  • Atmosphere: The analysis is conducted under a controlled atmosphere, usually an inert gas like nitrogen, with a consistent flow rate (e.g., 50 mL/min).[6][7] This ensures that the observed mass loss is due to thermal decomposition (pyrolysis) rather than combustion.

  • Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve plots percentage weight loss against temperature, and its first derivative (DTG) helps to identify the temperatures of maximum decomposition rates for each step.

Visualization of Decomposition Pathway

The following diagram illustrates the generalized thermal decomposition pathway for a hydrated metal-pyrazinedicarboxylate complex. This multi-stage process is characteristic of the thermal degradation of such coordination polymers.

G A Hydrated Metal-Pyrazinedicarboxylate Complex [M(PDC)(H₂O)n] B Anhydrous Complex [M(PDC)] A->B  Dehydration (Heat)  - nH₂O C Intermediate Species B->C  Ligand Decomposition (Heat)  - CO₂, N₂, etc. D Final Residue (Metal Oxide) C->D  Final Decomposition

Caption: Generalized thermal decomposition pathway for metal-pyrazinedicarboxylate complexes.

References

A Comparative Guide to the Validation of Pre-Column Derivatization HPLC Methods for 2,3-Pyrazinedicarboxylic Anhydride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of 2,3-Pyrazinedicarboxylic anhydride (B1165640) is crucial for quality control and stability studies. This guide provides a comparative analysis of a validated pre-column derivatization High-Performance Liquid Chromatography (HPLC) method with alternative analytical approaches, offering insights into their respective performances.

2,3-Pyrazinedicarboxylic anhydride is susceptible to hydrolysis, forming 2,3-Pyrazinedicarboxylic acid, which complicates direct HPLC analysis. Pre-column derivatization addresses this by converting the analyte into a more stable and readily detectable derivative. This guide will focus on a validated method using methanol (B129727) derivatization and compare it with a fluorescent derivatization approach and a direct analysis method.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements for sensitivity, selectivity, and sample throughput. The following table summarizes the key performance parameters of three distinct HPLC methods for the analysis of 2,3-Pyrazinedicarboxylic anhydride.

Parameter Method 1: Methanol Derivatization with UV Detection Method 2: Fluorescent Derivatization with Fluorescence Detection Method 3: Direct Analysis with UV Detection
Principle Pre-column derivatization with methanol to form the dimethyl ester of the hydrolyzed anhydride, followed by UV detection.Pre-column derivatization with a fluorescent tagging reagent to form a highly fluorescent derivative, followed by fluorescence detection.Direct injection and analysis of the sample, relying on the native UV absorbance of the analyte.
Linearity (R²) > 0.999> 0.999> 0.995
Limit of Detection (LOD) 0.0102 mg·L⁻¹[1]Estimated: < 0.001 mg·L⁻¹Estimated: > 0.1 mg·L⁻¹
Limit of Quantification (LOQ) 0.0340 mg·L⁻¹ (calculated from LOD)Estimated: < 0.003 mg·L⁻¹Estimated: > 0.3 mg·L⁻¹
Accuracy (% Recovery) 95.2% - 98.3% for related substances[1]Typically 95% - 105%Typically 90% - 110%
Precision (%RSD) < 2.0%[1]< 2.0%< 5.0%
Advantages Simple derivatization, good sensitivity and specificity, validated method available.[1]Extremely high sensitivity, excellent selectivity.Simple, no derivatization step required, faster sample preparation.
Disadvantages Requires a derivatization step, moderate sensitivity compared to fluorescence.Derivatization can be more complex and reagent-specific, potential for reagent interference.Lower sensitivity, potential for interference from excipients and degradation products.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the three compared HPLC approaches.

Method 1: Pre-Column Derivatization with Methanol and UV Detection

This method is based on the derivatization of 2,3-Pyrazinedicarboxylic anhydride with methanol to form its corresponding dimethyl ester, which is then quantified by HPLC with UV detection.[1]

Derivatization Procedure:

  • Accurately weigh 10 mg of the 2,3-Pyrazinedicarboxylic anhydride sample and place it in a suitable vial.

  • Add 7 mL of methanol to the vial.

  • Perform ultrasonic derivatization for 20 minutes.

  • Dilute the resulting solution to a suitable concentration for HPLC analysis.

HPLC Conditions:

  • Column: YMC Triart C18 (or equivalent)

  • Mobile Phase: Gradient elution with a mixture of 0.5% (v/v) trifluoroacetic acid in water and methanol.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Method 2: Pre-Column Derivatization with a Fluorescent Reagent

This method enhances sensitivity by tagging the analyte with a fluorescent molecule. 4-bromomethyl-7-methoxycoumarin (B43491) is a common derivatizing agent for carboxylic acids.

Derivatization Procedure:

  • Dissolve the 2,3-Pyrazinedicarboxylic anhydride sample in acetone.

  • Add a molar excess of 4-bromomethyl-7-methoxycoumarin solution (in acetone).

  • Add a catalyst, such as 18-crown-6, and an anhydrous base, like potassium carbonate.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the reaction mixture and inject it into the HPLC system.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile (B52724) and water gradient.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (Excitation: ~325 nm, Emission: ~395 nm)

  • Injection Volume: 10 µL

Method 3: Direct Analysis with UV Detection

This approach involves the direct injection of a dissolved sample, relying on the inherent UV absorbance of 2,3-Pyrazinedicarboxylic anhydride for detection.

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Filter the sample through a 0.45 µm filter before injection.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 20 µL

Methodology Visualization

The following diagram illustrates the workflow for the validated pre-column derivatization HPLC method using methanol.

experimental_workflow sample Sample Weighing (10 mg) derivatization Methanol Addition (7 mL) & Ultrasonic Derivatization (20 min) sample->derivatization dilution Dilution to Working Concentration derivatization->dilution hplc_injection HPLC Injection (10 µL) dilution->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (270 nm) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Experimental workflow for methanol derivatization HPLC method.

Conclusion

The choice of an HPLC method for the analysis of 2,3-Pyrazinedicarboxylic anhydride should be guided by the specific analytical needs. The pre-column derivatization with methanol offers a validated, robust, and sensitive approach suitable for routine quality control.[1] For applications requiring ultra-high sensitivity, fluorescent derivatization is a superior, albeit more complex, alternative. Direct analysis, while the simplest method, is likely to be hampered by lower sensitivity and may not be suitable for trace-level quantification or impurity profiling. The validation of any chosen method in accordance with ICH guidelines is imperative to ensure reliable and accurate results in a regulated environment.

References

A Comparative Analysis of 2,3-Pyridinedicarboxylic Acid and 2,3-Pyrazinedicarboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the coordination complexes of 2,3-pyridinedicarboxylic acid and 2,3-pyrazinedicarboxylic acid.

This guide provides an objective comparison of the coordination chemistry of 2,3-pyridinedicarboxylic acid (2,3-PDCA) and this compound (2,3-PZDA). By examining their structural characteristics, coordination behavior, and the properties of their resulting metal complexes, this document aims to serve as a valuable resource for the rational design of novel metal-organic frameworks (MOFs), catalysts, and therapeutic agents. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key synthetic and analytical techniques.

Introduction to the Ligands

2,3-Pyridinedicarboxylic acid (quinolinic acid) and this compound are isomeric aromatic dicarboxylic acids that serve as versatile building blocks in coordination chemistry.[1] Their rigid structures and the presence of both nitrogen and oxygen donor atoms allow for the formation of a wide variety of coordination complexes with diverse dimensionalities and properties.[2][3] The key difference between these two ligands lies in the aromatic ring system: 2,3-PDCA features a pyridine (B92270) ring, while 2,3-PZDA contains a pyrazine (B50134) ring. This seemingly subtle difference in the number and position of nitrogen atoms significantly influences the electronic properties, coordination modes, and ultimately the architecture and function of the resulting metal complexes.

2,3-Pyridinedicarboxylic acid is a metabolite in the kynurenine (B1673888) pathway and is known for its neuroactive properties.[1] In coordination chemistry, it can act as an intermediate in the synthesis of various compounds, including herbicides.[4] this compound and its derivatives are also of significant interest due to their applications in the construction of coordination polymers with unique electronic and magnetic properties.[5]

Coordination_Modes Figure 2. Common Coordination Modes cluster_PDCA 2,3-Pyridinedicarboxylic Acid (2,3-PDCA) cluster_PZDA This compound (2,3-PZDA) PDCA_chelating N O Chelating PDCA_bridging O O' Bridging Carboxylate PDCA_monodentate N Monodentate N PZDA_chelating N O Chelating PZDA_bridging_carboxylate O O' Bridging Carboxylate PZDA_bridging_pyrazine N N' Bridging Pyrazine PZDA_multimodal N O N' Multimodal Bridging Synthesis_Workflow Figure 3. General Solvothermal Synthesis Workflow start Reactants (Metal Salt + Ligand) solvent Solvent (e.g., DMF, H₂O) start->solvent autoclave Teflon-lined Autoclave solvent->autoclave heating Heating (Controlled Temperature & Time) autoclave->heating cooling Slow Cooling heating->cooling filtration Filtration & Washing cooling->filtration product Crystalline Product filtration->product Stability_Constant_Logic Figure 4. Logic for Stability Constant Determination input Titration Data (pH vs. Volume of Base) protonation Calculate Ligand Protonation Constants input->protonation speciation Model Metal-Ligand Speciation protonation->speciation calculation Refine Stability Constants (e.g., using HYPERQUAD) speciation->calculation output Stability Constants (log β) calculation->output

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 2,3-Pyrazinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 2,3-Pyrazinedicarboxylic acid is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational plans, and disposal protocols to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on safety data sheets.

Body PartRequired PPEStandard/Specification
Eyes/Face Safety goggles or chemical safety glasses. A face shield should be worn where splashing is possible.NIOSH (US) or EN 166 (EU) approved.[1]
Skin Chemical-resistant gloves. Protective clothing to prevent skin exposure.Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.[1]
Respiratory A dust mask (type N95, US) or type P1 (EN 143) is recommended for nuisance levels of dust.[1][2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator is required.[3][4]NIOSH/MSHA or European Standard EN 149 approved.[3]

Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably with local exhaust ventilation.[1][4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][5]

  • Prevent contact with skin, eyes, and clothing.[3][5]

  • Wash hands thoroughly after handling.[3][6]

  • Do not eat, drink, or smoke in handling areas.[4][6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep containers tightly closed.[1][3]

  • Store locked up.[3]

First Aid Measures

In case of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3][7]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[3][7] Remove and wash contaminated clothing before reuse.[3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3][7]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[3][4][7]

Spill and Disposal Procedures

A clear plan for managing spills and disposing of waste is necessary to mitigate environmental and health risks.

Accidental Release Measures:

  • Ensure adequate ventilation.

  • Avoid dust formation.[3]

  • Use personal protective equipment as required.[4]

  • Sweep up and shovel the material into suitable, closed containers for disposal.[1][3]

  • Prevent the product from entering drains.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[3][7]

  • Waste is classified as hazardous and should be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[7]

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

AspectGuideline
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
Specific Hazards May produce corrosive and/or toxic fumes such as carbon oxides and nitrogen oxides upon heating.[6]
Protective Equipment Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Below is a logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection_Workflow cluster_0 Handling this compound cluster_ppe Personal Protective Equipment start Start: Assess Task assess_dust Is there a risk of generating dust? start->assess_dust assess_splash Is there a risk of splashing? assess_dust->assess_splash Yes assess_dust->assess_splash No respirator N95/P1 Dust Mask or NIOSH/MSHA Approved Respirator assess_dust->respirator Yes select_ppe Select Required PPE assess_splash->select_ppe face_shield Face Shield assess_splash->face_shield Yes end_ppe Proceed with Task select_ppe->end_ppe gloves Chemical Resistant Gloves select_ppe->gloves lab_coat Protective Clothing/Lab Coat select_ppe->lab_coat goggles Safety Goggles/Glasses select_ppe->goggles

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,3-Pyrazinedicarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,3-Pyrazinedicarboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.